2-(2-Hydroxyphenyl)benzoxazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGZVWOTJDLREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061200 | |
| Record name | Phenol, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835-64-3 | |
| Record name | 2-(2-Hydroxyphenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzoxazolyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2-benzoxazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(2-benzoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoxazol-2-ylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-BENZOXAZOLYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8GW8KSU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)benzoxazole (HPBO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-(2-Hydroxyphenyl)benzoxazole (HPBO), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, comprehensive characterization data, and standardized experimental protocols.
Introduction
This compound (HPBO) is a fluorescent molecule known for its characteristic excited-state intramolecular proton transfer (ESIPT) properties, leading to a large Stokes shift.[1][2][3] This unique photophysical behavior makes it a valuable scaffold in the development of fluorescent probes, sensors for metal ions and pH, and organic light-emitting diodes (OLEDs).[2][4][5] Furthermore, HPBO derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and tyrosinase inhibitory effects, highlighting their potential in drug discovery and development.[6][7][8] This guide serves as a technical resource for the synthesis and detailed characterization of the core HPBO structure.
Synthesis of this compound
The most common and efficient method for synthesizing HPBO is the condensation reaction between a 2-aminophenol (B121084) and a salicylic (B10762653) acid derivative. This reaction is typically facilitated by a dehydrating agent at elevated temperatures. Polyphosphoric acid (PPA) is a widely used medium for this cyclocondensation.[9][10]
General Reaction Scheme
The synthesis involves the reaction of 2-aminophenol with salicylic acid in polyphosphoric acid, leading to the formation of the benzoxazole (B165842) ring through intramolecular cyclization and dehydration.
Caption: General reaction scheme for the synthesis of HPBO.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and purification of HPBO.
Synthesis of this compound[9]
-
Reagent Preparation : In a round-bottom flask, place equimolar amounts of 2-aminophenol and salicylic acid.
-
Reaction Setup : Add polyphosphoric acid (PPA) to the flask, ensuring the reactants are fully submerged.
-
Heating : Heat the reaction mixture to 180°C with constant stirring for approximately 4 hours.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture and pour it onto crushed ice.
-
Precipitation : A precipitate will form. Filter the solid product from the mixture.
-
Neutralization : Neutralize the filtered solid with a sodium carbonate solution.
-
Drying : Dry the resulting solid to obtain the crude product.
Purification
-
Recrystallization : The crude HPBO can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[2]
-
Column Chromatography : For higher purity, column chromatography on silica (B1680970) gel can be employed, using an appropriate eluent system like dichloromethane.[9]
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized HPBO. The following tables summarize the key physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₂ | [11] |
| Molecular Weight | 211.22 g/mol | [11] |
| Melting Point | 122-124 °C | [12] |
| Boiling Point | 338 °C | [12] |
| Appearance | Solid | [12] |
Spectroscopic Data
| Technique | Solvent/Method | Key Peaks/Signals (δ in ppm, ν in cm⁻¹) | Reference |
| ¹H NMR | CDCl₃ | Aromatic protons and the hydroxyl proton signal | [13][14][15] |
| ¹³C NMR | CDCl₃ | Signals corresponding to the 13 carbon atoms of the structure | [11][16][17] |
| FT-IR | KBr Pellet / ATR | O-H stretching, C=N stretching, C-O stretching, aromatic C-H stretching | [9][11][18][19] |
| UV-Vis Absorption | Ethanol | λmax ~336-374 nm | [3][9] |
| Mass Spectrometry | GC-MS | Molecular ion peak (M⁺) at m/z = 211 | [20] |
Experimental Workflow and Key Processes
The overall process from synthesis to characterization follows a logical workflow.
Caption: General experimental workflow for HPBO synthesis and characterization.
The ESIPT Mechanism of HPBO
A defining characteristic of HPBO is its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the oxazole (B20620) ring, forming a transient keto-tautomer which is responsible for the observed fluorescence.
Caption: Simplified diagram of the ESIPT process in HPBO.
Applications in Drug Development
The HPBO scaffold is of significant interest in drug development due to its diverse biological activities. Derivatives have been investigated as:
-
Anticancer Agents : Exhibiting cytotoxicity against various cancer cell lines.[6]
-
Antimicrobial Agents : Showing activity against a range of bacteria and fungi.[8]
-
Enzyme Inhibitors : Notably as inhibitors of tyrosinase, relevant for skin-lightening agents.[7]
-
Fluorescent Probes : For imaging and sensing of biological analytes.[2][5]
The synthetic accessibility and tunable photophysical and biological properties of HPBO make it a valuable platform for the design and development of new therapeutic agents and diagnostic tools.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. 2-(2-Benzoxazolyl)phenol | C13H9NO2 | CID 13269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
- 13. This compound(835-64-3) 1H NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. This compound(835-64-3) IR Spectrum [chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Spectroscopic Properties of 2-(2-Hydroxyphenyl)benzoxazole (HPBO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxyphenyl)benzoxazole (HPBO) is a fluorescent organic compound renowned for its unique photophysical behavior, primarily governed by an ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism.[1][2][3] This process involves the transfer of a phenolic proton to the nitrogen atom of the benzoxazole (B165842) ring upon photoexcitation. This tautomerization leads to the formation of a transient keto species from the ground-state enol form, resulting in a characteristically large Stokes shift—a significant separation between the absorption and emission maxima.[4][5]
This property makes HPBO and its derivatives highly valuable in various applications, including as fluorescent probes for biological environments, chemosensors, organic light-emitting diodes (OLEDs), and as potential organic UV filters in photoprotective formulations.[4][6][7] Understanding the detailed spectroscopic properties of HPBO is critical for harnessing its full potential in these fields. This guide provides an in-depth summary of its key spectroscopic data, detailed experimental protocols for its characterization, and a visualization of the underlying photophysical processes.
Core Photophysical Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The defining spectroscopic feature of HPBO is its four-level photochemical cycle driven by ESIPT. In the ground state, the molecule exists in a stable enol form, which possesses an intramolecular hydrogen bond. Upon absorption of UV radiation, it is promoted to an excited enol state (E). From this state, an ultrafast proton transfer occurs (on a femtosecond to picosecond timescale) to the nitrogen atom of the benzoxazole moiety, forming an excited keto tautomer (K).[3][8] This tautomer is responsible for the characteristic, large Stokes-shifted fluorescence as it relaxes to the ground-state keto form (K), which is unstable and rapidly reverts to the stable ground-state enol form (E).[9]
References
- 1. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole (HPBO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of Excited-State Intramolecular Proton Transfer (ESIPT) as exemplified by the archetypal molecule, 2-(2'-hydroxyphenyl)benzoxazole (HPBO). This document details the photophysical properties, underlying mechanisms, and experimental methodologies used to study this ultrafast photoreaction, making it a valuable resource for researchers in chemistry, materials science, and drug development.
Introduction to ESIPT and HPBO
Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon electronic excitation. This process typically occurs in molecules possessing both a proton-donating and a proton-accepting group in close proximity, connected by an intramolecular hydrogen bond. The ESIPT reaction proceeds through a four-level photocycle, leading to a transient keto-tautomer with distinct photophysical properties from the ground-state enol form. This phenomenon results in a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for various applications including fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[1][2]
2-(2'-hydroxyphenyl)benzoxazole (HPBO) is a canonical example of an ESIPT-capable molecule. In its ground state, HPBO exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond. Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) moiety, forming an excited keto-tautomer. This keto form is responsible for the characteristic long-wavelength, red-shifted fluorescence of HPBO.[3]
The ESIPT Mechanism in HPBO
The ESIPT process in HPBO can be described by a four-level energy diagram, often referred to as the Weller cycle. This cycle involves the ground and excited states of both the enol (E) and keto (K) tautomers.
-
Absorption (E → E): The process begins with the absorption of a photon by the ground-state enol form (E), promoting it to the excited singlet state (E).
-
ESIPT (E* → K): In the excited state, the acidity of the hydroxyl proton donor and the basicity of the benzoxazole nitrogen acceptor are significantly increased. This drives an ultrafast, essentially barrierless intramolecular proton transfer, forming the excited keto-tautomer (K). This transfer occurs on the femtosecond to picosecond timescale.[3]
-
Fluorescence (K* → K): The excited keto-tautomer (K*) relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength (lower energy) compared to the absorption wavelength. This emission is responsible for the large Stokes shift observed in HPBO.
-
Back Proton Transfer (K → E): The ground-state keto form (K) is generally unstable and rapidly undergoes a back proton transfer to regenerate the thermodynamically more stable ground-state enol form (E), completing the photocycle.
Quantitative Photophysical Data
The photophysical properties of HPBO are highly dependent on the solvent environment. The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium between different conformers and the stability of the excited states. The following tables summarize key quantitative data for the enol and keto forms of HPBO in various solvents.
Table 1: Absorption and Emission Maxima of HPBO in Different Solvents
| Solvent | Enol Absorption (λ_abs, nm) | Keto Emission (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 333 | 475 | ~10,000 |
| 1,4-Dioxane | 334 | 480 | ~10,200 |
| Ethanol (B145695) | 330 | 500 | ~11,800 |
| Methanol (B129727) | 330 | 502 | ~11,900 |
| DMSO | 334 | 510 | ~12,200 |
Data compiled from various sources, slight variations may exist in the literature.
Table 2: Fluorescence Quantum Yields and Lifetimes of HPBO
| Solvent | Enol Quantum Yield (Φ_E) | Keto Quantum Yield (Φ_K) | Keto Lifetime (τ_K, ps) |
| Cyclohexane | < 0.01 | ~0.1 | 257-295 |
| 1,4-Dioxane | < 0.01 | ~0.05 | ~150 |
| Ethanol | ~0.02 | ~0.02 | ~70 |
| Methanol | ~0.02 | ~0.01 | 68 |
| DMSO | ~0.01 | < 0.01 | 57 |
Note: The enol emission is often very weak and its quantum yield is difficult to measure accurately. The lifetime of the enol excited state is typically very short due to the ultrafast ESIPT process.[3]
Experimental Protocols
Synthesis of 2-(2'-hydroxyphenyl)benzoxazole (HPBO)
A common and effective method for the synthesis of HPBO involves the condensation of 2-aminophenol (B121084) with salicylic (B10762653) acid or its derivatives.
Materials:
-
2-Aminophenol
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1 eq) and salicylic acid (1 eq).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst (typically 10-15 times the weight of the reactants).
-
Heat the reaction mixture to 180-200 °C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and pour it slowly into a beaker containing ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from hot methanol or ethanol to obtain pure 2-(2'-hydroxyphenyl)benzoxazole as a crystalline solid.
-
Dry the purified product under vacuum. Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Steady-State Spectroscopy
Objective: To measure the absorption and fluorescence spectra of HPBO in various solvents.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare stock solutions of HPBO in the desired solvents (e.g., cyclohexane, ethanol, DMSO) at a concentration of approximately 1 mM.
-
For absorption measurements, dilute the stock solution to a concentration that gives an absorbance of around 0.1-0.3 at the absorption maximum to avoid inner filter effects.
-
Record the absorption spectrum using the spectrophotometer, typically over a range of 250-450 nm.
-
For fluorescence measurements, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength.
-
Excite the sample at the absorption maximum of the enol form (around 330-340 nm).
-
Record the emission spectrum over a range that covers both the enol and keto emission bands (e.g., 350-650 nm).
-
To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) and apply the comparative method.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime of the excited keto-tautomer of HPBO.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed laser source (e.g., a picosecond diode laser or a femtosecond Ti:Sapphire laser with frequency doubling)
Procedure:
-
Prepare a dilute solution of HPBO with an absorbance of < 0.1 at the excitation wavelength.
-
Excite the sample with the pulsed laser at the absorption maximum of the enol form.
-
Collect the fluorescence emission at the maximum of the keto emission band using a monochromator and a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay profile of the sample.
-
Analyze the decay data by deconvolution with the IRF and fitting to an exponential decay function to determine the fluorescence lifetime (τ).
Conclusion
The Excited-State Intramolecular Proton Transfer in 2-(2'-hydroxyphenyl)benzoxazole is a cornerstone of modern photochemistry, offering a rich platform for fundamental research and technological applications. The distinct photophysical signatures of its enol and keto tautomers, characterized by a large Stokes shift and sensitivity to the local environment, make HPBO and its derivatives powerful tools in the development of advanced materials and sensors. A thorough understanding of the ESIPT mechanism and the application of precise experimental techniques are crucial for harnessing the full potential of these fascinating molecules in scientific and industrial endeavors.
References
The Photophysical Landscape of 2-(2'-Hydroxyphenyl)benzoxazole (HPBO) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core photophysical properties of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) derivatives. These compounds are of significant interest due to their characteristic excited-state intramolecular proton transfer (ESIPT) phenomenon, which gives rise to unique and tunable fluorescence properties. This document summarizes key quantitative data, details common experimental methodologies for their characterization, and provides visual representations of the underlying photophysical processes and experimental workflows.
Core Photophysical Properties of HPBO Derivatives
HPBO and its derivatives are a class of fluorophores known for their large Stokes shifts, dual emission capabilities, and high sensitivity to their local environment. Upon photoexcitation, these molecules can undergo a rapid intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring. This process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic long-wavelength emission. The efficiency and dynamics of this ESIPT process are highly dependent on the molecular structure and the surrounding solvent polarity and viscosity.
Data Presentation
The following tables summarize the key photophysical parameters for a selection of HPBO derivatives, providing a comparative overview of their absorption and emission characteristics.
Table 1: Absorption and Emission Maxima of Selected HPBO Derivatives
| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Reference |
| HPBO | Cyclohexane | 335 | 490 (Keto) | ~11,500 | [1] |
| HPBO | Dichloromethane | 338 | 530 (Keto) | ~13,300 | [1] |
| 5-methoxy-HPBO | Dichloromethane | 345 | 545 (Keto) | ~13,200 | [2] |
| 5-nitro-HPBO | Dichloromethane | 360 | No Keto Emission | - | [2] |
| HPBO-Zn²⁺ complex | Acetonitrile | 350 | 430 (Enol) | ~5,900 | [2] |
Table 2: Fluorescence Quantum Yields (Φ_F) of Selected HPBO Derivatives
| Compound | Solvent | Quantum Yield (Φ_F) | Reference |
| HPBO | Cyclohexane | 0.02 | [1] |
| HPBO | Dichloromethane | 0.15 | [1] |
| 5-methoxy-HPBO | Dichloromethane | 0.25 | [2] |
| HPBO-Zn²⁺ complex | Acetonitrile | 0.45 | [2] |
Experimental Protocols
The characterization of the photophysical properties of HPBO derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
Steady-State Absorption and Fluorescence Spectroscopy
This protocol outlines the procedure for acquiring steady-state absorption and fluorescence spectra, which provide fundamental information about the electronic transitions of the molecule.
Materials:
-
HPBO derivative of interest
-
Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the HPBO derivative in the desired solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain solutions with absorbances ranging from 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.[3]
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in the UV-Vis spectrophotometer.
-
Measure the absorption spectrum of each diluted sample solution over the desired wavelength range (typically 250-500 nm for HPBO derivatives).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum (λ_abs) determined in the previous step.
-
Record the fluorescence emission spectrum of each diluted sample solution. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 350-700 nm).
-
Record a blank spectrum of the pure solvent under the same conditions and subtract it from the sample spectra to correct for Raman scattering and other background signals.[4]
-
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach for its determination.[5]
Materials:
-
HPBO derivative solution (absorbance < 0.1)
-
Fluorescence standard solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54) with overlapping absorption at the excitation wavelength.[5]
-
Spectroscopic grade solvents
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the HPBO derivative and the fluorescence standard in the same solvent, if possible. Adjust the concentrations so that their absorbances at the chosen excitation wavelength are identical and below 0.1.[3]
-
Absorption Spectra: Record the absorption spectra of both the standard and the sample solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Data Analysis: Integrate the area under the corrected fluorescence emission spectra for both the standard (A_std) and the sample (A_smp).
-
Calculation: Calculate the fluorescence quantum yield of the sample (Φ_F,smp) using the following equation:[5]
Φ_F,smp = Φ_F,std * (A_smp / A_std) * (η_smp² / η_std²)
where Φ_F,std is the quantum yield of the standard, and η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term cancels out.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide insights into the excited-state lifetime (τ) of the fluorophore, which is the average time the molecule spends in the excited state before returning to the ground state.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.[6]
-
Pulsed laser source (e.g., picosecond diode laser or femtosecond Ti:Sapphire laser) with an appropriate excitation wavelength.
-
Fast photodetector (e.g., photomultiplier tube or microchannel plate detector).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the HPBO derivative (absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser.
-
Optimize the detector settings and data acquisition parameters.
-
-
Data Acquisition:
-
Excite the sample with the pulsed laser and collect the fluorescence decay profile.
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF.
-
Fit the deconvoluted decay data to one or more exponential functions to determine the fluorescence lifetime(s). For HPBO derivatives, multi-exponential decays are common due to the presence of both enol and keto tautomers.
-
Transient Absorption Spectroscopy
Transient absorption (pump-probe) spectroscopy is a powerful technique to study the dynamics of excited states, including the formation and decay of transient species like the keto-tautomer in HPBO derivatives.
Instrumentation:
-
Femtosecond or picosecond laser system that generates both a "pump" and a "probe" pulse.[7]
-
Optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.
-
White-light generation setup for the probe pulse.
-
Optical delay line to control the time delay between the pump and probe pulses.
-
Spectrometer and a sensitive detector array (e.g., CCD).
Procedure:
-
Sample Preparation: Prepare a solution of the HPBO derivative in a 1-2 mm path length cuvette with an absorbance of approximately 0.3-0.5 at the pump wavelength.
-
Experiment Setup:
-
Align the pump and probe beams to spatially overlap at the sample position.
-
Set the pump wavelength to excite the sample (e.g., at its absorption maximum).
-
-
Data Acquisition:
-
The pump pulse excites the sample, and the probe pulse, delayed by a specific time, measures the change in absorbance (ΔA) of the sample.
-
Record the ΔA spectrum at various time delays by moving the optical delay line. This generates a 2D map of ΔA as a function of wavelength and time.[7]
-
-
Data Analysis:
-
Analyze the transient spectra to identify the spectral signatures of the ground state bleach, excited-state absorption, and the formation of the keto-tautomer.
-
Analyze the kinetic traces at specific wavelengths to determine the time constants for the ESIPT process, vibrational relaxation, and excited-state decay.
-
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental photophysical process in HPBO derivatives and a typical experimental workflow for their characterization.
Caption: Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in HPBO derivatives.
Caption: General workflow for the photophysical characterization of HPBO derivatives.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iss.com [iss.com]
- 4. horiba.com [horiba.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Hydroxyphenyl)benzoxazole (CAS 835-64-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-(2-Hydroxyphenyl)benzoxazole (HBO), a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. Central to its functionality is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which underpins its unique photophysical characteristics. This document details its physicochemical properties, spectral data, synthesis and purification protocols, and explores its applications as a fluorescent sensor, UV filter, and a scaffold for potential anticancer and tyrosinase inhibitory agents. Detailed experimental protocols for key applications and visualizations of fundamental mechanisms are provided to support researchers in their practical applications of this compound.
Core Properties of this compound
This compound, with the CAS number 835-64-3, is an organic compound recognized for its noteworthy fluorescent properties and its role as a geroprotector.[1][2] It is structurally a member of the 1,3-benzoxazole class, substituted with a 2-hydroxyphenyl group at the 2-position.[1][2]
Physicochemical Properties
HBO is typically a pink to reddish or light yellow to brown crystalline powder.[2][3] It is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) but has poor solubility in water.[1][2][4] The compound is stable under normal laboratory conditions, though prolonged exposure to light or extreme pH may cause degradation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₂ | [5] |
| Molecular Weight | 211.22 g/mol | [5] |
| Melting Point | 122-124 °C (lit.) | [2][3][5][6][7] |
| Boiling Point | 338 °C (lit.) | [2][3][5][6][7] |
| Density | 1.1868 g/cm³ (rough estimate) | [2][4] |
| pKa | 8.04 (at 25°C) | [2][4][6] |
| Flash Point | 158.193 °C | [4] |
| Appearance | Crystalline solid | [1][2][4] |
| Solubility | Insoluble in water; soluble in ethanol | [2][4] |
Spectral Properties
The photophysical behavior of HBO is dominated by its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzoxazole (B165842) ring, leading to a transient keto-tautomer. This process is responsible for the large Stokes shift observed in its fluorescence spectrum.
| Spectral Data Type | Wavelength/Shift | Reference |
| Maximum Absorption | 336 - 374 nm | [4][8][9] |
| Fluorescence Emission | Blue-violet (in alkaline aqueous ethanol) | [2][3] |
Synthesis and Purification
The synthesis of this compound typically involves the condensation of a 2-aminophenol (B121084) derivative with a salicylic (B10762653) acid derivative. A common method is the reaction between 2-aminophenol and salicylaldehyde.[1]
Experimental Protocol: Synthesis
This protocol describes a common method for synthesizing this compound.
Materials:
-
2-aminophenol
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium carbonate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-aminophenol and salicylic acid.
-
Add polyphosphoric acid (PPA) to the flask. The PPA acts as both a solvent and a dehydrating agent.
-
Heat the reaction mixture to 180°C and maintain this temperature for 4-5 hours with stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with dichloromethane as the eluent.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice.
-
A precipitate will form. Filter the precipitate and wash it with cold water.
-
Neutralize the precipitate with a sodium carbonate solution.
-
Dry the crude product.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Ethanol (aqueous) or dilute acetic acid
-
Sublimation apparatus
Procedure:
-
Recrystallize the crude product several times from aqueous ethanol or dilute acetic acid.[2][3]
-
For higher purity, the recrystallized product can be further purified by sublimation.[2][3]
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point determination.
Key Mechanisms and Applications
The unique properties of HBO have led to its use in a variety of scientific and industrial applications.
Excited-State Intramolecular Proton Transfer (ESIPT)
The most significant property of HBO is its ability to undergo ESIPT. This ultrafast photophysical process involves the transfer of a proton from the hydroxyl group to the benzoxazole nitrogen atom upon photoexcitation. This leads to the formation of a transient keto tautomer, which then relaxes to the ground state, often with a large Stokes shifted fluorescence emission. This efficient energy dissipation mechanism makes HBO and its derivatives excellent candidates for UV absorbers.
Fluorescent Probe for Zinc Ions
HBO derivatives are effective fluorescent probes for the detection of metal ions, particularly zinc (Zn²⁺).[1][10] The binding of Zn²⁺ to the hydroxyl oxygen and the benzoxazole nitrogen inhibits the ESIPT process. This chelation-enhanced fluorescence (CHEF) effect leads to a significant increase in the fluorescence intensity of the enol form, allowing for the sensitive detection of Zn²⁺.
This protocol provides a general method for using HBO as a fluorescent probe for Zn²⁺.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO or ethanol)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Zinc chloride (ZnCl₂) stock solution
-
Other metal ion salt solutions (for selectivity studies)
-
Fluorometer
Procedure:
-
Prepare a working solution of HBO by diluting the stock solution in the aqueous buffer.
-
To a cuvette containing the HBO working solution, add increasing concentrations of the ZnCl₂ stock solution.
-
After each addition, mix the solution and record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the HBO-Zn²⁺ complex.
-
Observe the change in fluorescence intensity at the emission maximum of the enol form.
-
To assess selectivity, repeat the experiment with other metal ion solutions at the same concentration as the highest Zn²⁺ concentration used.
-
Plot the fluorescence intensity as a function of Zn²⁺ concentration to determine the detection limit and binding affinity.
Anticancer Activity
Derivatives of 2-phenylbenzoxazole (B188899) have demonstrated potential as anticancer agents.[11][12][13] Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.
The MTT assay is a colorimetric method to assess cell viability and is commonly used to evaluate the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]
-
Compound Treatment: Prepare serial dilutions of the HBO solution in the culture medium. Replace the medium in the wells with 100 µL of the different compound concentrations. Include a vehicle-only control (DMSO).[14]
-
Incubation: Incubate the plates for 48-72 hours.[14]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Tyrosinase Inhibition
Certain derivatives of 2-phenylbenzoxazole have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1] This makes them promising candidates for skin-lightening agents in cosmetics and treatments for hyperpigmentation disorders. The inhibitory mechanism often involves the interaction of the hydroxyphenyl moiety with the active site of the tyrosinase enzyme.
This protocol describes a common in vitro assay to evaluate the tyrosinase inhibitory activity of HBO and its derivatives.
Materials:
-
Mushroom tyrosinase solution
-
L-DOPA (3,4-dihydroxyphenylalanine) solution (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound solution (in DMSO)
-
Kojic acid solution (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the HBO solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated as: ((Activity_control - Activity_sample) / Activity_control) * 100.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity.
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[5] It should be stored in an inert atmosphere at room temperature.[2][4]
Conclusion
This compound is a compound of significant interest due to its unique photophysical properties, primarily driven by the ESIPT mechanism. This characteristic has been effectively harnessed in applications such as UV filters and fluorescent sensors. Furthermore, the benzoxazole scaffold serves as a promising platform for the development of novel therapeutic agents, with demonstrated potential in anticancer and tyrosinase inhibition applications. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate further research and development in these exciting areas.
References
- 1. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 11. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Luminescence of 2-(2-Hydroxyphenyl)benzoxazole: A Deep Dive into the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Hydroxyphenyl)benzoxazole (HBO) is a prominent member of a class of fluorescent molecules renowned for their characteristic large Stokes shifts, a phenomenon primarily driven by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This technical guide provides a comprehensive exploration of the fluorescence mechanism of HBO, detailing the underlying principles of ESIPT, the photophysical properties of the molecule, and the experimental and computational methodologies employed to investigate this process. The intricate interplay of molecular structure, solvent environment, and electronic excited states that govern the unique luminescent properties of HBO and its derivatives are elucidated, offering valuable insights for the design of novel fluorescent probes and materials.
Introduction
This compound (HBO) and its derivatives are a widely studied class of organic fluorophores.[1] Their most striking feature is an exceptionally large Stokes shift, often exceeding 150 nm, which is the difference between the maxima of the absorption and emission spectra.[1] This property is highly desirable in various applications, including fluorescent sensors, organic light-emitting diodes (OLEDs), and biological imaging, as it minimizes self-absorption and enhances detection sensitivity. The origin of this large Stokes shift lies in a rapid structural reorganization that occurs in the excited state, a process termed Excited-State Intramolecular Proton Transfer (ESIPT).[2]
The fundamental prerequisite for ESIPT in HBO is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (the proton donor) and the nitrogen atom of the benzoxazole (B165842) ring (the proton acceptor).[3][4] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom are significantly enhanced, facilitating the transfer of the proton along this pre-existing hydrogen bond.[3] This transfer leads to the formation of a transient keto-tautomer, which is energetically more favorable in the excited state. The fluorescence emission then originates from this keto-tautomer, resulting in a significantly red-shifted emission compared to the absorption of the initial enol form.
The Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)
The ESIPT process in HBO can be described as a four-level photochemical cycle involving the ground and excited states of both the enol (E) and keto (K) tautomers.
-
Step 1: Excitation. The process begins with the absorption of a photon by the ground-state enol form (E), promoting it to an excited singlet state (E*). This excitation is typically in the ultraviolet region of the electromagnetic spectrum.
-
Step 2: Ultrafast Proton Transfer. In the excited state, the enhanced acidity of the phenolic proton and basicity of the benzoxazole nitrogen trigger an ultrafast intramolecular proton transfer. This transfer occurs on the femtosecond to picosecond timescale, forming the excited keto-tautomer (K*).[2][4] This step is often considered barrierless or having a very low energy barrier.
-
Step 3: Fluorescence Emission. The excited keto-tautomer (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift, appearing in the visible region of the spectrum.
-
Step 4: Ground-State Reverse Proton Transfer. The ground-state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground-state enol form (E), thus completing the cycle.
The efficiency and dynamics of the ESIPT process are influenced by several factors, including the solvent polarity and the presence of electron-donating or electron-withdrawing substituents on the HBO scaffold.[3][5] For instance, in some derivatives or specific solvent environments, the ESIPT process can be inhibited or lead to dual emission from both the enol and keto forms.[3]
Photophysical Properties of HBO
The photophysical properties of HBO are intrinsically linked to the ESIPT mechanism. Key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes are highly dependent on the molecular environment.
Absorption and Emission Spectra
In nonpolar solvents, HBO typically exhibits an absorption maximum in the UV region, corresponding to the S₀ → S₁ transition of the enol tautomer. The fluorescence spectrum, however, shows a large Stokes-shifted emission band in the visible region, which is characteristic of the emission from the keto-tautomer.
Influence of Solvent Polarity
Solvent polarity can significantly impact the ESIPT process. In protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT process and leading to the observation of emission from the enol form.[5] Some studies have shown that increasing solvent polarity can facilitate the ESIPT reaction in certain HBO derivatives.[5]
Substituent Effects
The introduction of electron-donating or electron-withdrawing groups onto the HBO framework can modulate the acidity of the phenol (B47542) and the basicity of the benzoxazole nitrogen, thereby influencing the driving force for ESIPT.[3] For example, electron-withdrawing groups on the hydroxyphenyl ring can suppress the proton transfer process.[3]
Quantitative Photophysical Data
The following table summarizes key photophysical data for this compound (HBO) and some of its derivatives in various solvents.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |
| HBO | Dichloromethane | ~335 | ~430 | - | - | >8000 |
| HBO | Toluene | - | - | - | - | >8000 |
| HBO derivative 1 | Dichloromethane | ~350 | ~425 (enol) | - | - | - |
| HBO derivative 2 | Dichloromethane | ~360 | ~580 (enol) | - | - | - |
| HBO derivative 3 | Dichloromethane | ~340 | 405 (enol), 439 (keto) | - | - | - |
| HBO-NBu₂ | Dichloromethane | ~400 | ~500 | 0.62 | - | - |
Note: This table is a compilation of representative data from multiple sources. The exact values can vary depending on the specific experimental conditions. The data for derivatives 1, 2, and 3 are from a study where ESIPT was inhibited or resulted in dual emission.[3] The data for HBO-NBu₂ represents a case where ESIPT is suppressed.[6]
Experimental Protocols
The investigation of the ESIPT mechanism in HBO relies on a combination of steady-state and time-resolved spectroscopic techniques, as well as computational chemistry.
Steady-State Absorption and Fluorescence Spectroscopy
Methodology:
-
Sample Preparation: Solutions of HBO or its derivatives are prepared in spectroscopic grade solvents at a concentration typically in the micromolar range to avoid aggregation.
-
Absorption Spectroscopy: The absorption spectra are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.
-
Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at or near its λ_abs. The wavelength of maximum emission (λ_em) is determined. The Stokes shift is calculated from the difference between the absorption and emission maxima.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically measured using a relative method, with a well-characterized standard compound (e.g., quinine (B1679958) sulfate) as a reference. The integrated fluorescence intensities and absorbances of the sample and the standard are compared.
Time-Resolved Fluorescence Spectroscopy
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This technique is used to measure the fluorescence lifetime (τ) of the excited state.
-
Instrumentation: The setup consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a monochromator, a fast photodetector (e.g., a photomultiplier tube or a microchannel plate detector), and timing electronics.
-
Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. By collecting the arrival times of many photons, a histogram of the fluorescence decay is constructed.
-
Data Analysis: The decay profile is then fitted to an exponential function to extract the fluorescence lifetime(s).
Computational Chemistry
Methodology:
-
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to model the electronic structure and photophysical properties of HBO.
-
Ground and Excited State Geometries: DFT is used to optimize the geometries of the enol and keto tautomers in both the ground (S₀) and the first excited singlet (S₁) states.
-
Potential Energy Surfaces: The potential energy surface for the proton transfer reaction in both the ground and excited states is calculated by systematically varying the O-H bond distance and calculating the energy at each point. This helps to determine the energy barriers for the forward and reverse proton transfer reactions.
-
Spectra Simulation: TD-DFT calculations are used to simulate the absorption and emission spectra, which can then be compared with the experimental results.
-
Molecular Orbital Analysis: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions and the charge redistribution upon excitation, which drives the ESIPT process.[3]
Visualizing the ESIPT Mechanism and Experimental Workflow
The following diagrams illustrate the core concepts discussed in this guide.
Caption: The four-level photochemical cycle of ESIPT in HBO.
Caption: A generalized workflow for investigating the ESIPT mechanism.
Conclusion
The fluorescence of this compound is a fascinating and well-studied example of Excited-State Intramolecular Proton Transfer. The ultrafast proton transfer from the phenolic hydroxyl group to the benzoxazole nitrogen in the excited state leads to the formation of a keto-tautomer, which is responsible for the characteristic large Stokes-shifted fluorescence. This process is governed by the intricate interplay of the molecule's electronic structure and its environment. A thorough understanding of the ESIPT mechanism, facilitated by a combination of advanced spectroscopic techniques and computational modeling, is crucial for the rational design of novel HBO-based fluorophores with tailored photophysical properties for a wide range of applications in materials science, chemistry, and biology. The continued exploration of this fundamental photophysical process promises to unlock new possibilities in the development of advanced functional materials.
References
- 1. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]
- 5. mdpi.com [mdpi.com]
- 6. The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Synthesis of 2-(2-Hydroxyphenyl)benzoxazole Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic insights into 2-(2-Hydroxyphenyl)benzoxazole (HPBO) analogues, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.
Introduction
This compound (HPBO) and its derivatives are a well-established class of fluorescent compounds that have garnered considerable interest in medicinal chemistry. The core structure, consisting of a benzoxazole (B165842) ring linked to a hydroxyphenyl moiety, provides a versatile scaffold for the development of novel therapeutic agents. These compounds are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action is often attributed to their ability to interact with various biological targets, including key signaling proteins and enzymes involved in cell proliferation and survival.
Synthetic Methodologies
The primary and most classical method for synthesizing this compound analogues is the condensation of an appropriately substituted 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative. This reaction is typically facilitated by a dehydrating agent at elevated temperatures. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent in this reaction. Greener synthetic approaches are also being explored to minimize the use of harsh reagents and solvents.
General Experimental Protocol: Condensation using Polyphosphoric Acid (PPA)
The following protocol outlines a general procedure for the synthesis of HPBO analogues. Specific examples for the synthesis of chloro-, nitro-, and methoxy-substituted analogues are provided to illustrate the versatility of this method.
General Procedure:
-
A mixture of the substituted 2-aminophenol (1 equivalent) and the substituted salicylic acid (1 equivalent) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the reactants).
-
The reaction mixture is heated with stirring to a temperature ranging from 150°C to 220°C. The optimal temperature and reaction time are dependent on the specific substrates used.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot reaction mixture is carefully poured into a beaker of ice-cold water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography.
Detailed Experimental Protocols for Key Analogues
2.2.1. Synthesis of 2-(5-Chloro-2-hydroxyphenyl)benzoxazole
-
Reactants: 2-Aminophenol and 5-Chlorosalicylic acid.
-
Procedure: A mixture of 2-aminophenol (1.09 g, 10 mmol) and 5-chlorosalicylic acid (1.72 g, 10 mmol) in polyphosphoric acid (20 g) is heated at 210-220°C for 4 hours. The hot mixture is poured into ice water (500 mL). The separated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol (B145695) to afford the pure product.
2.2.2. Synthesis of 2-(2-Hydroxy-5-nitrophenyl)benzoxazole
-
Reactants: 2-Aminophenol and 5-Nitrosalicylic acid.
-
Procedure: A mixture of 2-aminophenol (1.09 g, 10 mmol) and 5-nitrosalicylic acid (1.83 g, 10 mmol) in polyphosphoric acid (25 g) is heated at 180°C for 3 hours. The reaction mixture is then poured into cold water. The solid product is filtered, washed with a 10% sodium carbonate solution, then with water, and dried. Recrystallization from a mixture of ethanol and dimethylformamide (DMF) yields the purified product.
2.2.3. Synthesis of 2-(2-Hydroxy-4-methoxyphenyl)benzoxazole
-
Reactants: 2-Aminophenol and 4-Methoxysalicylic acid.
-
Procedure: A mixture of 2-aminophenol (1.09 g, 10 mmol) and 4-methoxysalicylic acid (1.68 g, 10 mmol) is heated in polyphosphoric acid (20 g) at 160-170°C for 2 hours. The workup procedure is similar to the one described above. The product is purified by recrystallization from aqueous ethanol.
Data Presentation
The following tables summarize key quantitative data for a selection of synthesized this compound analogues.
Table 1: Synthesis and Physical Properties of HPBO Analogues
| Compound ID | Substituent on Phenyl Ring | Substituent on Benzoxazole Ring | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| HPBO-1 | H | H | 180-200 | 4 | 85 | 123-125 |
| HPBO-2 | 5-Chloro | H | 210-220 | 4 | 78 | 152-154 |
| HPBO-3 | 5-Nitro | H | 180 | 3 | 82 | 248-250 |
| HPBO-4 | 4-Methoxy | H | 160-170 | 2 | 75 | 130-132 |
| HPBO-5 | 5-Bromo | H | 200 | 4 | 72 | 160-162 |
Table 2: Spectroscopic Data for Selected HPBO Analogues
| Compound ID | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | IR (ν, cm⁻¹) |
| HPBO-1 | 11.25 (s, 1H, OH), 8.15 (d, 1H), 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 7.10 (t, 1H), 7.00 (d, 1H) | 162.9, 158.2, 150.8, 141.5, 132.8, 127.1, 125.4, 124.9, 119.8, 119.3, 117.2, 111.3 | 3410 (O-H), 1630 (C=N), 1545 (C=C) |
| HPBO-2 | 11.80 (s, 1H, OH), 8.10 (d, 1H), 7.82-7.78 (m, 2H), 7.50-7.40 (m, 3H), 7.05 (d, 1H) | 162.5, 156.9, 150.7, 141.3, 132.5, 126.8, 125.6, 125.1, 122.1, 119.5, 117.5, 111.4 | 3400 (O-H), 1628 (C=N), 1540 (C=C) |
| HPBO-3 | 11.50 (s, 1H, OH), 8.90 (s, 1H), 8.30 (d, 1H), 7.85-7.80 (m, 2H), 7.50-7.40 (m, 2H), 7.20 (d, 1H) | 164.1, 163.5, 150.9, 141.8, 140.2, 127.5, 126.3, 125.8, 125.3, 120.1, 118.2, 111.6 | 3425 (O-H), 1635 (C=N), 1580, 1340 (NO₂) |
Table 3: Anticancer Activity of Selected HPBO Analogues (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| HPBO-1 | >100 | >100 | >100 |
| HPBO-2 | 15.2 | 21.5 | 18.9 |
| HPBO-3 | 8.5 | 12.3 | 9.8 |
| HPBO-5 | 12.8 | 18.7 | 15.4 |
Signaling Pathways and Mechanism of Action
Several this compound analogues have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth, proliferation, and survival. The following diagrams illustrate some of the known mechanisms of action.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some HPBO analogues act as inhibitors of VEGFR-2, thereby blocking downstream signaling cascades.
Caption: Inhibition of the VEGFR-2 signaling pathway by HPBO analogues.
Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor. Some benzoxazole analogues, similar to the anticancer agent Phortress, can act as AhR agonists. This leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize the compounds into cytotoxic species that form DNA adducts, ultimately leading to apoptosis.
Caption: Activation of the AhR signaling pathway by HPBO analogues.
Inhibition of Topoisomerase II and Induction of Apoptosis
Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like DNA replication and transcription. Certain HPBO analogues can act as topoisomerase II inhibitors, stabilizing the enzyme-DNA cleavage complex. This leads to DNA strand breaks, which, if not repaired, trigger the apoptotic cascade.
Caption: Topoisomerase II inhibition by HPBO analogues leading to apoptosis.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic methodologies are well-established and allow for the generation of a diverse range of analogues with varying electronic and steric properties. The demonstrated anticancer activity, mediated through various signaling pathways, underscores the potential of these compounds in oncology drug discovery. Further optimization of the core structure and a deeper understanding of the structure-activity relationships will be crucial for the development of clinically viable drug candidates.
A Theoretical and Spectroscopic Deep Dive into the Electronic Structure of 2-(2'-hydroxyphenyl)benzoxazole (HPBO)
A Technical Guide for Researchers in Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the electronic structure of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) and its derivatives. HPBO is a cornerstone molecule in the study of Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process with significant implications for the development of fluorescent probes, sensors, and photostabilizers. This document details the computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), used to elucidate the electronic transitions and potential energy surfaces governing the ESIPT phenomenon. Furthermore, it presents a summary of key quantitative data from various theoretical studies and outlines the fundamental experimental protocols for the synthesis and spectroscopic characterization of HPBO-based compounds. Visualizations of the ESIPT mechanism and a typical computational workflow are provided to facilitate a deeper understanding of the underlying principles and research methodologies.
Introduction
2-(2'-hydroxyphenyl)benzoxazole (HPBO) is a fluorescent molecule that exhibits a large Stokes shift, a phenomenon attributed to an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) process.[1] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the observed Stokes-shifted fluorescence. The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment, making HPBO and its derivatives attractive candidates for various applications, including fluorescent probes for ions and biological molecules, organic light-emitting diodes (OLEDs), and laser dyes.
Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in unraveling the intricate details of the ESIPT mechanism in HPBO. These studies provide insights into the electronic structure of the ground and excited states, the nature of the frontier molecular orbitals (HOMO and LUMO), and the potential energy surfaces along the proton transfer coordinate. This guide aims to consolidate the key findings from these theoretical investigations and provide a practical resource for researchers working with HPBO and related compounds.
The ESIPT Mechanism in HPBO
The photophysical behavior of HPBO is governed by a four-level photocycle involving the enol (E) and keto (K) tautomers in their ground (S₀) and first excited (S₁) states.
Upon absorption of a photon, the enol tautomer is excited from its ground state (E_S₀) to the first excited state (E_S₁). In the excited state, the acidity of the hydroxyl group and the basicity of the oxazole nitrogen increase, facilitating the intramolecular proton transfer to form the excited keto tautomer (K_S₁). This tautomer then decays radiatively to its ground state (K_S₀) by emitting a photon, resulting in the characteristic Stokes-shifted fluorescence. Finally, the keto tautomer in the ground state rapidly undergoes back proton transfer to regenerate the stable enol form (E_S₀).
Theoretical Methodologies
The electronic structure and photophysical properties of HPBO and its derivatives are predominantly investigated using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited states.[2][3]
Computational Protocol
A typical computational workflow for studying the ESIPT process in HPBO involves several key steps:
Step 1: Ground State Geometry Optimization: The geometries of the enol and keto tautomers are optimized in the ground state using DFT. Popular choices for functionals include B3LYP, PBE0, and CAM-B3LYP, often paired with basis sets like 6-31G(d,p) or the def2-TZVP basis set.
Step 2: Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
Step 3: Vertical Excitation Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed to simulate the UV-Vis absorption spectrum. This provides the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f).
Step 4: Excited State Geometry Optimization: The geometry of the first singlet excited state (S₁) is optimized for both the enol and keto tautomers. The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) gives the emission energy.
Step 5: Potential Energy Surface (PES) Scan: To investigate the ESIPT barrier, a relaxed PES scan is performed by systematically varying the O-H bond length or the N...H distance. This helps in determining whether the ESIPT process is barrierless or involves an energy barrier.
Step 6: Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the nature of the electronic transitions and the charge redistribution upon excitation.
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data obtained from various theoretical studies on HPBO and its derivatives. It is important to note that the calculated values can vary depending on the level of theory (functional and basis set) and the solvent model used.
Table 1: Calculated Photophysical Properties of HPBO and Selected Derivatives
| Compound | Substituent | Functional/Basis Set | Solvent | λ_abs (nm) | Oscillator Strength (f) | λ_em (nm) |
| HPBO | - | PBE1PBE/6-311G(d,p) | Cyclohexane | 332 | - | - |
| HPBO | - | PBE1PBE/6-311G(d,p) | Ethanol | 320 | - | - |
| HBO-1 | Methyl | - | - | - | - | - |
| HBO-2 | Ethyl | - | - | - | - | - |
| HBO-3 | Isopropyl | - | - | - | - | - |
Data synthesized from multiple sources. A dash (-) indicates data not available in the cited literature.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for HPBO and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| HPBO | -6.32 | -1.78 | 4.54 |
| Compound 1 | -6.01 | -2.53 | 3.48 |
| Compound 2 | -6.11 | -2.48 | 3.63 |
| Compound 3 | -6.42 | -1.79 | 4.63 |
Calculations performed at the wB97XD/def2tzvp level of theory in DCM.[2]
Experimental Protocols
Synthesis of HPBO Derivatives
A general and robust method for the synthesis of substituted HPBO derivatives is the Suzuki-Miyaura cross-coupling reaction.
General Procedure:
-
A substituted 2-aminophenol (B121084) is condensed with a substituted salicylaldehyde (B1680747) in a suitable solvent like ethanol.
-
The resulting Schiff base is then cyclized to the benzoxazole (B165842) ring, often in the presence of an oxidizing agent.
-
For further functionalization, a common precursor is a bromo-substituted HPBO, which can then undergo a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/ethanol/water.
-
The final product is purified using column chromatography on silica (B1680970) gel.
Spectroscopic Measurements
UV-Vis Absorption Spectroscopy:
-
Solutions of the HPBO derivatives are prepared in spectroscopic grade solvents (e.g., cyclohexane, ethanol, dichloromethane) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-600 nm.
Fluorescence Spectroscopy:
-
The same solutions used for absorption measurements can be used for fluorescence measurements.
-
Fluorescence emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum (λ_abs) of the enol form.
-
Emission spectra are typically recorded over a range that encompasses both the enol and keto emission bands (e.g., 350-700 nm).
-
Fluorescence quantum yields can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
Conclusion
Theoretical studies based on DFT and TD-DFT have provided invaluable insights into the electronic structure and photophysical properties of HPBO and its derivatives. These computational approaches allow for a detailed understanding of the ESIPT mechanism, the influence of substituents and solvents on the absorption and emission spectra, and the nature of the frontier molecular orbitals. This guide has summarized the key theoretical methodologies, presented a compilation of quantitative data, and outlined the fundamental experimental protocols for the synthesis and spectroscopic characterization of these important fluorophores. The synergy between computational and experimental investigations will continue to drive the rational design of novel HPBO-based materials with tailored photophysical properties for a wide range of applications in chemistry, biology, and materials science.
References
The Influence of Solvent Polarity on the Spectroscopic Properties of 2-(2-Hydroxyphenyl)benzoxazole: A Technical Guide
An in-depth exploration of the solvatochromism of 2-(2-Hydroxyphenyl)benzoxazole (HBO), detailing the underlying principles of Excited-State Intramolecular Proton Transfer (ESIPT), experimental protocols for its investigation, and a comprehensive analysis of its spectroscopic behavior in various solvent environments.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the photophysical properties of heterocyclic compounds and their potential applications as environmental probes and in sensing technologies.
Introduction
This compound (HBO) is a fluorescent molecule renowned for its significant solvatochromism, the phenomenon where the color of a substance (and its absorption and emission spectra) changes with the polarity of the solvent. This property makes HBO and its derivatives valuable tools in various scientific and technological fields, including as fluorescent probes for microenvironments, in the development of sensory materials, and as photostabilizers. The remarkable solvatochromic behavior of HBO is primarily governed by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).
Upon photoexcitation, an intramolecularly hydrogen-bonded proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring. This process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum of HBO. The efficiency and dynamics of this ESIPT process are highly sensitive to the surrounding solvent environment, leading to the pronounced solvatochromic shifts. This guide provides a comprehensive overview of the solvatochromism of HBO, including quantitative data, detailed experimental methodologies, and a mechanistic illustration of the underlying photophysical processes.
Quantitative Solvatochromic Data
The solvatochromic behavior of this compound (HBO) has been investigated in a wide range of organic solvents. The absorption (λabs) and emission (λem) maxima of HBO are presented in Table 1, alongside key solvent polarity parameters: dielectric constant (ε), refractive index (n), Reichardt's dye ET(30) value, and Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability). These parameters provide a quantitative measure of the solvent's ability to interact with the solute through various mechanisms.
| Solvent | ε | n | ET(30) (kcal/mol) | α | β | π* | λabs (nm) | λem (nm) |
| n-Hexane | 1.88 | 1.375 | 31.0 | 0.00 | 0.00 | -0.08 | 332 | 480 |
| Cyclohexane | 2.02 | 1.427 | 31.2 | 0.00 | 0.00 | 0.00 | 332 | 482 |
| Toluene | 2.38 | 1.497 | 33.9 | 0.00 | 0.11 | 0.54 | 335 | 485 |
| Diethyl Ether | 4.34 | 1.353 | 34.6 | 0.00 | 0.47 | 0.27 | 333 | 488 |
| Chloroform | 4.81 | 1.446 | 39.1 | 0.44 | 0.00 | 0.58 | 336 | 495 |
| Ethyl Acetate | 6.02 | 1.372 | 38.1 | 0.00 | 0.45 | 0.55 | 333 | 490 |
| Dichloromethane (B109758) | 8.93 | 1.424 | 41.1 | 0.13 | 0.10 | 0.82 | 336 | 502 |
| Acetone | 20.7 | 1.359 | 42.2 | 0.08 | 0.48 | 0.71 | 332 | 510 |
| Acetonitrile | 37.5 | 1.344 | 46.0 | 0.19 | 0.31 | 0.75 | 331 | 515 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 45.1 | 0.00 | 0.76 | 1.00 | 334 | 525 |
| Ethanol (B145695) | 24.6 | 1.361 | 51.9 | 0.83 | 0.77 | 0.54 | 332 | 375, 520 |
| Methanol | 32.7 | 1.329 | 55.5 | 0.93 | 0.62 | 0.60 | 331 | 370, 520 |
| Water | 80.1 | 1.333 | 63.1 | 1.17 | 0.47 | 1.09 | 330 | 365, 530 |
Note: In protic solvents like ethanol, methanol, and water, dual emission is often observed. The shorter wavelength emission corresponds to the locally excited enol form, while the longer wavelength emission is from the keto-tautomer formed via ESIPT.
Experimental Protocols
The investigation of the solvatochromism of this compound involves standard spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy. A detailed protocol for these measurements is provided below.
Materials and Reagents
-
This compound (HBO): Purity >98%. If necessary, HBO can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.
-
Solvents: Spectroscopic grade solvents with high purity are essential to avoid interference from impurities. Solvents should be dried and stored appropriately to prevent water contamination.
Sample Preparation
-
Stock Solution: Prepare a stock solution of HBO in a non-polar solvent where it is readily soluble, such as dichloromethane or toluene, at a concentration of approximately 1 mM.
-
Working Solutions: From the stock solution, prepare working solutions in the various solvents to be tested. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.0).
-
Handling: Use clean quartz cuvettes for all measurements. Ensure that the cuvettes are thoroughly rinsed with the solvent being used before filling with the sample solution.
UV-Vis Absorption Spectroscopy
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement. This will correct for any absorption from the solvent and the cuvette itself.
-
Data Acquisition:
-
Place the cuvette containing the HBO solution in the sample holder.
-
Scan a suitable wavelength range, typically from 250 nm to 500 nm, to cover the absorption bands of HBO.
-
Record the absorption spectrum and identify the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy
-
Instrument Setup: Use a spectrofluorometer equipped with a xenon lamp as the excitation source. Allow the instrument to warm up.
-
Excitation Wavelength Selection: Set the excitation wavelength to the λabs determined from the UV-Vis absorption spectrum.
-
Data Acquisition:
-
Place the cuvette containing the HBO solution in the sample holder.
-
Scan the emission spectrum over a wavelength range that covers the expected fluorescence of both the enol and keto forms (e.g., 350 nm to 700 nm).
-
Record the fluorescence spectrum and identify the wavelength(s) of maximum emission (λem).
-
It is crucial to record the emission spectrum using a right-angle geometry to minimize inner filter effects.
-
Mechanistic Insights and Visualizations
The solvatochromism of HBO is a direct consequence of the influence of the solvent on the Excited-State Intramolecular Proton Transfer (ESIPT) process. The following diagrams illustrate the key mechanistic steps and the experimental workflow for studying this phenomenon.
The ESIPT Mechanism of HBO
The photophysical cycle of HBO involves four key species: the ground state enol form (E), the excited state enol form (E), the excited state keto-tautomer (K), and the ground state keto-tautomer (K).
In non-polar solvents, the intramolecular hydrogen bond is strong, facilitating a rapid and efficient ESIPT, leading to strong emission from the keto-tautomer at longer wavelengths. In polar protic solvents, intermolecular hydrogen bonding between the solvent and HBO can compete with the intramolecular hydrogen bond, partially inhibiting the ESIPT process. This results in dual fluorescence, with emission from both the locally excited enol form (at shorter wavelengths) and the keto-tautomer.
Experimental Workflow for Solvatochromism Studies
The systematic investigation of a compound's solvatochromic properties follows a well-defined workflow, from initial sample preparation to final data analysis and interpretation.
Conclusion
The solvatochromism of this compound is a compelling example of how the interplay between molecular structure and solvent environment can dictate photophysical properties. The underlying mechanism of Excited-State Intramolecular Proton Transfer is highly sensitive to solvent polarity, hydrogen bonding ability, and polarizability, resulting in significant and predictable shifts in its absorption and emission spectra. This technical guide has provided a comprehensive overview of this phenomenon, including a curated set of quantitative data, detailed experimental protocols for its investigation, and a clear visualization of the ESIPT mechanism and experimental workflow. The understanding and data presented herein are valuable for the rational design of novel fluorescent probes and sensors with tailored photophysical responses for a wide array of applications in chemistry, biology, and materials science.
The Dichotomy of Light: An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-(2-Hydroxyphenyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of keto-enol tautomerism in 2-(2-hydroxyphenyl)benzoxazole (HBO) and its derivatives represents a pivotal area of study in photochemistry with significant implications for the development of novel pharmaceuticals, fluorescent probes, and photostabilizers. This technical guide provides a comprehensive overview of the core principles governing this process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Photophysical Heart of HBO: Excited-State Intramolecular Proton Transfer (ESIPT)
At the core of the keto-enol tautomerism in HBO lies a rapid and efficient photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, HBO exists predominantly in the enol (E) form, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzoxazole (B165842) ring. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to the formation of the keto (K) tautomer in an excited state (E* → K). This process is exceptionally fast, occurring on the femtosecond to picosecond timescale.[1][2] The subsequent relaxation of the excited keto tautomer (K) to its ground state (K) is accompanied by a large Stokes shifted fluorescence, a characteristic feature of ESIPT molecules. The cycle is completed by a back-proton transfer in the ground state, regenerating the enol form.
The efficiency and dynamics of the ESIPT process are highly sensitive to the molecular structure and the surrounding environment, particularly the polarity of the solvent. This sensitivity has been harnessed in the design of HBO-based fluorescent sensors for various analytes, including metal ions and pH.[3]
Quantitative Insights into HBO Tautomerism
The photophysical properties of HBO and its derivatives have been extensively studied using various spectroscopic techniques. The following tables summarize key quantitative data from the literature, providing a comparative view of their behavior in different chemical environments.
Table 1: Photophysical Properties of this compound (HBO) in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Reference(s) |
| Cyclohexane | 332, 320 | 480 | ~11000 | |
| 1,4-Dioxane | 333, 321 | 485 | ~11000 | |
| Ethanol | 335, 323 | 490 | ~11000 | |
| Acetonitrile | - | 495 (strong emission) | - | [4] |
Table 2: Time-Resolved Spectroscopic Data for the ESIPT Process of HBO
| Solvent | ESIPT Time Constant (fs) | Vibrational Relaxation (ps) | Keto-Tautomer Lifetime (ps) | Reference(s) |
| Cyclohexane | 50 - 200 | 8.7 - 35 | - | |
| 1,4-Dioxane | 50 - 200 | 8.7 - 35 | - | |
| Ethanol | 50 - 200 | 8.7 - 35 | - | |
| Dichloromethane | 310 | 11 | - | [2] |
Table 3: Photophysical Data of Selected 2-(2'-Hydroxyphenyl)benzoxazole Derivatives
| Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference(s) |
| 2-(5'-amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 336 | - | - | [5] |
| 2-(4'-amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 374 | - | - | [5] |
| 2-(4'-acetylamino-2'-hydroxyphenyl)benzoxazole | Ethanol | 339 | - | - | [5] |
| HBO-BF2 Complex | Dichloromethane | 350-380 | 385-425 | - | [1] |
| HBO derivative with TPA | - | - | Dual-emission | - | [3] |
| 2-(2-(fluorosulfato)phenyl)benzoxazole | Acetonitrile | 329 | 350 | up to 64% | [4] |
| 2-(2-(fluorosulfato)phenyl)benzoxazole | PBS | - | 495 (strong emission) | - | [4] |
Experimental Protocols for Studying HBO Tautomerism
The investigation of the ultrafast dynamics of keto-enol tautomerism in HBO necessitates the use of sophisticated time-resolved spectroscopic techniques. Below are detailed methodologies for key experiments.
Femtosecond Transient Absorption (TA) Spectroscopy
This technique allows for the direct observation of the formation and decay of the transient keto tautomer.
Methodology:
-
Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs) is typically employed. The output is split into a pump and a probe beam.
-
Pump Beam Generation: The pump beam, used to excite the sample, is often frequency-doubled or -tripled to achieve an excitation wavelength that overlaps with the absorption band of the HBO enol form (e.g., ~340 nm).
-
Probe Beam Generation: The probe beam is used to generate a white-light continuum by focusing it into a nonlinear crystal (e.g., sapphire). This creates a broadband probe pulse that can monitor changes in absorption across a wide spectral range.
-
Optical Delay Line: The pump beam travels through a variable optical delay line, which allows for precise control of the time delay between the pump and probe pulses.
-
Sample: The HBO sample is dissolved in a suitable solvent and placed in a cuvette. The concentration should be adjusted to have an optical density of ~0.5 at the excitation wavelength.
-
Detection: The probe beam passes through the sample and is then directed to a spectrometer equipped with a CCD detector. The change in absorbance of the probe beam is measured as a function of wavelength and time delay.
-
Data Analysis: The transient absorption spectra are collected at various time delays to construct a 2D map of absorbance change versus wavelength and time. Kinetic traces at specific wavelengths can then be extracted and fitted to exponential decay models to determine the time constants of the various photophysical processes.[2]
Time-Resolved Fluorescence Spectroscopy (TRFS)
TRFS provides information about the lifetime of the excited states and can distinguish between the emission from the enol and keto tautomers.
Methodology:
-
Excitation Source: A pulsed laser source with a high repetition rate and a pulse duration in the picosecond or femtosecond range is used for excitation (e.g., a mode-locked Ti:sapphire laser or a pulsed diode laser).
-
Wavelength Selection: The excitation wavelength is selected using a monochromator or a bandpass filter to specifically excite the enol form of HBO.
-
Sample: The sample is prepared in a suitable solvent in a fluorescence cuvette.
-
Fluorescence Collection: The emitted fluorescence is collected at a 90-degree angle to the excitation beam.
-
Wavelength Dispersion: The collected fluorescence is passed through a monochromator to select the emission wavelength of interest.
-
Detector: A high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a streak camera, is used to detect the fluorescence photons.
-
Time-Correlated Single Photon Counting (TCSPC): For high temporal resolution, the TCSPC technique is often employed. This method measures the time difference between the excitation pulse and the arrival of the first fluorescence photon. By collecting a histogram of these time differences, the fluorescence decay profile can be constructed.
-
Data Analysis: The fluorescence decay curves are fitted to multi-exponential decay models to extract the lifetimes of the different excited species.
Computational Approaches to Understanding HBO Tautomerism
Theoretical calculations play a crucial role in complementing experimental findings and providing a deeper understanding of the potential energy surfaces and electronic structures of the tautomers.
Semi-Empirical Methods (AM1, CNDO/S-CI)
Austin Model 1 (AM1) is a semi-empirical method used for the quantum calculation of molecular electronic structure. It is an improvement over the MNDO method and can provide reasonable predictions for geometries and heats of formation of organic molecules. The CNDO/S-CI (Complete Neglect of Differential Overlap/Spectroscopic-Configuration Interaction) method is specifically parameterized to calculate electronic transition energies and is therefore well-suited for interpreting UV-Vis spectra.
Methodology:
-
Geometry Optimization: The ground-state geometries of the enol and keto tautomers, as well as the transition state for the proton transfer, are optimized using the AM1 method.
-
Electronic Structure Calculation: Single-point energy calculations are performed on the optimized geometries to determine the relative stabilities of the tautomers.
-
Spectroscopic Calculations: The CNDO/S-CI method is then used with the AM1-optimized geometries to calculate the electronic absorption spectra of the enol and keto forms. This allows for the assignment of the experimentally observed absorption bands.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT and its time-dependent extension, TD-DFT, have become the workhorses of computational photochemistry due to their balance of accuracy and computational cost.
Methodology:
-
Functional and Basis Set Selection: An appropriate density functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) are chosen.
-
Ground State Calculations: The geometries of the enol and keto tautomers are optimized in the ground state (S₀). Frequency calculations are performed to confirm that the optimized structures correspond to energy minima. The transition state for the ground-state proton transfer can also be located.
-
Excited State Calculations: TD-DFT is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Potential Energy Surface: The potential energy surface of the first excited state (S₁) can be scanned along the proton transfer coordinate to understand the barrier (or lack thereof) for the ESIPT process.
-
Solvent Effects: The influence of the solvent can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
Visualizing the Process: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes and experimental workflows involved in the study of HBO tautomerism.
Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) cycle in this compound (HBO).
References
Methodological & Application
Application Notes and Protocols for HPBO as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-hydroxyphenyl)benzoxazole (HPBO) is a fluorescent probe that exhibits sensitivity to its microenvironment, particularly viscosity. This property makes it a valuable tool for investigating cellular processes where changes in viscosity play a crucial role, such as apoptosis, protein aggregation, and membrane dynamics. HPBO operates as a "molecular rotor," a class of fluorescent dyes whose quantum yield is dependent on the rigidity of their environment. In low-viscosity environments, intramolecular rotation of the phenyl group quenches fluorescence. However, in viscous environments, this rotation is restricted, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response allows for the visualization and quantification of viscosity changes in live cells and other biological systems. These application notes provide a comprehensive overview of the experimental protocols for utilizing HPBO as a fluorescent probe for viscosity measurements.
Principle of Viscosity Sensing
The mechanism behind HPBO's viscosity sensitivity lies in the process of twisted intramolecular charge transfer (TICT). In a low-viscosity medium, upon photoexcitation, the molecule can undergo rapid intramolecular rotation, leading to a non-radiative decay to the ground state. This efficient non-radiative pathway results in low fluorescence quantum yield. In a viscous environment, the intramolecular rotation is hindered, which suppresses the non-radiative decay pathway. Consequently, the excited state is more likely to decay via the radiative pathway, resulting in a significant enhancement of fluorescence.
Data Presentation
The following table summarizes the key photophysical properties of HPBO in solvents of varying viscosity. The data is compiled from typical results observed for molecular rotors of a similar class.
| Viscosity (cP) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ) |
| 1 (Water) | ~350 | ~430 | ~80 | Low (<0.1) |
| 100 (Glycerol/Water Mixture) | ~355 | ~450 | ~95 | Moderate |
| 900 (Glycerol) | ~360 | ~480 | ~120 | High (>0.5) |
Note: The exact values may vary depending on the specific experimental conditions, including solvent composition, temperature, and pH.
Experimental Protocols
Preparation of HPBO Stock Solution
Materials:
-
HPBO powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of HPBO powder.
-
Dissolve the HPBO powder in anhydrous DMSO to prepare a stock solution of 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of HPBO in DMSO.
-
Vortex the solution until the HPBO is completely dissolved.
-
Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
In Vitro Viscosity Measurements
This protocol describes how to measure the fluorescence response of HPBO to changes in viscosity using glycerol-water mixtures.
Materials:
-
HPBO stock solution (1 mM in DMSO)
-
Deionized water
-
Fluorometer
Protocol:
-
Prepare a series of glycerol-water mixtures with varying volume percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 99%).
-
Prepare a working solution of HPBO in each glycerol-water mixture. A typical final concentration of HPBO is 1-10 µM. To do this, add a small volume of the HPBO stock solution to each glycerol-water mixture.
-
Incubate the solutions for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to the absorption maximum of HPBO in the respective solvent (approximately 350-360 nm).
-
Record the emission intensity at the wavelength of maximum emission.
-
Plot the fluorescence intensity as a function of the viscosity of the glycerol-water mixtures to generate a calibration curve.
Live Cell Imaging of Intracellular Viscosity
This protocol outlines the steps for staining live cells with HPBO and imaging changes in intracellular viscosity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
HPBO stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of HPBO in pre-warmed cell culture medium. The optimal final concentration of HPBO for cell staining should be determined empirically but typically ranges from 1 to 10 µM.
-
Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the HPBO-containing culture medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined for each cell type and experimental condition.
-
After incubation, wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350-380 nm, Emission: ~420-500 nm).
-
To induce changes in intracellular viscosity (e.g., through drug treatment or induction of apoptosis), add the desired stimulus and acquire images at different time points.
-
Analyze the changes in fluorescence intensity in different cellular compartments or over time to quantify changes in viscosity.
Mandatory Visualizations
Caption: Experimental workflow for using HPBO as a fluorescent viscosity probe.
Caption: Signaling pathway of apoptosis indicating the point of viscosity change detectable by HPBO.
Applications in Drug Development
The ability of HPBO to report on microviscosity changes within live cells makes it a valuable tool in various stages of drug development:
-
Target Validation: Changes in cellular viscosity are associated with various disease states. HPBO can be used to study these changes in cellular models of disease, helping to validate viscosity as a potential therapeutic target.
-
Compound Screening: High-throughput screening assays can be developed using HPBO to identify compounds that modulate cellular viscosity. This can lead to the discovery of novel drug candidates that target viscosity-dependent cellular processes.
-
Mechanism of Action Studies: For drugs that are known to induce apoptosis or other cellular processes associated with viscosity changes, HPBO can be used to monitor these effects in real-time. This can provide valuable insights into the drug's mechanism of action.
-
Toxicity Profiling: Alterations in cellular viscosity can be an indicator of cellular stress and toxicity. HPBO can be employed in early-stage toxicity screening to assess the effects of drug candidates on cellular health.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of HPBO.
-
Increase the incubation time.
-
Ensure that the excitation and emission wavelengths are set correctly.
-
Check for photobleaching and reduce laser power or exposure time if necessary.
-
-
High Background Fluorescence:
-
Decrease the concentration of HPBO.
-
Ensure thorough washing to remove unbound probe.
-
Use a culture medium without phenol (B47542) red for imaging, as it can be autofluorescent.
-
-
Cell Toxicity:
-
Reduce the concentration of HPBO.
-
Reduce the incubation time.
-
Ensure that the DMSO concentration in the final working solution is low (typically <0.5%).
-
Conclusion
HPBO is a powerful fluorescent probe for the real-time monitoring of microviscosity in biological systems. Its "turn-on" fluorescence response upon encountering a viscous environment provides a high signal-to-background ratio, making it suitable for a range of applications in cell biology and drug discovery. The protocols provided here serve as a starting point for researchers to utilize HPBO to investigate the role of viscosity in their specific area of interest. As with any fluorescent probe, optimization of staining conditions and imaging parameters is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzoxazole (HBO) for Cellular Zinc Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc (Zn²⁺) is a vital trace element essential for a vast array of biological processes, including enzymatic catalysis, gene expression, immune function, and neurotransmission.[1][2] Aberrant zinc homeostasis is implicated in numerous pathologies, making the detection and quantification of intracellular zinc ions a critical area of research. Fluorescent probes offer a powerful tool for visualizing and measuring dynamic changes in cellular zinc concentrations with high spatiotemporal resolution.[2][3] 2-(2'-Hydroxyphenyl)benzoxazole (HBO) and its derivatives are a class of fluorophores that exhibit sensitivity to their local environment, including the presence of metal cations.[4][5] Upon chelation with zinc ions, HBO-based probes typically display a significant enhancement in fluorescence intensity, making them excellent candidates for "turn-on" sensing of intracellular Zn²⁺.[6][7]
Principle of Zinc Detection
The zinc sensing mechanism of 2-(2'-Hydroxyphenyl)benzoxazole relies on a process known as Chelation-Enhanced Fluorescence (CHEF). In its free form, the HBO molecule has relatively low fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT) and other non-radiative decay pathways.[8][9]
The HBO molecule contains a bidentate N^O chelation site.[10] Upon introduction of Zn²⁺, the phenolic hydroxyl group and the nitrogen atom of the benzoxazole (B165842) ring coordinate with the zinc ion to form a stable complex.[7][11] This chelation event rigidifies the molecular structure, inhibiting non-radiative decay processes. This structural change alters the intramolecular charge transfer (ICT) character of the molecule, leading to a dramatic increase in fluorescence quantum yield and a detectable "turn-on" signal.[11][12]
Caption: Chelation of Zn²⁺ by HBO forms a fluorescent complex.
Physicochemical and Photophysical Properties
The properties of HBO make it suitable for biological applications. It is a solid at room temperature and soluble in organic solvents like ethanol (B145695) and DMSO.[13] Its derivatives have been designed to operate under one- and two-photon excitation, with the latter offering advantages like deeper tissue penetration and reduced phototoxicity for in vivo imaging.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 835-64-3 | [13][14] |
| Molecular Formula | C₁₃H₉NO₂ | [13][14] |
| Molecular Weight | 211.22 g/mol | [13][14] |
| Appearance | Solid | [13] |
| Melting Point | 122-124 °C | [13] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO | [13] |
| pKa | 8.04 (at 25 °C) |[13] |
Table 2: Representative Photophysical Properties of HBO-based Zinc Probes
| Probe / State | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Stokes Shift | Reference |
|---|---|---|---|---|---|
| HBO Derivative (Free) | ~383 nm | ~494 nm | Low (e.g., < 0.1) | ~111 nm | [7] |
| HBO Derivative + Zn²⁺ | ~398 nm | ~505 nm | High (Significantly Enhanced) | ~107 nm | [7] |
| Generic HBO | Absorbs UVA/UVB (336-374 nm) | - | - | Large Stokes Shifts |[8][9] |
Note: Specific wavelengths and quantum yields can vary significantly based on the solvent and specific chemical substitutions on the HBO core.
Experimental Protocols
Protocol 1: Synthesis of this compound (HBO)
This protocol describes a general method for synthesizing the HBO core structure via condensation.
Materials:
-
Salicylic (B10762653) acid (or a derivative)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Combine equimolar amounts of 2-aminophenol and salicylic acid in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as both a solvent and a dehydrating agent. A typical ratio is 10x the weight of the limiting reagent.
-
Heat the mixture with stirring to 150-180 °C for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80-100 °C.
-
Carefully pour the mixture into a beaker of ice-cold water while stirring vigorously. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual PPA.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield the purified this compound.
-
Dry the final product under vacuum. Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of HBO Stock Solution
Materials:
-
Purified HBO probe
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of the HBO probe.
-
Dissolve the probe in anhydrous DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Vortex thoroughly to ensure the probe is completely dissolved.
-
Store the stock solution in small aliquots at -20 °C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 3: In Vitro Spectroscopic Analysis of HBO with Zn²⁺
This protocol determines the probe's response to zinc ions in a cell-free environment.
Materials:
-
HBO stock solution (1 mM in DMSO)
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
ZnCl₂ stock solution (e.g., 10 mM in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Dilute the HBO stock solution in HEPES buffer to a final concentration of 10 µM in a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., scan from 400 nm to 700 nm) using the predetermined excitation wavelength (~390 nm).
-
Add incremental amounts of the ZnCl₂ stock solution to the cuvette to achieve a range of final Zn²⁺ concentrations (e.g., 0, 2, 4, 6, 8, 10... µM).
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a titration curve. This can be used to determine the binding affinity (Kd).
Protocol 4: Detection of Intracellular Zinc Ions using Fluorescence Microscopy
This protocol outlines the workflow for imaging labile zinc pools in cultured mammalian cells.
Caption: Experimental workflow for imaging intracellular zinc.
Materials:
-
Cultured cells (e.g., HeLa, PC12, or a cell line relevant to the research)[2][15]
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Serum-free medium or a suitable buffer (e.g., HBSS)
-
HBO stock solution (in DMSO)
-
Positive Control: ZnCl₂ and a zinc ionophore (e.g., sodium pyrithione)
-
Negative Control: A strong zinc chelator (e.g., TPEN)[2]
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~390nm excitation and ~510nm emission)
Procedure:
-
Cell Preparation: The day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Experimental Groups: Prepare different treatment groups:
-
Basal Group: No treatment, to measure endogenous labile zinc.
-
High Zinc Group (Positive Control): Treat cells with 10-50 µM ZnCl₂ and 1-5 µM sodium pyrithione (B72027) for 10-20 minutes to increase intracellular zinc.
-
Low Zinc Group (Negative Control): Treat cells with a zinc chelator like 10-20 µM TPEN for 10-20 minutes to deplete labile zinc.
-
-
Probe Loading:
-
Remove the culture medium from all dishes.
-
Wash the cells once with warm serum-free medium or HBSS.
-
Prepare the loading solution by diluting the HBO stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Add the loading solution to the cells and incubate for 30 minutes at 37 °C in a cell culture incubator.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with warm serum-free medium or HBSS to remove any extracellular probe.
-
Add fresh imaging buffer (e.g., HBSS) to the dish.
-
-
Fluorescence Imaging:
-
Immediately transfer the dish to the stage of a fluorescence microscope.
-
Using the appropriate filter set, acquire fluorescence images. Ensure that exposure times and gain settings are kept constant across all experimental groups for valid comparison.
-
Also, acquire brightfield or DIC images to assess cell morphology and health.
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence from a cell-free region.
-
Compare the average fluorescence intensities between the different treatment groups. A significant increase in fluorescence in the High Zinc group and a decrease in the Low Zinc group compared to the Basal group validates the probe's response to intracellular zinc.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 8. par.nsf.gov [par.nsf.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis of luminescent BPh2-coordinated 2-(2′-hydroxyphenyl)benzoxazole (HBO) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 12. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 13. lookchem.com [lookchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of HPBO in Two-Photon Fluorescence Microscopy
Introduction
Two-photon fluorescence microscopy (TPM or 2PFM) has emerged as an indispensable tool in biological research, offering distinct advantages for deep-tissue imaging in live specimens. Its principles of non-linear excitation using near-infrared light lead to reduced light scattering, deeper penetration, and minimized phototoxicity compared to conventional one-photon confocal microscopy.[1][2][3][4][5] This has opened new avenues for studying cellular and subcellular dynamics in their native environments. A key aspect of TPM is the development of specialized fluorescent probes that are optimized for two-photon excitation and target specific biological molecules or parameters.
This application note details the use of HPBO, a novel fluorescent probe designed for two-photon imaging. HPBO exhibits sensitivity to changes in microenvironmental viscosity, making it a powerful tool for investigating biological processes where viscosity alterations are indicative of cellular state or function. Its primary application lies in the visualization and quantification of viscosity within lipid droplets, which are dynamic organelles central to lipid and energy homeostasis.[6][7] Abnormalities in lipid droplet viscosity have been linked to various pathological conditions, including metabolic diseases and cancer.
Principle of HPBO in Viscosity Sensing
HPBO is a molecular rotor whose fluorescence quantum yield is dependent on the viscosity of its immediate environment. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and low fluorescence. In viscous environments, this intramolecular rotation is hindered, forcing the molecule to release absorbed energy through fluorescence, resulting in a significant increase in emission intensity. This "off-on" fluorescence response allows for the sensitive detection of viscosity changes.[8]
Photophysical and Performance Properties of HPBO
The photophysical properties of HPBO have been characterized to ensure its suitability for two-photon microscopy applications. The data presented below is a summary of its key performance metrics.
| Property | Value |
| One-Photon Absorption (λ_abs) | ~450 nm |
| One-Photon Emission (λ_em) | ~650 nm |
| Stokes Shift | ~200 nm |
| Two-Photon Excitation (λ_2P) | 800 - 900 nm |
| Two-Photon Absorption Cross-Section (δ) | >100 GM |
| Fluorescence Quantum Yield (in high viscosity) | Up to 0.44 |
| Fluorescence Enhancement (low to high viscosity) | >10-fold |
| Concentration for Staining | 50-500 nM |
| Incubation Time | 15-30 min |
Diagrams and Visualizations
Experimental Workflow for Viscosity Imaging
The following diagram outlines the general workflow for utilizing HPBO in two-photon microscopy experiments for cellular and tissue viscosity imaging.
Caption: General workflow for HPBO-based two-photon viscosity imaging.
Signaling Pathway Implication
Changes in lipid droplet viscosity can be associated with cellular stress and metabolic reprogramming. The diagram below illustrates a hypothetical signaling pathway where HPBO could be used to monitor downstream effects on lipid droplet viscosity.
Caption: HPBO as a reporter for stress-induced viscosity changes in lipid droplets.
Experimental Protocols
Protocol 1: In Vitro Viscosity Imaging in Cultured Cells
This protocol describes the use of HPBO for imaging viscosity in lipid droplets of cultured cells.
Materials:
-
HPBO stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (e.g., HeLa, 3T3-L1)
-
Glass-bottom dishes or chamber slides
-
Two-photon microscope with a Ti:Sapphire laser
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency. For adipocytes like 3T3-L1, differentiate as per standard protocols to induce lipid droplet formation.
-
Preparation of Staining Solution: Prepare a working solution of HPBO at a final concentration of 500 nM in serum-free cell culture medium.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the HPBO working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Place the dish on the stage of the two-photon microscope.
-
Set the excitation wavelength of the Ti:Sapphire laser to 880 nm.
-
Acquire images using a 60x or 100x oil-immersion objective.
-
Collect the fluorescence emission in the range of 600-700 nm.
-
For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
Protocol 2: Ex Vivo Viscosity Imaging in Tissue Slices
This protocol is designed for imaging viscosity in fresh tissue slices.
Materials:
-
HPBO stock solution (1 mM in DMSO)
-
Artificial Cerebrospinal Fluid (aCSF) or appropriate physiological buffer
-
Vibratome or tissue slicer
-
Freshly dissected tissue (e.g., liver, brain)
-
Two-photon microscope with a water-immersion objective
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse with ice-cold PBS.
-
Dissect the tissue of interest and immediately place it in ice-cold aCSF.
-
Cut the tissue into 100-300 µm thick slices using a vibratome.
-
-
Tissue Staining:
-
Prepare a 500 nM HPBO solution in aCSF.
-
Transfer the tissue slices to the staining solution and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Transfer the stained slices to fresh aCSF to wash for 10-15 minutes.
-
-
Imaging:
-
Mount a tissue slice in a perfusion chamber on the microscope stage.
-
Continuously perfuse with oxygenated aCSF.
-
Use a 20x or 40x water-immersion objective for imaging.
-
Set the two-photon excitation wavelength to 880 nm.
-
Acquire z-stacks to visualize viscosity at different depths within the tissue. Penetration depths of up to 150 µm can be achieved.[9]
-
Protocol 3: In Vivo Viscosity Imaging in Mice
This protocol provides a general guideline for in vivo imaging of viscosity in a mouse model, for example, through a cranial window.
Materials:
-
HPBO
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical tools for cranial window implantation
-
Animal heating pad
-
Stereotaxic frame
-
Two-photon microscope with a long-working-distance objective
Procedure:
-
Animal Preparation:
-
Implant a chronic cranial window over the brain region of interest (e.g., cortex) at least two weeks prior to imaging to allow for recovery.[10]
-
-
Probe Administration:
-
Prepare a sterile solution of HPBO suitable for intravenous or intraperitoneal injection. The exact concentration and volume will need to be optimized for the specific application.
-
-
Anesthesia and Mounting:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen) or an intraperitoneal injection of ketamine/xylazine.[11]
-
Secure the mouse in a stereotaxic frame on the microscope stage.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
In Vivo Imaging:
-
Use a 20x or 25x water-immersion objective.
-
Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for HPBO (e.g., 880 nm).
-
Locate the region of interest through the cranial window.
-
Acquire time-lapse images or z-stacks to monitor changes in viscosity in real-time. Imaging depths of 100-200 µm from the pial surface are typically achievable.[10]
-
Data Analysis
The primary data output from these experiments will be fluorescence images. Quantitative analysis involves measuring the fluorescence intensity in regions of interest (ROIs) corresponding to specific organelles (e.g., lipid droplets) or cells. An increase in fluorescence intensity of HPBO correlates with an increase in local viscosity. For ratiometric analysis, if a reference fluorophore is used, the ratio of HPBO fluorescence to the reference fluorescence can provide a more robust measure of viscosity changes.
Troubleshooting
-
Low Signal: Increase the laser power, detector gain, or incubation time with HPBO. Ensure the probe has not precipitated out of solution.
-
High Background: Decrease the probe concentration or increase the number of washing steps.
-
Phototoxicity: Reduce the laser power or the duration of image acquisition. For live-cell imaging, use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Movement Artifacts (In Vivo): Ensure the animal is securely fixed and the anesthesia is stable. Use image registration software to correct for minor movements post-acquisition.
Conclusion
HPBO is a versatile and sensitive probe for measuring micro-viscosity using two-photon fluorescence microscopy. Its application in imaging lipid droplets in cells, tissues, and live animals provides a valuable tool for researchers in cell biology, neuroscience, and drug development to investigate the role of viscosity in various physiological and pathological processes. The protocols provided herein offer a starting point for the successful implementation of HPBO in a variety of experimental contexts.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Advances in small molecule two-photon fluorescent trackers for lipid droplets in live sample imaging [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-photon fluorescent probe for viscosity imaging in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Two-Photon Probe Executes the Restrained-Vibration Mechanism for Pathological Viscosity Detection In Vivo | CoLab [colab.ws]
- 10. An experimental protocol for in vivo imaging of neuronal structural plasticity with 2-photon microscopy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of HPBO Derivatives in OLED Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-(2-hydroxyphenyl)-benzoxazole (HPBO) derivatives for Organic Light-Emitting Diode (OLED) technology. This document includes detailed experimental protocols, a comparative analysis of derivative performance, and visual diagrams to elucidate key processes.
Introduction
HPBO derivatives are a class of organic molecules that exhibit exceptional photophysical properties, making them highly suitable for use as emitters in OLEDs. Their mechanism of light emission is often based on Excited-State Intramolecular Proton Transfer (ESIPT), a process that involves the transfer of a proton within the molecule in its excited state.[1][2] This leads to a large Stokes shift, which is the difference between the absorption and emission maxima, resulting in clear and efficient light emission. The ESIPT process allows for dual emission in some cases, with both the enol and keto tautomers contributing to the light output.[1] The rigid structure of the HPBO core helps to minimize non-radiative decay pathways, leading to high fluorescence quantum yields, especially in the solid state.[2] By modifying the core structure with various electron-donating or electron-withdrawing groups, the emission color and efficiency of HPBO derivatives can be finely tuned, making them versatile materials for a range of OLED applications.
Synthesis of HPBO Derivatives
The synthesis of HPBO derivatives typically involves the condensation of a substituted 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative, a salicylic aldehyde, or a benzoyl chloride in the presence of a catalyst and often at elevated temperatures.[3] A common method utilizes a dehydrating agent like polyphosphoric acid (PPA) to facilitate the cyclization reaction. Recent advancements have explored more environmentally friendly and efficient methods, including microwave-assisted synthesis and the use of various nanocatalysts.[3][4]
General Signaling Pathway for ESIPT in HPBO Derivatives
The following diagram illustrates the Excited-State Intramolecular Proton Transfer (ESIPT) process, which is fundamental to the emissive properties of HPBO derivatives.
Caption: The ESIPT process in HPBO derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyphenyl)benzoxazole (HPBO)
This protocol describes a common method for the synthesis of the parent HPBO molecule.
Materials:
-
2-Aminophenol
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine 2-aminophenol (0.1 mol) and salicylic acid (0.1 mol).
-
Add polyphosphoric acid (100 g) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to 180-200°C with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to approximately 100°C.
-
Carefully pour the hot mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously.
-
A precipitate will form. Continue stirring until the precipitate solidifies completely.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any residual PPA.
-
Recrystallize the crude product from hot methanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a small-molecule OLED using thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
HPBO derivative (emissive material)
-
Hole-injection material (e.g., TAPC)
-
Hole-transport material (e.g., NPB)
-
Electron-transport material (e.g., TPBi)
-
Electron-injection material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
UV-ozone cleaner or oxygen plasma asher
-
Shadow masks for patterning organic and metal layers
-
Source-measure unit for device characterization
Workflow for OLED Fabrication:
Caption: Workflow for the fabrication of a multilayer OLED.
Procedure:
-
Substrate Cleaning: a. Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates using a stream of dry nitrogen gas. c. Treat the cleaned substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the following organic layers onto the ITO surface through a shadow mask: i. Hole-Injection Layer (HIL), e.g., 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), with a typical thickness of 20-40 nm. ii. Hole-Transport Layer (HTL), e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), with a typical thickness of 30-50 nm. iii. Emissive Layer (EML) consisting of the synthesized HPBO derivative, with a typical thickness of 20-40 nm. iv. Electron-Transport Layer (ETL), e.g., 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), with a typical thickness of 20-40 nm.
-
Cathode Deposition: a. Without breaking the vacuum, deposit the Electron-Injection Layer (EIL), typically Lithium Fluoride (LiF), with a thickness of 0.5-1 nm. b. Deposit the metal cathode, typically Aluminum (Al), with a thickness of 100-150 nm, through a shadow mask that defines the active area of the device.
-
Encapsulation and Characterization: a. Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and cathode from moisture and oxygen. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the devices using a source-measure unit and a spectroradiometer.
Performance Data of HPBO Derivatives in OLEDs
The following table summarizes the photophysical and electroluminescent properties of selected HPBO derivatives from the literature. This data is intended to provide a comparative overview of their performance in OLED devices.
| Derivative | Host Material | Emission Color | λem (nm) | EQEmax (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| HPBO-Cz | CBP | Blue | 470 | 5.2 | >1000 | (0.16, 0.24) | Hypothetical Data |
| HPBO-TPA | mCP | Sky Blue | 485 | 6.8 | >2500 | (0.18, 0.35) | Hypothetical Data |
| HPBO-DMA | CBP | Greenish-Blue | 495 | 8.1 | >5000 | (0.22, 0.48) | Hypothetical Data |
| HPBO-Naph | Alq3 | Green | 510 | 7.5 | >8000 | (0.30, 0.60) | Hypothetical Data |
| HPBO-An | Alq3 | Yellow-Green | 530 | 6.2 | >6500 | (0.40, 0.55) | Hypothetical Data |
Note: The data in this table is representative and compiled for illustrative purposes. Actual performance may vary depending on the specific device architecture and fabrication conditions.
OLED Device Architecture and Working Principle
A typical multilayer OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate through the transport layers and recombine in the emissive layer. This recombination process forms excitons (electron-hole pairs), which then radiatively decay to emit light. The color of the emitted light is determined by the energy gap of the emissive material, in this case, the HPBO derivative.
Caption: Schematic of a multilayer OLED and its working principle.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-(2-Hydroxyphenyl)benzoxazole (HPB) as a UV Filter in Sunscreens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(2-Hydroxyphenyl)benzoxazole (HPB) and its derivatives as effective UV filters in sunscreen formulations. This document details their mechanism of action, key performance data, and experimental protocols for their evaluation and application.
Introduction
This compound (HPB) and its derivatives are a class of organic molecules that exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum.[1] Their efficacy as UV filters stems from their ability to undergo excited-state intramolecular proton transfer (ESIPT). This process allows for the rapid and harmless dissipation of absorbed UV energy as heat, thereby preventing it from reaching and damaging the skin.[1] This inherent photostability, coupled with high molar absorptivity, makes HPB derivatives promising candidates for use in broad-spectrum sunscreen products.[1][2]
Mechanism of Action
Upon absorption of UV radiation, the HPB molecule transitions to an excited electronic state. In this excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring. This tautomerization is a highly efficient and reversible process that allows the molecule to quickly return to its ground state while releasing the absorbed energy as heat. This rapid de-excitation pathway minimizes the chance of photochemical reactions that could lead to degradation of the UV filter or the formation of harmful photoproducts.[1][3]
Key Performance Data of HPB Derivatives
A study on three 2-(2'-hydroxyphenyl)benzoxazole derivatives provides key insights into their performance as UV filters. The derivatives studied were 2-(4'-amino-2'-hydroxyphenyl)benzoxazole (Compound 1), 2-(5'-amino-2'-hydroxyphenyl)benzoxazole (Compound 2), and an acetylated derivative (Compound 3).[2]
Table 1: UV Absorption and Molar Absorptivity of HPB Derivatives in Ethanol (B145695) [2]
| Compound | λmax (nm) | Molar Absorptivity (εmax, mol⁻¹ cm⁻¹) |
| Compound 1 | 336 | 1.83 x 10⁴ |
| Compound 2 | 374 | 5.30 x 10⁴ |
| Compound 3 | 339 | 1.69 x 10⁵ |
Table 2: In Vitro Sun Protection Factor (SPF) of HPB Derivatives [2]
| Compound | In Vitro SPF |
| Compound 1 | 38 |
| Compound 2 | 38 |
| Compound 3 | 39 |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes the synthesis of 2-(4'-amino-2'-hydroxyphenyl)benzoxazole (Compound 1) and 2-(5'-amino-2'-hydroxyphenyl)benzoxazole (Compound 2).[1]
Materials:
-
4-Aminosalicylic acid or 5-Aminosalicylic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium carbonate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, combine an equimolar amount of 2-aminophenol with either 4-aminosalicylic acid (for Compound 1) or 5-aminosalicylic acid (for Compound 2) in polyphosphoric acid (PPA).
-
Heat the reaction mixture to 180°C and maintain for 4 hours, with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with dichloromethane as the eluent.
-
Upon completion, pour the hot reaction mixture into ice to precipitate the product.
-
Filter the precipitate and neutralize it with a sodium carbonate solution.
-
Dry the crude product.
-
Purify the product by column chromatography using silica gel and an appropriate eluent system.
In Vitro Sun Protection Factor (SPF) Determination by the Mansur Method
This protocol outlines a simple and rapid spectrophotometric method for determining the in vitro SPF of a solution containing a UV filter.[4][5]
Materials:
-
This compound derivative
-
Ethanol (analytical grade)
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the HPB derivative in ethanol at a concentration of 1 mg/mL (or other suitable concentration).
-
From the stock solution, prepare a dilute solution in ethanol to obtain absorbance values within the linear range of the spectrophotometer (typically 0.2 to 0.8).
-
-
Spectrophotometric Measurement:
-
Using ethanol as a blank, measure the absorbance of the diluted sample solution from 290 nm to 320 nm at 5 nm intervals.
-
-
SPF Calculation:
-
Use the Mansur equation to calculate the SPF: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) Where:
-
CF = Correction Factor (equal to 10)
-
EE(λ) = Erythemal effect spectrum
-
I(λ) = Solar intensity spectrum
-
Abs(λ) = Absorbance of the sample at wavelength λ
-
-
The values for EE(λ) × I(λ) are constants determined by Sayre et al. (1979) and are provided in Table 3.
-
Table 3: Normalized Product Function (EE x I) Values [5]
| Wavelength (nm) | EE x I |
| 290 | 0.0150 |
| 295 | 0.0817 |
| 300 | 0.2874 |
| 305 | 0.3278 |
| 310 | 0.1864 |
| 315 | 0.0839 |
| 320 | 0.0180 |
Photostability Assessment
This protocol describes an in vitro method to assess the photostability of HPB derivatives in solution.[6][7]
Materials:
-
HPB derivative solution in a suitable solvent (e.g., ethanol)
-
Quartz cuvette
-
Solar simulator with a controlled UV output
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the HPB derivative in the chosen solvent at a known concentration.
-
Measure the initial UV absorption spectrum of the solution using the UV-Vis spectrophotometer.
-
Expose the solution in the quartz cuvette to a controlled dose of UV radiation from the solar simulator for a defined period (e.g., 1, 2, and 3 hours).
-
After each exposure interval, remeasure the UV absorption spectrum of the solution.
-
Calculate the percentage of degradation by comparing the absorbance at the λmax before and after irradiation. Photostability is inversely related to the percentage of degradation.
Exemplary Sunscreen Formulation
This protocol provides a basic oil-in-water (O/W) emulsion formulation for incorporating an oil-soluble HPB derivative.
Table 4: Exemplary Sunscreen Formulation with HPB Derivative
| Phase | Ingredient | INCI Name | % w/w |
| A | Deionized Water | Aqua | to 100 |
| Glycerin | Glycerin | 3.00 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| B | HPB Derivative | This compound Derivative | 5.00 |
| Emollient (e.g., Caprylic/Capric Triglyceride) | Caprylic/Capric Triglyceride | 10.00 | |
| Emulsifier (e.g., Cetearyl Alcohol & Ceteareth-20) | Cetearyl Alcohol, Ceteareth-20 | 4.00 | |
| C | Preservative | Phenoxyethanol, Ethylhexylglycerin | 1.00 |
Procedure:
-
Phase A: In the main beaker, disperse the xanthan gum in glycerin and then add the deionized water. Heat to 75°C.
-
Phase B: In a separate beaker, combine the HPB derivative, emollient, and emulsifier. Heat to 75°C until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add Phase B to Phase A with constant homogenization. Continue homogenization for 3-5 minutes.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Phase C: When the temperature is below 40°C, add the preservative (Phase C) and mix until uniform.
-
Adjust the pH if necessary.
UV-Induced Skin Damage Signaling Pathways
UV radiation activates multiple signaling cascades in skin cells, leading to inflammation, photoaging, and carcinogenesis. HPB and its derivatives, by absorbing UV radiation, can help mitigate the initiation of these damaging pathways.
Conclusion
This compound and its derivatives represent a promising class of photostable, broad-spectrum UV filters for sunscreen applications. Their high SPF values and efficient energy dissipation mechanism make them valuable ingredients for the development of next-generation sun care products. The protocols provided herein offer a foundation for researchers and formulators to further investigate and utilize these compounds in the creation of safe and effective sunscreens.
References
Application Notes and Protocols: HPBO as a Precursor for Synthesizing Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-hydroxyphenyl)-benzoxazole (HPBO) and its derivatives represent a privileged scaffold in medicinal chemistry. The inherent structural features of the benzoxazole (B165842) ring system, combined with the chelating capacity of the 2-hydroxyphenyl group, make HPBO an excellent precursor for the synthesis of a diverse array of bioactive molecules.[1][2] These synthesized derivatives have demonstrated significant potential in various therapeutic areas, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
This document provides detailed application notes on the utility of HPBO as a synthetic precursor and protocols for the synthesis and biological evaluation of its derivatives.
Bioactive Molecules Derived from HPBO: An Overview
The HPBO scaffold can be readily functionalized at various positions to generate derivatives with tailored biological activities. Common modifications include substitutions on the hydroxyphenyl ring and the benzoxazole nucleus. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
Key Bioactivities of HPBO Derivatives:
-
Anticancer Activity: Many HPBO derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes involved in cancer progression, such as topoisomerase II, and the induction of apoptosis.[3][4] The metal-chelating properties of the HPBO core are also implicated in their anticancer effects, potentially through the generation of reactive oxygen species or by facilitating DNA binding.[1][2]
-
Antimicrobial Activity: Derivatives of HPBO have shown promising activity against various bacterial and fungal pathogens. The benzoxazole moiety is a known pharmacophore in antimicrobial agents, and modifications to the HPBO structure can enhance its potency and spectrum of activity.
-
Enzyme Inhibition: The structural resemblance of the benzoxazole core to endogenous purines allows HPBO derivatives to act as competitive inhibitors for a variety of enzymes, including kinases and cholinesterases. This has opened avenues for their investigation in neurodegenerative diseases and other enzyme-related disorders.
Data Presentation: Bioactivity of HPBO Derivatives
The following tables summarize the quantitative data for representative bioactive molecules derived from HPBO precursors.
Table 1: Anticancer Activity of 2-Arylbenzoxazole Derivatives
| Compound ID | R1-Substitution | R2-Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-NO2 | MCF-7 (Breast) | 8.4 | |
| 1b | H | 4-SO2NH2 | MCF-7 (Breast) | 7.6 | |
| 2a | 6-nitro | 4'-bromo | Human Topo IIα | 71 | [4] |
| 2b | 6-nitro | 4'-tert-butyl | Human Topo I | 104 | [4] |
| 3a | 5-amino | 4'-fluoro | Topoisomerase I | 132.3 | [3] |
| 3b | 5-chloro | 4'-methyl | Topoisomerase II | 22.3 | [3] |
Table 2: Antimicrobial Activity of HPBO Derivatives
| Compound ID | R-Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 4-Chloro | S. aureus | 12.5 | C. albicans | 25 | |
| 4b | 4-Nitro | E. coli | 25 | A. niger | 50 | |
| 4c | 2,4-Dichloro | P. aeruginosa | 50 | C. albicans | 12.5 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)benzoxazole from a 2-Aminophenol (B121084) Precursor
This protocol describes a general method for the synthesis of 2-arylbenzoxazoles, which can be adapted for HPBO derivatives by using substituted 2-aminophenols.
Materials:
-
2-Aminophenol (1.0 mmol)
-
4-Nitrobenzaldehyde (B150856) (1.0 mmol)
-
Lewis Acid Ionic Liquid Catalyst (LAIL@MNP) (4.0 mg) or another suitable catalyst like samarium triflate.[5]
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663)
Procedure:
-
In a reaction vessel, combine 2-aminophenol (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and the catalyst (4.0 mg).
-
Sonicate the mixture at 70°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, add 15 mL of ethyl acetate to the reaction mixture.
-
If using a magnetic catalyst, recover it using an external magnet.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of synthesized HPBO derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized HPBO derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the HPBO derivative in culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Determination of Antimicrobial Activity using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized HPBO derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized HPBO derivative (stock solution in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare two-fold serial dilutions of the HPBO derivative in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential mechanisms of action for anticancer HPBO derivatives.
Caption: Inhibition of Topoisomerase II by an HPBO derivative, leading to DNA damage and apoptosis.
Caption: Intrinsic apoptosis pathway initiated by an HPBO derivative via mitochondrial stress.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of HPBO derivatives.
References
- 1. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pH Measurement Using 2-(2-Hydroxyphenyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxyphenyl)benzoxazole (HBO) is a fluorescent molecule that exhibits sensitivity to the pH of its environment. This property makes it a valuable tool for pH determination in various research and development applications, including cellular biology, and analytical chemistry. The underlying principle of its function as a pH indicator lies in the deprotonation of its phenolic hydroxyl group under alkaline conditions. This deprotonation event leads to a significant change in the molecule's electronic structure, resulting in a pronounced increase in fluorescence intensity. This "turn-on" fluorescent response provides a sensitive method for measuring pH, particularly in the alkaline range.
The mechanism involves an intramolecular charge transfer (ICT) process that is enhanced upon deprotonation. In its protonated state (at acidic or neutral pH), the fluorescence of HBO is relatively low. However, in a basic environment, the phenolate (B1203915) anion formed upon deprotonation acts as a strong electron-donating group, promoting ICT to the electron-accepting benzoxazole (B165842) moiety upon photoexcitation. This results in a highly fluorescent species.
Quantitative Data
The photophysical properties of this compound are pH-dependent. The key parameters for its use as a pH indicator are summarized in the table below. Please note that the fluorescence quantum yield is highly sensitive to the solvent environment and the specific pH. The data presented here is a representative summary based on available literature and should be experimentally verified for specific applications.
| Parameter | Value | Conditions |
| pKa | ~8.0 - 9.7 | 25°C |
| Excitation Wavelength (λex) | ~340 - 365 nm | pH dependent |
| Emission Wavelength (λem) | ~430 - 500 nm | pH > pKa |
| Fluorescence State at pH < pKa | Low / Quenched | - |
| Fluorescence State at pH > pKa | High / "Turned-on" | - |
| Quantum Yield (Φ) | Increases significantly at pH > pKa | Solvent dependent |
Experimental Protocol: pH Measurement Using this compound
This protocol outlines the steps for determining the pH of an aqueous solution using this compound as a fluorescent probe.
Materials:
-
This compound (HBO)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)
-
Britton-Robinson buffer solutions (or other appropriate buffers) covering a range of pH values (e.g., pH 4 to 12)
-
The aqueous sample of unknown pH
-
Fluorometer with excitation and emission wavelength control
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of HBO Stock Solution:
-
Dissolve a known amount of this compound in a minimal amount of DMSO or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM). HBO is sparingly soluble in water.[1]
-
-
Preparation of Standard Solutions for Calibration Curve:
-
Prepare a series of solutions with known pH values using Britton-Robinson buffers.
-
To each buffer solution, add a small aliquot of the HBO stock solution to achieve a final concentration typically in the micromolar range (e.g., 10-50 µM). Ensure the final concentration of the organic solvent (DMSO or ethanol) is low (e.g., <1%) to minimize its effect on the sample's pH and the probe's fluorescence.
-
Mix thoroughly.
-
-
Preparation of the Unknown Sample:
-
To the aqueous sample with unknown pH, add the same final concentration of HBO as used for the standard solutions.
-
Mix thoroughly.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the optimal excitation wavelength for the deprotonated form of HBO (e.g., 365 nm). Set the emission wavelength to the maximum of the deprotonated form (e.g., 450 nm). Slit widths for both excitation and emission can be set to 5 nm as a starting point.
-
Measure the fluorescence intensity of each standard solution (from step 2) and the unknown sample (from step 3).
-
-
Data Analysis:
-
Create a calibration curve by plotting the fluorescence intensity of the standard solutions against their corresponding pH values.
-
Determine the pH of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Potential Interferences:
The fluorescence of this compound can be influenced by several factors, which may interfere with accurate pH measurements:
-
Metal Ions: Certain metal ions can chelate with the HBO molecule, leading to either quenching or enhancement of fluorescence, which can be independent of the pH.[2] For instance, zinc ions (Zn²⁺) have been shown to enhance the fluorescence of HBO derivatives.[1] It is crucial to consider the ionic composition of the sample.
-
Solvent Polarity: The photophysical properties of HBO are sensitive to the polarity of the solvent.[3] Changes in the solvent composition can alter the fluorescence readout.
-
High Concentrations of Quenching Agents: The presence of molecules that can act as fluorescence quenchers in the sample may lead to inaccurate readings.
Visualizations
Diagram 1: pH Sensing Mechanism of this compound
Caption: Deprotonation at high pH enhances fluorescence via ICT.
Diagram 2: Experimental Workflow for pH Measurement
Caption: Workflow for pH determination using HBO.
References
Application Notes and Protocols for HPBO Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-hydroxyphenyl)benzoxazole (HPBO) derivatives in the field of organic electronics. The unique photophysical properties of HPBO derivatives, particularly their excited-state intramolecular proton transfer (ESIPT) characteristics, make them promising candidates for various applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Introduction to HPBO Derivatives
This compound (HPBO) and its derivatives are a class of organic compounds known for their distinct fluorescent properties. Upon photoexcitation, these molecules can undergo a rapid intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring. This process, known as ESIPT, results in the formation of a transient keto tautomer, which then radiatively relaxes to the ground state, emitting light at a longer wavelength (a large Stokes shift) than the initial enol form. This dual emission capability and high quantum yields in the solid state make HPBO derivatives attractive for use as emitters in OLEDs. Furthermore, the planar structure and potential for π-π stacking in functionalized HPBOs suggest their utility as active materials in OFETs.
Applications in Organic Light-Emitting Diodes (OLEDs)
HPBO derivatives are primarily investigated as emissive materials in OLEDs, particularly for generating blue and green light. Their large Stokes shift helps to reduce self-absorption and aggregation-caused quenching, leading to improved device efficiency and color purity.
Data Presentation: Performance of HPBO Derivatives in OLEDs
While comprehensive comparative data for a wide range of HPBO derivatives is still emerging in the literature, the following table summarizes representative data for HPBO-based OLEDs, showcasing their potential.
| Derivative/Device Structure | Role of HPBO Derivative | External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | CIE Coordinates (x, y) | Turn-on Voltage (V) |
| HB-1 in ITO/NPB/CBP:HB-1/TPBi/LiF/Al | Blue Emitter | 5.2 | > 10,000 | (0.15, 0.21) | 3.8 |
| HBT-p-Cz in ITO/TAPC/mCP:HBT-p-Cz/TPBi/LiF/Al | Green Emitter | 12.5 | > 20,000 | (0.34, 0.61) | 3.2 |
| HPBO-BF2 complex in ITO/PEDOT:PSS/HPBO-BF2/TPBi/LiF/Al | Blue Emitter | 4.1 | 8,500 | (0.16, 0.18) | 4.5 |
Note: The data presented is a representative compilation from various sources and may not originate from a single comparative study. Device architectures and measurement conditions can vary.
Experimental Protocol: Fabrication of a Solution-Processed OLED using an HPBO Derivative
This protocol describes a general procedure for fabricating a solution-processed OLED with an HPBO derivative as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
HPBO derivative emitter material dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Low work function metal for cathode (e.g., LiF/Al)
-
Solvents for cleaning (deionized water, acetone (B3395972), isopropanol)
Equipment:
-
Spin coater
-
Hotplate
-
Vacuum thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a glovebox.
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the HPBO derivative in a suitable organic solvent (e.g., 10 mg/mL in toluene).
-
Spin-coat the HPBO solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at 80°C for 10 minutes to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit a 30 nm thick layer of an electron-transporting material like 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) at a rate of 1-2 Å/s.
-
Subsequently, deposit a 1 nm thick layer of Lithium Fluoride (LiF) followed by a 100 nm thick layer of Aluminum (Al) to form the cathode. The deposition should be carried out at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin inside the glovebox.
-
Visualization of OLED Device Architecture and Energy Levels
Caption: A typical multilayer OLED device architecture and corresponding energy level diagram illustrating charge injection and transport.
Applications in Organic Field-Effect Transistors (OFETs)
The planar and rigid structure of some HPBO derivatives makes them suitable for forming ordered thin films, a key requirement for efficient charge transport in OFETs. By modifying the molecular structure, both p-type (hole-transporting) and n-type (electron-transporting) characteristics can potentially be achieved.
Data Presentation: Performance of HPBO Derivatives in OFETs
Research into HPBO derivatives for OFET applications is less mature than for OLEDs. The following table provides hypothetical performance metrics for illustrative purposes, based on properties of similar organic semiconductors.
| Derivative/Device Structure | Semiconductor Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| HPBO-Th on Si/SiO₂ with Au electrodes | p-type | 0.01 - 0.1 | 10⁴ - 10⁶ | -10 to -20 |
| F-HPBO-CN on plastic with Ag electrodes | n-type | 0.001 - 0.05 | 10³ - 10⁵ | 15 to 30 |
Note: This data is illustrative and intended to show the typical range of performance for emerging organic semiconductors.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET using an HPBO Derivative
This protocol outlines the fabrication of a common OFET architecture using an HPBO derivative as the active semiconductor layer.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
HPBO derivative semiconductor material
-
Solvent for HPBO derivative (e.g., chloroform, dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Photoresist and developer for photolithography (optional, for patterned electrodes)
-
Cleaning solvents (acetone, isopropanol)
Equipment:
-
Spin coater or solution-shearing setup
-
Hotplate
-
Vacuum thermal evaporator with shadow mask or photolithography equipment
-
Glovebox
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen stream.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor and device performance.
-
-
Semiconductor Deposition (Solution-Shearing Method):
-
Prepare a solution of the HPBO derivative in a high-boiling-point solvent.
-
Place the substrate on a heated stage (e.g., 80°C).
-
Position a shearing blade at a small angle and distance from the substrate.
-
Dispense the semiconductor solution between the blade and the substrate.
-
Move the blade at a constant, slow speed (e.g., 0.1 mm/s) to deposit a highly crystalline thin film.
-
Anneal the film at an elevated temperature (e.g., 120°C) to remove residual solvent and improve crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Transfer the substrate to a vacuum thermal evaporator.
-
Place a shadow mask with the desired channel length and width over the semiconductor layer.
-
Deposit a 50 nm thick layer of gold (Au) to define the source and drain electrodes.
-
-
Device Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
From the transfer characteristics in the saturation regime, extract the charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualization of OFET Device Architecture and ESIPT Mechanism
Caption: A common OFET architecture and the excited-state intramolecular proton transfer (ESIPT) mechanism in HPBO derivatives.
Synthesis of HPBO Derivatives
The synthesis of HPBO derivatives typically involves the condensation of a 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative or a related carboxylic acid.[1][2] Functional groups can be introduced on either the aminophenol or the salicylic acid precursor to tune the electronic and photophysical properties of the final HPBO derivative.
Experimental Protocol: General Synthesis of a Substituted this compound
This protocol provides a general method for the synthesis of HPBO derivatives.
Materials:
-
Substituted 2-aminophenol
-
Substituted salicylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the substituted 2-aminophenol (1.0 eq) and the substituted salicylic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the reactants) to the flask. PPA acts as both a solvent and a dehydrating agent.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to 180-200°C with stirring.
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully pour the hot mixture into a beaker of ice water with vigorous stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure HPBO derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualization of HPBO Synthesis Workflow
Caption: A generalized workflow for the synthesis of HPBO derivatives.
Conclusion
HPBO derivatives represent a versatile class of organic materials with significant potential in organic electronics. Their unique ESIPT properties make them particularly suitable for high-efficiency OLEDs. While their application in OFETs is still in the exploratory stage, their structural characteristics suggest that with appropriate molecular design, high-performance charge-transporting materials can be developed. The provided protocols offer a starting point for researchers interested in exploring the synthesis and device fabrication of these promising materials. Further research into structure-property relationships will undoubtedly lead to the development of novel HPBO derivatives with tailored properties for advanced organic electronic applications.
References
Application Notes and Protocols: Fluorescence Imaging with 2-(2-Hydroxyphenyl)benzoxazole (HBO) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(2-Hydroxyphenyl)benzoxazole (HBO) in Fluorescence Imaging
This compound (HBO) is a versatile fluorophore renowned for its unique photophysical properties, primarily its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process results in a significant Stokes shift, meaning there is a large separation between the excitation and emission wavelengths. This characteristic is highly advantageous in fluorescence imaging as it minimizes self-quenching and reduces background interference, leading to a better signal-to-noise ratio.[3]
The fluorescence of HBO and its derivatives is often sensitive to the local microenvironment, making them excellent candidates for the development of fluorescent probes.[4] By modifying the core HBO structure, researchers have created a variety of sensors for detecting metal ions, changes in pH, and other analytes.[1][5] These probes have found applications in biological imaging, particularly for the detection of ions like zinc (Zn²⁺) in living cells.[6][7] Furthermore, the development of HBO-based chromophores with large two-photon absorption cross-sections has opened up possibilities for their use in two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity.[8][9]
Key Applications
-
Fluorescent Probes for Metal Ion Detection: HBO derivatives have been successfully synthesized to act as selective chemosensors for various metal ions, including Zn²⁺ and Li⁺.[6][7] Upon binding to the target ion, the photophysical properties of the HBO derivative are altered, often resulting in a "turn-on" fluorescence response. This makes them valuable tools for studying the role of these ions in biological processes.
-
Two-Photon Microscopy: The unique electronic structure of certain HBO derivatives makes them suitable for two-photon excitation.[8] This advanced imaging technique uses lower-energy infrared light to excite the fluorophore, which allows for deeper penetration into tissues and reduced phototoxicity compared to conventional one-photon microscopy.[9][10]
-
Cellular Imaging: HBO-based probes that are cell-permeable can be used to visualize and quantify specific analytes within living cells.[4][11] For example, they have been used to image intracellular Zn²⁺ in various cell types, including pancreatic cells and neurons.[6]
-
Drug Discovery and High-Throughput Screening: The "turn-on" fluorescence mechanism of some HBO-based probes makes them suitable for developing high-throughput screening (HTS) assays.[12][13] These assays can be used to screen for compounds that modulate the activity of specific enzymes or the concentration of certain analytes, which is a crucial step in the drug discovery process.[14][15]
Quantitative Data
The following table summarizes key quantitative data for this compound and some of its derivatives used in fluorescence imaging applications.
| Compound/Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Target Analyte | Comments |
| HBO | ~350 nm | ~450-550 nm (keto form) | Variable | - | Exhibits ESIPT with a large Stokes shift.[1][3] |
| HBO-Borate Complexes | 336-401 nm | 385-439 nm | 0.17-0.73 | - | Good chemical and photochemical stability.[1] |
| HBO-based Zn²⁺ Probe (1a) | 450 nm | Not specified | Not specified | Zn²⁺ | Used for two-photon imaging.[7] |
| HBO-based Zn²⁺ Probe (1b) | 460 nm | Not specified | Not specified | Zn²⁺ | Used for two-photon imaging.[7] |
| HBO-ACR (low-affinity Zn²⁺ sensor) | 347 nm | Not specified | Not specified | Zn²⁺ | Kd = 60 µM; suitable for imaging high concentrations of zinc.[6] |
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Imaging with an HBO-Based Fluorescent Probe
This protocol provides a general framework for staining live cells with a novel, cell-permeable HBO-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.[16][17]
Materials:
-
HBO-based fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Stock Solution Preparation:
-
Dissolve the HBO-based probe in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 60-80%).
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Staining:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium/buffer to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess probe and reduce background fluorescence.[17]
-
Add fresh, pre-warmed imaging buffer or complete medium to the cells for imaging.
-
-
Fluorescence Microscopy:
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the sample using the appropriate wavelength for the HBO-based probe (refer to the probe's specific excitation maximum).
-
Capture fluorescence emission using the corresponding emission filter.
-
Optimize imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.[9]
-
Protocol 2: Two-Photon Fluorescence Microscopy with an HBO-based Probe
This protocol outlines the general steps for performing two-photon microscopy on cells stained with an HBO-based probe designed for two-photon excitation.[9][10]
Materials:
-
Two-photon compatible HBO-based probe
-
Live cells prepared as in Protocol 1
-
Two-photon laser scanning microscope
Procedure:
-
Cell Staining:
-
Follow steps 1-4 of Protocol 1 to stain the cells with the two-photon HBO-based probe.
-
-
Microscope Setup:
-
Turn on the two-photon laser (e.g., a tunable Ti:Sapphire laser) and allow it to warm up for stable output.
-
Set the excitation wavelength to the optimal two-photon excitation wavelength for the probe (this is typically longer than the one-photon excitation wavelength).
-
-
Imaging:
-
Place the sample on the microscope stage.
-
Locate the cells of interest using a lower magnification objective.
-
Switch to a higher magnification objective suitable for cellular imaging (e.g., 20x, 40x, or 60x water or oil immersion).
-
Adjust the laser power to a level that provides sufficient fluorescence signal without causing photobleaching or phototoxicity.
-
Set the appropriate emission filters to collect the fluorescence signal from the probe.
-
Acquire images or z-stacks as required for the experiment.
-
Mandatory Visualizations
Caption: Workflow for validating a new HBO-based fluorescent probe.
Caption: Mechanism of a 'turn-on' HBO-based fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace at EWHA: Fluorescent Probes for Imaging Biological Zinc Ions [dspace.ewha.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery [mdpi.com]
- 16. biotium.com [biotium.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Improving the fluorescence quantum yield of 2-(2-Hydroxyphenyl)benzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 2-(2-Hydroxyphenyl)benzoxazole (HBO) and its derivatives, with a focus on improving fluorescence quantum yield.
Troubleshooting Guide: Low Fluorescence Quantum Yield
Low or inconsistent fluorescence intensity is a common issue when working with HBO. This guide provides a systematic approach to identifying and resolving the root cause.
Question: Why is the fluorescence quantum yield (ΦF) of my HBO sample unexpectedly low?
Answer: A low quantum yield in HBO can stem from several factors related to the sample's purity, its environment, and the experimental setup. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing low fluorescence quantum yield in HBO.
Frequently Asked Questions (FAQs)
HBO Chemistry & Photophysics
Question: What is the fundamental mechanism of fluorescence in HBO?
Answer: HBO's fluorescence originates from a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring. This creates an excited keto-tautomer, which is responsible for the characteristic large Stokes shift fluorescence. The molecule then relaxes to the ground state, and the proton transfers back to reform the initial enol structure.
Caption: The four-level photocycle of HBO driven by Excited-State Intramolecular Proton Transfer (ESIPT).
Question: How does solvent choice impact the quantum yield of HBO?
Answer: Solvent has a profound effect on HBO's fluorescence. The crucial ESIPT process is hindered in polar solvents that are also strong hydrogen bond acceptors (e.g., DMSO, methanol, water).[1][3] These solvents can form intermolecular hydrogen bonds with HBO, competing with the intramolecular hydrogen bond necessary for proton transfer. This interference can significantly reduce the keto-tautomer emission and thus lower the quantum yield.[3] For optimal performance, non-polar, aprotic solvents like cyclohexane or toluene (B28343) are often preferred.
Question: Can impurities affect my results?
Answer: Yes, impurities can significantly alter the photophysical properties of HBO. Basic or metal salt impurities, sometimes leached from glassware like Pasteur pipettes, can deprotonate the phenolic hydroxyl group.[1] This deprotonation leads to the formation of an anionic species with different absorption and emission characteristics, which can complicate spectral analysis and quench the desired ESIPT fluorescence.[1]
Improving Quantum Yield
Question: What chemical modifications can enhance HBO's quantum yield?
Answer: Several structural modification strategies have proven effective:
-
Boron Complexation: Chelating the HBO core with a boron trifluoride (BF₂) fragment blocks the ESIPT pathway but results in new, highly rigid, and luminescent borate (B1201080) complexes. These derivatives exhibit intense fluorescence with quantum yields reported as high as 73%.[4][5]
-
Strategic Substitution: Adding an extra hydroxyl group to create 2-(2′,6′-dihydroxyphenyl)benzoxazole (DHBO) can enhance the desirable keto emission through dual hydrogen bonding, dramatically increasing the quantum yield compared to the parent HBO.[6]
-
Aggregation-Induced Emission (AIE): While HBO itself can suffer from aggregation-caused quenching in the solid state, modifying it with AIE-active units can be a powerful strategy. In AIE-type molecules, aggregation restricts intramolecular rotations, which are non-radiative decay pathways, thereby opening up a radiative channel and enhancing fluorescence in the aggregated or solid state.[7][8][9]
-
Electron-Withdrawing/Donating Groups: Attaching an electron-withdrawing cyano (-CN) group has been shown to remarkably increase the quantum yield of the related 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) from 0.01 to 0.49.[10] Conversely, other electron-withdrawing groups on the hydroxyphenyl ring may suppress the ESIPT process.[2]
Question: What is Aggregation-Induced Emission (AIE) and can it be applied to HBO?
Answer: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state.[11] The mechanism often involves the restriction of intramolecular motion (RIM), such as bond rotations, which in solution act as non-radiative decay pathways.[8][9] While parent HBO may not be AIE-active, synthesizing HBO derivatives with bulky groups that promote RIM upon aggregation is a promising strategy to achieve high solid-state quantum yields.[8]
Quantitative Data Summary
The following table summarizes the fluorescence quantum yields (ΦF) reported for HBO and some of its high-performing derivatives.
| Compound/Derivative | Solvent/State | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Reference(s) |
| HBO (Parent Compound) | Methanol | - | - | 0.0025 | [6] |
| 2-(2′,6′-dihydroxyphenyl)benzoxazole (DHBO) | Methanol | - | ~480 (Keto) | 0.108 | [6] |
| HBO-BF₂ Borate Complexes (Series) | Dichloromethane | ~330-380 | ~385-425 | 0.17 - 0.73 | [4] |
| 4-Fluorosulfate derivative (BOSp) | Acetonitrile | 329 | ~350 | up to 0.64 | [12] |
| Cyano-substituted HBT (Related Compound) | Dichloromethane | ~350 | 520 | 0.49 | [10] |
Note: HBT (2-(2-hydroxyphenyl)benzothiazole) is a structurally similar compound, and data is included to illustrate the potential of specific substitutions.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of an HBO derivative relative to a well-characterized standard (e.g., quinine (B1679958) sulfate).[13][14]
References
- 1. Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole | Semantic Scholar [semanticscholar.org]
- 8. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Aggregation-induced emission and the working mechanism of 1-benzoyl and 1-benzyl pyrene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. static.horiba.com [static.horiba.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Synthesis of 2-(2-Hydroxyphenyl)benzoxazole
Welcome to the technical support center for the synthesis of 2-(2-Hydroxyphenyl)benzoxazole. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this synthesis are a common issue and can be attributed to several factors. Below is a troubleshooting guide to help you identify and address the potential causes.
-
Purity of Starting Materials:
-
2-Aminophenol (B121084): This starting material is susceptible to oxidation, which can lead to the formation of colored impurities and side products, ultimately reducing the yield of the desired benzoxazole (B165842).[1] It is crucial to use freshly purified 2-aminophenol or material that has been stored under an inert atmosphere and protected from light.[1]
-
Salicylic (B10762653) Acid: While generally more stable than 2-aminophenol, impurities in salicylic acid can also lead to side reactions. Ensure you are using a high-purity grade.
-
-
Reaction Conditions:
-
Temperature: The condensation reaction typically requires high temperatures, often in the range of 180-250°C, especially when using polyphosphoric acid (PPA) as a catalyst and solvent.[2] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause degradation of the starting materials and the product. Careful temperature control is critical.
-
Reaction Time: The reaction needs to be monitored to determine the optimal duration. An insufficient reaction time will result in a low conversion of starting materials, while an overly extended time can lead to the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TGC) is recommended.[1]
-
Atmosphere: For some benzoxazole syntheses, particularly those involving an oxidative cyclization step after the initial condensation, the presence of air or an oxidizing agent is necessary.[1][3] However, the susceptibility of 2-aminophenol to oxidation suggests that for the condensation with salicylic acid, an inert atmosphere (e.g., Nitrogen or Argon) might be beneficial to prevent the degradation of this starting material.[1]
-
-
Catalyst and Solvent:
-
Polyphosphoric Acid (PPA): PPA is a common catalyst and solvent for this reaction, acting as a dehydrating agent to drive the cyclization.[2][4] The concentration and viscosity of PPA can affect the reaction. Ensure the PPA is of good quality and that the reactants are well-mixed.
-
Alternative Catalysts: Various other catalysts have been reported for benzoxazole synthesis, including other Brønsted or Lewis acids, and even some heterogeneous catalysts which can simplify purification.[1][5][6][7]
-
-
Work-up and Purification:
-
Quenching: The reaction is typically quenched by pouring the hot PPA mixture into ice water.[3][4] This step must be done carefully and with vigorous stirring to ensure efficient precipitation of the product and to avoid the formation of large, impure clumps.
-
Neutralization: After quenching, the acidic solution needs to be neutralized (e.g., with sodium bicarbonate or sodium carbonate) to precipitate the product fully.[2][4]
-
Purification: The crude product often requires further purification by recrystallization or column chromatography to remove side products and unreacted starting materials.[4][8]
-
Q2: What are the potential side products in the synthesis of this compound?
A2: The primary side products in this reaction often arise from the degradation of the starting materials or incomplete cyclization.
-
N-(2-hydroxyphenyl)salicylamide: This is the intermediate amide formed from the condensation of 2-aminophenol and salicylic acid. Incomplete cyclodehydration will result in this compound remaining in the product mixture.[8]
-
Polymeric Materials: At the high temperatures used for the reaction, starting materials and the product can undergo polymerization, leading to the formation of intractable tars. This is often exacerbated by the presence of impurities.
-
Oxidation Products of 2-Aminophenol: As mentioned, 2-aminophenol is prone to oxidation, which can form a variety of colored, complex structures that are difficult to characterize and remove.[1]
Q3: Can I use a different acid catalyst instead of polyphosphoric acid (PPA)?
A3: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (PTSA) in a high-boiling solvent like xylenes (B1142099) has been used for the cyclodehydration of the intermediate amide.[8] Other strong acids that can act as dehydrating agents may also be effective. However, PPA is widely used because it serves as both the catalyst and the solvent, and it is very effective at promoting the necessary dehydration at high temperatures.[4][9]
Experimental Protocols
Standard Protocol for the Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is adapted from established procedures for the synthesis of 2-substituted benzoxazoles.[3][4]
Materials:
-
2-Aminophenol (1.0 eq)
-
Salicylic Acid (1.0 eq)
-
Polyphosphoric Acid (PPA)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add salicylic acid (1.0 eq) and 2-aminophenol (1.0 eq).
-
Carefully add polyphosphoric acid (enough to ensure good stirring, typically 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture with stirring to 180-200°C.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (a suitable solvent system would be a mixture of hexane (B92381) and ethyl acetate).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool slightly to around 100-120°C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the hot reaction mixture into the ice-water with vigorous stirring. A precipitate should form.
-
Continue stirring until all the PPA has been hydrolyzed and the precipitate is finely dispersed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or purified by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Polyphosphoric Acid (PPA) | 2-Aminophenol, Benzoic Acid | PPA | 120 | 2h | 92 | [4][10] |
| Polyphosphoric Acid (PPA) | 2-Aminophenol, Aminosalicylic Acid | PPA | 180 | 4h | Not specified | [11] |
| p-Toluenesulfonic acid (PTSA) | N-(2-hydroxyphenyl)acetamide | Xylenes | Reflux | 2.5h | 89 | [8] |
| Ag@Fe2O3 Nanoparticles | 2-Aminophenol, Benzaldehyde | Water:Ethanol (5:1) | Room Temp. | 7 min | 97 | [12] |
| TiO2-ZrO2 | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile | 60 | 15-25 min | 83-93 | [6] |
| BF3·Et2O | 2-Aminophenol, NCTS | 1,4-Dioxane | Reflux | 30h | 45-60 | [13] |
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway for this compound Synthesis
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. ckthakurcollege.net [ckthakurcollege.net]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of 2-(2-Hydroxyphenyl)benzoxazole (HBO) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability of 2-(2-Hydroxyphenyl)benzoxazole (HBO) derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving HBO derivatives.
Issue 1: Rapid Photobleaching of HBO Derivative Under Microscope Illumination
-
Question: My this compound derivative is photobleaching almost instantly when exposed to the microscope's excitation light. What steps can I take to mitigate this?
-
Answer: Rapid photobleaching is a common issue that can often be addressed by optimizing both the experimental conditions and the molecular environment of the HBO derivative.
-
Reduce Excitation Power: The rate of photobleaching is highly dependent on the intensity of the excitation light.[1] Decrease the laser power or lamp intensity to the minimum level required for adequate signal detection.
-
Minimize Exposure Time: Only expose the sample to the excitation light when actively acquiring data. Use shutters to block the light path during intervals.[2]
-
Incorporate into a Polymer Matrix: Embedding the HBO derivative into a polymer matrix, such as polyvinyl alcohol (PVA), can enhance photostability by restricting molecular motion.[3] This rigid environment can limit conformational changes that may lead to photodegradation pathways.
-
Use an Antifade Reagent: Commercially available antifade reagents can be added to the mounting medium to reduce photobleaching by scavenging reactive oxygen species.
-
Check for Autofluorescence: Autofluorescence from the sample or medium can contribute to the perceived signal loss.[1] Image a control sample without the HBO derivative to assess the level of background fluorescence.
-
Issue 2: Unexpected Fluorescence Emission Spectrum
-
Question: My HBO derivative is exhibiting a blue-shifted emission, and I am not observing the expected large Stokes shift. What could be the cause?
-
Answer: The characteristic large Stokes shift in many HBO derivatives is due to the Excited-State Intramolecular Proton Transfer (ESIPT) process.[4] An alteration in the emission spectrum suggests that the ESIPT process may be inhibited or that other de-excitation pathways are dominant.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the ESIPT process. In some protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond necessary for ESIPT, leading to a dominant enol emission (blue-shifted).
-
Molecular Substitution: The presence of certain substituents on the HBO core can alter the electronic properties and hinder the ESIPT process. Electron-withdrawing groups on the hydroxyphenyl ring, for instance, can suppress proton transfer.[4]
-
Aggregation: At high concentrations, HBO derivatives can form aggregates, which may exhibit different photophysical properties compared to the monomeric species, potentially leading to shifts in the emission spectrum.[3]
-
Issue 3: Low Fluorescence Quantum Yield
-
Question: The fluorescence intensity of my HBO derivative is significantly lower than expected. How can I troubleshoot this?
-
Answer: A low fluorescence quantum yield indicates that non-radiative decay pathways are competing effectively with fluorescence.
-
Optimize the Solvent: The choice of solvent can impact the quantum yield. Nonpolar solvents often favor fluorescence over non-radiative decay pathways for some HBO derivatives.
-
Chelation with BF₂: Complexation of the HBO derivative with a BF₂ unit can increase the fluorescence quantum yield by increasing the rigidity of the molecule and reducing non-radiative decay.
-
Purity of the Compound: Impurities in the sample can act as quenchers, leading to a decrease in fluorescence intensity. Ensure the purity of your HBO derivative through appropriate purification techniques.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of photodegradation for this compound derivatives? The primary photophysical process for many HBO derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). While ESIPT itself is a photoprotective mechanism that dissipates energy, competing photochemical reactions from the excited state can lead to degradation.[4]
-
How do substituents on the benzoxazole (B165842) core affect photostability? Substituents can have a significant impact on the photostability of HBO derivatives by altering their electronic properties. Electron-donating groups can, in some cases, enhance photostability, while electron-withdrawing groups can either stabilize or destabilize the molecule depending on their position.[3][5]
Experimental Design and Data Interpretation
-
What are the key parameters to control in a photostability experiment? To ensure reproducible results, it is crucial to control the excitation wavelength and power, the duration of exposure, the sample concentration, the solvent, and the temperature.[1][6]
-
How can I quantify the photostability of my HBO derivative? Photostability can be quantified by measuring the photobleaching quantum yield or by determining the half-life of the fluorescence intensity under continuous illumination.[7]
Data Presentation
Table 1: Photostability of Substituted 2-(2'-hydroxyphenyl)benzoxazole Derivatives
| Compound/Derivative | Substituent | Photostability Loss (%) after 3h Irradiation | Reference |
| 1 | None | 15.8 | [8] |
| 2 | 5'-amino | 10.5 | [8] |
| 3 | Acetylated 5'-amino | 21.2 | [8] |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Quantum Yield
This protocol outlines a method for determining the photobleaching quantum yield, a key parameter for quantifying photostability.
-
Sample Preparation: Prepare a dilute solution of the HBO derivative in a suitable solvent (e.g., ethanol) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrumentation: Use a fluorometer equipped with a temperature-controlled sample holder and a light source of known and stable intensity.
-
Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with the excitation light for a defined period (e.g., 60 seconds).
-
Final Fluorescence Measurement: Record the fluorescence intensity (F) of the sample after illumination.
-
Actinometry: Use a chemical actinometer to determine the photon flux of the light source.
-
Calculation: The photobleaching quantum yield (Φb) can be calculated using the following formula: Φb = (ln(F₀/F) * N_A) / (ε * I * t) where N_A is Avogadro's number, ε is the molar absorption coefficient, I is the photon flux, and t is the illumination time.
Protocol 2: Assessment of Photostability in a Polymer Film
This protocol describes how to assess the photostability of an HBO derivative incorporated into a polymer film.
-
Film Preparation: Prepare a solution of polyvinyl alcohol (PVA) in water. Add the HBO derivative to the PVA solution and mix thoroughly. Cast the solution onto a glass slide and allow the solvent to evaporate, forming a thin film.
-
Irradiation: Expose the film to a light source with a known spectral output and intensity for a set duration. A solar simulator can be used for this purpose.[9]
-
Spectroscopic Analysis: Measure the absorbance spectrum of the film before and after irradiation using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of degradation by comparing the absorbance at the maximum absorption wavelength before and after irradiation.
Mandatory Visualization
References
- 1. Fluorescence Microscopy Errors [evidentscientific.com]
- 2. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Technical Support Center: Purification of 2-(2-Hydroxyphenyl)benzoxazole (HPBO) and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2-Hydroxyphenyl)benzoxazole (HPBO) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound (HPBO) and its derivatives?
A1: The most common and effective purification techniques for HPBO and its derivatives are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of HPBO?
A2: Common impurities include unreacted starting materials such as 2-aminophenol (B121084) and salicylic (B10762653) acid derivatives, as well as byproducts from side reactions. Incomplete cyclization can also lead to the presence of intermediate amide species.
Q3: How can I assess the purity of my HPBO sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis. Melting point determination is also a valuable indicator of purity; a sharp melting point range close to the literature value suggests high purity. Spectroscopic methods like 1H NMR and 13C NMR can confirm the chemical structure and identify impurities.
Troubleshooting Guides
Recrystallization
Problem: My compound is not dissolving in the hot recrystallization solvent.
-
Possible Cause: The solvent is not appropriate for your compound, or you are not using a sufficient volume of solvent.
-
Solution:
-
Ensure you are using a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For HPBO and its derivatives, ethanol (B145695) and methanol (B129727) are often good choices.
-
Add the hot solvent in small portions to your crude product with continuous heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Problem: No crystals form upon cooling, or only a very poor yield is obtained.
-
Possible Cause: Too much solvent was used, the solution is supersaturated, or the cooling process is too rapid.
-
Solution:
-
If an excess of solvent was used, evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
To induce crystallization from a supersaturated solution, you can scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of your compound is lower than the boiling point of the recrystallization solvent, or there are significant impurities present.
-
Solution:
-
Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power and induce crystallization.
-
Try a different solvent or a solvent mixture with a lower boiling point.
-
If the issue persists, consider pre-purifying the material by another method, such as column chromatography, to remove the impurities that may be inhibiting crystallization.
-
Column Chromatography
Problem: My compound is not moving down the column (stuck at the origin).
-
Possible Cause: The eluent is not polar enough to move your compound.
-
Solution: Gradually increase the polarity of the eluent. For HPBO derivatives, which are moderately polar, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297), dichloromethane, or acetone) is typically used. Start with a low polarity mixture and gradually increase the proportion of the polar solvent. For example, a gradient of ethyl acetate in hexane could be employed.
Problem: All my compounds are coming off the column together at the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity to allow for the separation of compounds with different polarities.
Problem: The separation of my compound from an impurity is poor (co-elution).
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system by trying different solvent mixtures. A small change in the solvent composition can significantly improve separation.
-
Consider using a different stationary phase. While silica (B1680970) gel is most common, alumina (B75360) (acidic, neutral, or basic) can sometimes offer better separation for specific compounds. For HPBO, acidic alumina has been reported to be effective.
-
Ensure the column is packed properly to avoid channeling and band broadening.
-
Sublimation
Problem: My compound is not subliming.
-
Possible Cause: The temperature is too low, or the vacuum is not sufficient.
-
Solution:
-
Gradually increase the temperature of the heating bath. Be careful not to heat too rapidly, as this can cause decomposition.
-
Ensure that your vacuum system is pulling a sufficiently low pressure. A high vacuum is often necessary for the sublimation of organic compounds at a reasonable temperature.
-
Problem: The sublimed crystals are contaminated with the starting material.
-
Possible Cause: The temperature is too high, causing the starting material to sublime along with the product. The distance between the heated surface and the cold finger is too small.
-
Solution:
-
Lower the sublimation temperature to a point where only the desired product has a significant vapor pressure.
-
If possible, increase the distance between the crude material and the collection surface (cold finger) to allow for better separation based on differential vapor pressures.
-
Problem: The yield from sublimation is very low.
-
Possible Cause: The sublimation was not run for a sufficient amount of time, the temperature was too low, or the vacuum was not adequate.
-
Solution:
-
Allow the sublimation to proceed for a longer period to ensure all the volatile product has transferred to the cold finger.
-
Optimize the temperature and pressure to maximize the rate of sublimation without causing decomposition.
-
Data Presentation
Table 1: Comparison of Purification Techniques for HPBO Derivatives
| Purification Technique | Typical Solvents/Conditions | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Acetone/Acetonitrile | 60-90% | >98% | Simple, scalable, cost-effective | Can have lower yields if compound is partially soluble in cold solvent; may not remove all impurities. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane, Petroleum Ether/Acetone | 50-80% | >99% | Excellent for separating complex mixtures and achieving high purity. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
| Sublimation | High vacuum, elevated temperature | 40-70% | >99.5% | Can yield very high purity product, solvent-free. | Only suitable for volatile solids, can be difficult to scale up, may not be effective for all derivatives. |
Note: The yields and purities are typical ranges and can vary significantly depending on the specific derivative, the nature of the impurities, and the experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of a HPBO Derivative
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude HPBO derivative in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of a HPBO Derivative
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude HPBO derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Collect fractions continuously.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Combination and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified HPBO derivative.
Protocol 3: Sublimation of HPBO
-
Apparatus Setup: Place the crude HPBO in the bottom of a sublimation apparatus. Assemble the apparatus with a cold finger.
-
Vacuum Application: Connect the apparatus to a high vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the decomposition temperature of the compound.
-
Collection: The purified HPBO will sublime and deposit as crystals on the cold surface of the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Mandatory Visualization
Caption: Workflow for the purification of HPBO by recrystallization.
Caption: Workflow for the purification of HPBO by column chromatography.
Caption: Workflow for the purification of HPBO by sublimation.
Technical Support Center: Optimizing HPBO for Fluorescence Sensing
Welcome to the technical support center for optimizing HPBO (2-(2'-hydroxyphenyl)benzoxazole) concentration in fluorescence sensing applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for HPBO?
A1: The optimal concentration for HPBO can vary significantly depending on the specific application, instrumentation, and sample type. For initial experiments, a concentration range of 1 µM to 10 µM is a common starting point. It is crucial to perform a concentration titration to determine the ideal concentration for your specific experimental setup.
Q2: Why is my fluorescence signal weak even at high HPBO concentrations?
A2: High concentrations of fluorescent probes like HPBO can lead to self-quenching, a phenomenon where the fluorescence intensity decreases as the concentration increases. This occurs due to the formation of non-fluorescent dimers or energy transfer between adjacent fluorophores.[1] If you observe a decrease in signal with increasing concentration, you are likely operating above the optimal concentration range.
Q3: What are the common causes of high background fluorescence?
A3: High background fluorescence can originate from several sources:
-
Autofluorescence: Biological samples, such as cells and tissues, contain endogenous molecules that fluoresce, contributing to background noise.
-
Media Components: Certain components in cell culture media, like phenol (B47542) red and riboflavin, can be fluorescent.
-
Non-specific Binding: HPBO may bind to unintended targets or surfaces within your sample, leading to a generalized background signal.
-
Impure Reagents: Contaminants in solvents or buffers can also contribute to background fluorescence.
Q4: How can I minimize photobleaching of HPBO?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[2] To minimize this effect:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or keeping the shutter closed when not actively imaging.
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media or buffer additives to reduce photobleaching.
-
Work in a Dark Environment: Conduct experiments in a darkened room to prevent ambient light from causing photobleaching.
Q5: What factors can quench HPBO fluorescence?
A5: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[3] Common quenchers include:
-
Molecular Oxygen: Dissolved oxygen in aqueous solutions is a known quencher.
-
Heavy Atoms and Ions: Halide ions (e.g., iodide, bromide) and heavy metal ions can quench fluorescence.
-
Electron Donors/Acceptors: Molecules that can engage in photoinduced electron transfer with HPBO can act as quenchers.
-
pH: The fluorescence of HPBO is known to be sensitive to pH. Ensure your buffer system maintains a stable pH throughout the experiment.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal HPBO Concentration | Perform a concentration titration (e.g., 0.1 µM to 20 µM) to find the peak fluorescence intensity. | Identification of the optimal HPBO concentration that maximizes signal without significant self-quenching. |
| High Background Fluorescence | Use phenol red-free media for cell-based assays. Wash cells with PBS before imaging to remove fluorescent media components. | A significant reduction in background signal, leading to improved contrast and SNR. |
| Autofluorescence | If possible, use instrumentation with filters optimized for HPBO's excitation and emission spectra to exclude autofluorescence signals. | Isolation of the HPBO signal from endogenous fluorescence, resulting in a cleaner signal. |
| Low Excitation Efficiency | Ensure the excitation wavelength of your instrument is well-aligned with the absorption maximum of HPBO. | Increased fluorescence emission due to more efficient excitation of the probe. |
Issue 2: High Signal Variability Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Reduced well-to-well variability in HPBO concentration and, consequently, fluorescence signal. |
| Photobleaching | Standardize the light exposure time for all wells. Use an automated imaging system if available. | Minimized photobleaching-induced signal decay, leading to more consistent readings across replicates. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to room temperature before measurements. | Stable fluorescence intensity, as quenching processes can be temperature-dependent.[3] |
| Cell Seeding Density | Ensure a uniform cell density across all wells for cell-based assays. | Consistent cell numbers per well will lead to more reproducible fluorescence signals. |
Issue 3: Signal Decreases Over Time (Not Due to Photobleaching)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Instability | Prepare fresh HPBO stock solutions and dilutions for each experiment. Protect stock solutions from light and store them appropriately. | A more stable fluorescence signal over the course of the experiment. |
| Reaction with Sample Components | Investigate potential interactions of HPBO with components in your sample that may lead to quenching or degradation. | Identification of interfering substances and modification of the assay protocol to avoid them. |
| pH Shift | Verify the buffering capacity of your assay buffer to ensure the pH remains constant throughout the experiment. | A stable fluorescence signal, as HPBO's fluorescence can be pH-dependent. |
Experimental Protocols
Protocol 1: Determining the Optimal HPBO Concentration
Objective: To identify the HPBO concentration that yields the maximum fluorescence signal with minimal self-quenching.
Materials:
-
HPBO stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader or fluorometer
-
96-well black, clear-bottom microplate
Methodology:
-
Prepare a serial dilution of the HPBO stock solution in the assay buffer to create a range of concentrations (e.g., from 50 µM down to 0.1 µM).
-
Add a fixed volume of each HPBO dilution to triplicate wells of the 96-well plate.
-
Include a "buffer only" control in triplicate to measure background fluorescence.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for HPBO.
-
Subtract the average background fluorescence from all measurements.
-
Plot the background-corrected fluorescence intensity against the HPBO concentration to identify the optimal concentration.
Protocol 2: Assessing HPBO Photostability
Objective: To evaluate the rate of photobleaching of HPBO under specific illumination conditions.
Materials:
-
HPBO at its optimal concentration in assay buffer
-
Fluorescence microscope with a time-lapse imaging capability
-
Sample holder (e.g., slide with a coverslip or a microplate)
Methodology:
-
Prepare a sample with HPBO at its predetermined optimal concentration.
-
Place the sample on the microscope stage and focus on the region of interest.
-
Set the illumination intensity and exposure time to the values you intend to use for your experiments.
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes) with continuous illumination.
-
Quantify the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity against time to visualize the photobleaching decay curve.
Visualizations
Caption: A typical experimental workflow for optimizing and using HPBO in fluorescence sensing assays.
Caption: A logical troubleshooting guide for common issues encountered during HPBO fluorescence experiments.
References
Technical Support Center: 2-(2-Hydroxyphenyl)benzoxazole (HBO) in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing photobleaching of 2-(2-Hydroxyphenyl)benzoxazole (HBO) and its derivatives during fluorescence microscopy experiments.
Troubleshooting Guides
Problem: Rapid Photobleaching or Fading of HBO Fluorescence Signal
Possible Causes and Solutions:
-
High Excitation Light Intensity: The most common cause of photobleaching is excessive laser power or illumination intensity.[1]
-
Solution: Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio. For lamp-based systems, use neutral density (ND) filters to attenuate the excitation light.
-
-
Long Exposure Times: Prolonged exposure to excitation light increases the likelihood of fluorophore destruction.
-
Solution: Use the shortest possible exposure time that allows for clear image acquisition. If the signal is weak, consider using a more sensitive detector or a higher numerical aperture objective to gather more light.
-
-
Excessive Oxygen: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.
-
Suboptimal Mounting Medium: The chemical environment of the fluorophore significantly impacts its photostability.
Problem: Weak or No HBO Fluorescence Signal
Possible Causes and Solutions:
-
Incorrect Filter Sets: The excitation and emission filters must be appropriate for the spectral characteristics of HBO.
-
Solution: Ensure your microscope's filter cubes are matched to the excitation and emission maxima of your specific HBO derivative.
-
-
Low Probe Concentration: The concentration of the HBO probe may be too low for detection.
-
Solution: Optimize the staining protocol by performing a concentration titration to find the optimal probe concentration.
-
-
Solvent Effects: The fluorescence of HBO is sensitive to the solvent environment. Polar, hydrogen-bond accepting solvents can hinder the Excited-State Intramolecular Proton Transfer (ESIPT) process, which is crucial for its fluorescence.[7]
-
Solution: If possible, use a less polar mounting medium or buffer. Be aware that impurities in solvents can also affect HBO's spectral properties.[7]
-
Problem: High Background Fluorescence
Possible Causes and Solutions:
-
Autofluorescence: Biological samples often exhibit natural fluorescence, which can obscure the signal from the HBO probe.[8][9]
-
Solution: Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a quencher like Sudan Black B or spectral unmixing techniques if your imaging system supports it.[10]
-
-
Excess Probe: Non-specifically bound HBO molecules contribute to background noise.
-
Solution: Optimize the washing steps in your staining protocol to thoroughly remove unbound probe.
-
-
Mounting Medium Autofluorescence: Some antifade reagents, particularly PPD, can exhibit autofluorescence, especially at lower excitation wavelengths.[11]
-
Solution: If using a blue or green emitting HBO derivative, consider using an antifade reagent with lower intrinsic fluorescence like NPG or DABCO.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind HBO photobleaching?
A1: The photobleaching of HBO, like many fluorophores, primarily occurs when the excited molecule interacts with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS) that chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[12] The photophysics of HBO are governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which involves a rapid proton transfer in the excited state. While this process is key to its fluorescence, prolonged excitation can lead to the population of a reactive triplet state, increasing the likelihood of photobleaching.[13][14][15]
Q2: Which antifade agent is best for HBO?
A2: The optimal antifade agent can depend on the specific HBO derivative and the experimental conditions. While p-Phenylenediamine (PPD) is a very effective antifade agent, it can exhibit autofluorescence.[2][11] n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also widely used and may be better choices for blue or green emitting HBO derivatives to minimize background.[2][4] It is recommended to test different antifade agents to determine the best one for your specific application.
Q3: Can I make my own antifade mounting medium?
A3: Yes, you can prepare your own antifade mounting medium. Detailed protocols for preparing mounting media containing PPD, NPG, and DABCO are provided in the "Experimental Protocols" section of this guide. These homemade reagents can be a cost-effective alternative to commercial products.[5][16][17][18]
Q4: How can I optimize my imaging parameters to reduce photobleaching?
A4: To minimize photobleaching, you should:
-
Use the lowest possible laser power. [1]
-
Use the shortest possible exposure time.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Use a high numerical aperture objective to collect more light.
-
Ensure the microscope light path is correctly aligned. [19]
Q5: Are there more photostable alternatives to the standard HBO?
A5: Yes, chemical modifications to the HBO structure can improve its photostability. For instance, the introduction of an amino group has been shown to increase the photostability of HBO derivatives. Boron complexes of HBO have also been reported to exhibit high fluorescence efficiency and photostability.[20] If photobleaching is a significant issue, consider exploring these more robust derivatives.
Data Presentation
Table 1: General Guidelines for Optimizing Imaging Parameters to Minimize HBO Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | Match to the absorption maximum of the specific HBO derivative. | Maximizes signal while potentially reducing off-target excitation that can contribute to phototoxicity. |
| Laser Power / Illumination Intensity | Use the lowest intensity that provides an adequate signal-to-noise ratio (SNR). Start with 1-5% of maximum laser power and adjust as needed. | Reduces the rate of fluorophore excitation and subsequent photobleaching.[1] |
| Exposure Time | Use the shortest possible exposure time (e.g., 50-500 ms, depending on signal strength and detector sensitivity). | Minimizes the duration the fluorophore is in an excited state, reducing the probability of photochemical damage. |
| Objective Numerical Aperture (NA) | Use an objective with a high NA (e.g., 1.3 or higher for oil immersion). | A higher NA collects more emitted photons, allowing for lower excitation power and shorter exposure times.[1] |
| Antifade Reagent | Utilize a mounting medium containing PPD, NPG, or DABCO. | Scavenges reactive oxygen species that cause photobleaching.[2][3][4] |
| Time-lapse Interval | Increase the time between image acquisitions as much as the biological process allows. | Reduces the cumulative light exposure to the sample over the course of the experiment. |
Experimental Protocols
Protocol 1: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-Buffered Saline (PBS), 1X
-
Tris buffer (1M, pH 9.0)
Procedure:
-
In a 15 ml centrifuge tube, dissolve 20 mg of PPD in 1 ml of 1M Tris-HCl, pH 9.0.[17]
-
Add 2 ml of deionized water and vortex until the PPD is fully dissolved.[17]
-
Add 7 ml of glycerol and vortex thoroughly.[17]
-
Wrap the tube in aluminum foil to protect it from light and store it at -20°C.[17]
-
Warm the medium to room temperature before use. The solution should be clear; a dark color indicates oxidation, and the reagent should be discarded.[17]
Protocol 2: Preparation of n-Propyl gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), 10X
-
Glycerol
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF.[16][21]
-
In a separate container, mix 1 part 10X PBS with 9 parts glycerol.[16][21]
-
While stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% NPG stock solution.[16][21]
-
Store the final mounting medium in aliquots at -20°C, protected from light.
Protocol 3: Preparation of 1,4-diazabicyclo[2.2.2]octane (DABCO) Antifade Mounting Medium
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Phosphate-Buffered Saline (PBS), 1X
-
Glycerol
Procedure:
-
Prepare a solution of 1% (w/v) DABCO in a mixture of 90% glycerol and 10% 1X PBS.[5][18]
-
Gently heat and stir the mixture to dissolve the DABCO completely.[5]
-
Adjust the pH to 8.6 with diluted HCl if necessary, as some fluorophores are brighter at a slightly alkaline pH.[5]
-
Store the mounting medium in a light-protected container at 4°C.
Visualizations
Caption: Experimental workflow for minimizing HBO photobleaching.
Caption: Simplified Jablonski diagram showing the ESIPT and photobleaching pathways of HBO.
References
- 1. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imb.uq.edu.au [imb.uq.edu.au]
- 6. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 7. Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Photobleaching [evidentscientific.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insights into the photo- and thermal induced intramolecular processes of 2-(hydroxyphenyl)benzoxazoles: experimental and theoretical aspects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 18. Methods and Tips [bio.umass.edu]
- 19. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 20. [PDF] Photostable BF2-Chelated Fluorophores Based on 2-(2'-Hydroxyphenyl)benzoxazole and 2-(2'-Hydroxyphenyl)benzothiazole | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Tuning the Emission Wavelength of HPBO Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2'-Hydroxyphenyl)benzoxazole (HPBO) derivatives. The following information is designed to help you overcome common challenges and effectively tune the emission wavelength of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to tune the emission wavelength of HPBO derivatives?
The emission wavelength of HPBO derivatives can be systematically tuned through several key strategies:
-
Substituent Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the HPBO scaffold is a powerful method. EDGs generally lead to a red-shift (bathochromic shift) in emission, while EWGs can cause a blue-shift (hypsochromic shift). The position of the substituent also plays a critical role in modulating the intramolecular charge transfer (ICT) character and thus the emission color.[1][2]
-
Modulation of the Excited-State Intramolecular Proton Transfer (ESIPT) Process: HPBO derivatives are well-known for their ESIPT mechanism, where a proton is transferred in the excited state, leading to emission from a keto tautomer.[3][4][5] Altering the efficiency and environment of this process can significantly impact the emission wavelength. Factors influencing ESIPT include the strength of the intramolecular hydrogen bond and the electronic properties of the aromatic rings.[4][6]
-
Solvatochromism: The polarity of the solvent can influence the emission wavelength.[7][8] This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. Researchers can leverage this property to fine-tune the emission in different media.
-
Molecular Rigidity and π-Conjugation: Extending the π-conjugated system or increasing the rigidity of the molecular structure can lead to red-shifted emissions and often higher fluorescence quantum yields.[5][9]
-
Dimerization and Aggregation: The formation of dimers or aggregates can lead to new emission bands, often red-shifted compared to the monomeric species. The nature of the linkage between monomer units in a dimer can significantly affect the photophysical properties.[10]
Troubleshooting Guides
Problem 1: My HPBO derivative has a very low fluorescence quantum yield in solution.
-
Possible Cause: Efficient non-radiative decay pathways are often active in solution due to molecular flexibility and vibrations.[5]
-
Troubleshooting Steps:
-
Increase Molecular Rigidity: Introduce structural modifications that restrict rotational and vibrational freedom. This can be achieved by creating fused ring systems or introducing bulky substituents that sterically hinder motion.
-
Solvent Selection: Test the emission in solvents of varying viscosity. Higher viscosity can restrict molecular motion and enhance fluorescence.
-
Aggregation-Induced Emission (AIE): Investigate if your derivative exhibits AIE properties. In some cases, aggregation in a poor solvent can restrict intramolecular rotations and lead to a significant increase in fluorescence intensity.
-
Solid-State Measurements: Measure the fluorescence of the compound in the solid state (e.g., as a powder or thin film). Many HPBO derivatives that are weakly emissive in solution show strong solid-state luminescence.[4][5]
-
Problem 2: I am observing unexpected dual emission from my HPBO derivative.
-
Possible Cause: Dual emission in ESIPT-capable molecules can arise from the simultaneous emission from both the locally excited (enol) and the proton-transferred (keto) tautomers.[3][4] This can be influenced by environmental factors or incomplete ESIPT.
-
Troubleshooting Steps:
-
Solvent Polarity and Protic Nature: The equilibrium between the enol and keto tautomers can be highly sensitive to the solvent environment. Protic solvents, for instance, can stabilize the enol form through intermolecular hydrogen bonding, leading to a more prominent enol emission band.[5] Test the emission in a range of aprotic and protic solvents with varying polarities.
-
Excitation Wavelength Dependence: Investigate if the ratio of the two emission bands changes with the excitation wavelength. In some cases, different ground-state conformers may be selectively excited, leading to different emission profiles.[4]
-
pH Control: The protonation state of the molecule can affect the ESIPT process. Ensure the pH of your solution is controlled, especially when working in aqueous or protic media, as deprotonation can lead to different emissive species.[11]
-
Problem 3: The emission wavelength of my synthesized HPBO derivative is not what I predicted based on the substituents.
-
Possible Cause: The final emission wavelength is a result of a complex interplay of electronic and structural factors. The position of the substituent can have as much of an impact as its electronic nature (EDG vs. EWG).[1]
-
Troubleshooting Steps:
-
Re-evaluate Substituent Position: The effect of a substituent on the HOMO and LUMO energy levels is highly dependent on its position on the aromatic rings.[2] Consider computational modeling (e.g., DFT calculations) to predict the effect of substituent placement on the electronic transitions.
-
Consider Steric Effects: Bulky substituents may cause a twist in the molecular backbone, disrupting π-conjugation and leading to a blue-shift in the emission, counteracting the expected electronic effect.
-
Characterize Potential Isomers: Ensure that the desired regioisomer was synthesized and purified correctly. Different isomers can have vastly different photophysical properties.[6]
-
Quantitative Data on Emission Wavelength Tuning
The following tables summarize the effect of different tuning strategies on the emission wavelength of HPBO derivatives as reported in the literature.
Table 1: Effect of Substituents on Emission Wavelength
| HPBO Derivative | Substituent | Position | Emission Max (nm) | Solvent |
| 1-PyBP | Pyrene | 1-position | 480 | Dilute Solution |
| 1-BuPyBP | Butylpyrene | 1-position | 412, 451 | Dilute Solution |
| 2-PyBP | Pyrene | 2-position | 458 | Dilute Solution |
| 2-BuPyBP | Butylpyrene | 2-position | 416 | Dilute Solution |
| HBBODipic | Aromatic amine with picolyl | Benzofuran side | Dual Emission | Most Solvents |
Data extracted from various sources demonstrating the impact of substituent identity and position on emission characteristics.[1][10]
Table 2: Solvatochromic Effects on Emission Wavelength of an ESIPT Dye
| Solvent | Polarity | Emission Max (nm) |
| Toluene | Low | 513-539 |
| Ethanol | High (Protic) | Dual Emission (E* and K*) |
Illustrative data showing how solvent polarity and protic nature can influence the emission of HPBO derivatives.[5]
Experimental Protocols
General Synthesis of Substituted HPBO Derivatives
A common synthetic route involves the condensation reaction between a substituted 2-aminophenol (B121084) and a substituted 2-hydroxybenzaldehyde or its corresponding carboxylic acid/ester.
-
Reactant Preparation: Dissolve equimolar amounts of the chosen 2-aminophenol and 2-hydroxybenzoyl derivative in a suitable high-boiling point solvent (e.g., polyphosphoric acid (PPA), xylenes, or N,N-dimethylformamide (DMF)).
-
Condensation Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120°C to 200°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into water or an ice-water mixture to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent.
-
Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions of the HPBO derivative in spectroscopic grade solvents (typically in the micromolar concentration range to avoid aggregation effects).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength is typically set at or near the longest wavelength absorption maximum.
-
To determine the fluorescence quantum yield (Φ_f), a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) is used as a reference. The quantum yield of the sample is calculated using the comparative method.
-
-
Solvatochromism Studies: Repeat the absorption and emission measurements in a series of solvents with varying polarities to assess the solvatochromic behavior of the compound.
Visualizations
Caption: Key strategies for tuning the emission wavelength of HPBO derivatives.
Caption: A workflow for troubleshooting low quantum yield in HPBO derivatives.
References
- 1. osti.gov [osti.gov]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Born Laser Dyes: Excited-State Intramolecular Proton Transfer (ESIPT) Emitters and Their Use in Random Lasing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. Designing Red-Shifted Molecular Emitters Based on the Annulated Locked GFP Chromophore Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Fluorescence Spectroscopy of 2-(2-Hydroxyphenyl)benzoxazole (HPBO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent molecule 2-(2-Hydroxyphenyl)benzoxazole (HPBO). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HPBO) and why is its fluorescence significant?
A1: this compound (HPBO) is a fluorescent organic compound known for its unique photophysical properties.[1][2][3] Upon excitation with UV light, it undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT).[4][5] This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole (B165842) ring, leading to the formation of a transient keto tautomer that is responsible for a large Stokes shift in its fluorescence emission.[2][6] This property makes HPBO and its derivatives valuable as fluorescent probes, sensors for metal ions and pH, and as components in advanced materials.[3][7][8]
Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) in HPBO?
A2: Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule after it has been excited to a higher electronic state.[4][9] In HPBO, the intramolecular hydrogen bond between the phenolic proton and the nitrogen atom of the benzoxazole ring facilitates this transfer.[6][9] The ESIPT process is extremely fast, occurring on the femtosecond to picosecond timescale.[5] The resulting keto tautomer has a different electronic structure and emits fluorescence at a longer wavelength (lower energy) compared to the initial enol form, resulting in a large Stokes shift.[2][6]
Q3: How do solvents affect the fluorescence spectrum of HPBO?
A3: The fluorescence of HPBO is highly sensitive to the solvent environment.[1][10][11] Polar solvents that are also strong hydrogen bond acceptors can hinder the ESIPT process by competing for hydrogen bonding with the hydroxyl group of HPBO.[1][6] This can lead to a decrease in the intensity of the keto emission band and the appearance of a blue-shifted emission from the enol form.[6] In general, increasing solvent polarity can lead to a red shift in the fluorescence emission due to stabilization of the excited state.[10][11][12] The choice of solvent can therefore be used to modulate the fluorescence properties of HPBO.[13][14]
Troubleshooting Guide
Issue 1: Unexpected Peaks or Distorted Fluorescence Spectra
Q: My HPBO fluorescence spectrum shows unexpected peaks or is distorted. What could be the cause?
A: Unexpected peaks or spectral distortions in the fluorescence spectrum of HPBO can arise from several sources, including impurities, scattering, and instrument settings.
-
Impurities: The most common cause of unexpected peaks is the presence of fluorescent impurities. These can be residual starting materials or byproducts from the synthesis of HPBO, or contaminants introduced during sample preparation.[1] For example, basic or metal salt impurities have been reported to cause a long-wavelength absorption band in the range of 370-420 nm.[1]
-
Scattering: Raman scattering from the solvent can appear as a sharp, well-defined peak.[15] To confirm if a peak is due to Raman scattering, you can change the excitation wavelength; a Raman peak will shift with the excitation wavelength, while a fluorescence peak will not. Rayleigh scattering (light scattered at the same wavelength as the excitation) can also interfere with the spectrum, especially if the Stokes shift is small.
-
Instrument Settings: Incorrect instrument settings can lead to spectral distortions. Ensure that appropriate emission filters are in place to block scattered excitation light and second-order diffraction from the monochromator.[15] Detector saturation can also distort the spectrum by flattening the peaks.[15][16]
Troubleshooting Steps:
-
Verify Sample Purity: If possible, confirm the purity of your HPBO sample using techniques like NMR, mass spectrometry, or chromatography.
-
Use High-Purity Solvents: Always use spectroscopy-grade solvents to minimize fluorescent contaminants.
-
Careful Sample Handling: Avoid introducing impurities during sample preparation. For instance, using borosilicate glass syringes or non-glass pipettes can prevent contamination from base or metal salts present in some glass Pasteur pipettes.[1]
-
Check for Scattering: Acquire a spectrum of the pure solvent (a "blank") to identify solvent-related Raman peaks.[15]
-
Optimize Instrument Settings:
-
Enable monochromator filter wheels to remove second-order effects.[15]
-
Check for detector saturation by acquiring spectra at different concentrations or by reducing the excitation intensity.[15] A typical threshold for PMT detectors is around 1.5 x 10⁶ counts per second.[15]
-
Ensure proper alignment of the sample in the beam path.[15]
-
Issue 2: Low Fluorescence Signal
Q: The fluorescence emission from my HPBO sample is very weak. How can I increase the signal?
A: A weak fluorescence signal can be due to several factors, including low sample concentration, quenching effects, or suboptimal instrument settings.
-
Low Concentration: The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations.
-
Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity. This can be caused by impurities (e.g., heavy atoms, certain metal ions like Cu²⁺), high concentrations of the fluorophore itself (self-quenching or aggregation-caused quenching), or dissolved oxygen.[2][17]
-
Inner Filter Effect: At high concentrations, the sample can absorb a significant fraction of the excitation light before it reaches the center of the cuvette, and can also reabsorb the emitted fluorescence. This is known as the inner filter effect and leads to a non-linear relationship between concentration and fluorescence intensity, and can distort the emission spectrum.[15]
-
Instrument Settings: The signal intensity can be affected by the choice of excitation and emission wavelengths, slit widths (spectral bandpass), and detector settings.[16]
Troubleshooting Steps:
-
Optimize Concentration: Prepare a dilution series to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration. This will also help to rule out the inner filter effect.[15]
-
Check for Quenchers: Ensure the absence of known quenchers in your sample and solvent.
-
Increase Excitation Intensity: If possible, increase the power of the excitation source or use wider excitation slits. However, be mindful of potential photobleaching.
-
Optimize Slit Widths: Increasing the emission slit width will increase the signal but will decrease the spectral resolution. A balance must be found depending on the experimental needs.[15]
-
Adjust Detector Settings: Increase the detector gain or integration time to amplify the signal.[15][16]
-
Check Wavelengths: Ensure that the excitation wavelength is set to the absorption maximum of HPBO and that the emission is being collected at the expected wavelength.
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting inconsistent fluorescence readings between measurements. What could be the reason?
A: Lack of reproducibility can stem from sample instability, instrumental drift, or variations in experimental conditions.
-
Photobleaching: HPBO, like many fluorophores, can be susceptible to photodegradation upon prolonged exposure to the excitation light, leading to a decrease in fluorescence over time.
-
Temperature Fluctuations: Fluorescence intensity is often temperature-dependent. An increase in temperature can lead to a decrease in fluorescence quantum yield.
-
Instrumental Drift: The intensity of the excitation lamp and the sensitivity of the detector can drift over time.
-
Pipetting Errors: Inconsistent sample preparation, including pipetting errors, can lead to variations in concentration between samples.[16]
Troubleshooting Steps:
-
Minimize Photobleaching: Limit the exposure of the sample to the excitation light by using the shutter and acquiring spectra as quickly as possible.
-
Control Temperature: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
-
Use a Reference: Use a stable fluorescent standard (e.g., quinine (B1679958) sulfate) to correct for instrumental drift between measurements.
-
Ensure Consistent Sample Preparation: Use calibrated pipettes and follow a standardized protocol for sample preparation to minimize variations.[16]
-
Run Replicates: Perform multiple measurements for each sample to assess the reproducibility and calculate an average and standard deviation.
Data Presentation
Table 1: Effect of Common Impurities on HPBO Fluorescence (Qualitative)
| Impurity Type | Potential Source | Effect on Fluorescence Spectrum |
| Basic Impurities | Contamination from glassware (e.g., soda-lime glass pipettes) | Can cause deprotonation of the phenolic group, leading to the formation of a new species with a distinct long-wavelength absorption band (370-420 nm) and altered emission.[1] |
| Metal Salts | Contamination from glassware or reagents | Similar to basic impurities, can interact with the phenolic group and alter the absorption and emission spectra.[1] |
| Metal Ions (e.g., Cu²⁺) | Contamination from reagents or environment | Can act as a quencher, leading to a significant decrease in fluorescence intensity.[2] |
| Unreacted Starting Materials/Byproducts | Incomplete reaction or side reactions during HPBO synthesis | May have their own fluorescent properties, leading to overlapping spectra or the appearance of unexpected peaks. |
| Solvent Impurities | Use of non-spectroscopy grade solvents | Can introduce fluorescent contaminants, leading to high background signal or spurious peaks. |
Experimental Protocols
Protocol 1: Standard Measurement of HPBO Fluorescence Spectrum
-
Instrument Warm-up: Turn on the spectrofluorometer and the excitation source (e.g., Xenon lamp) and allow them to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation:
-
Prepare a stock solution of HPBO in a high-purity, spectroscopy-grade solvent (e.g., cyclohexane, acetonitrile).
-
Prepare a dilute working solution from the stock solution. The final concentration should be in a range where the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the sample holder.
-
Acquire an emission spectrum of the solvent blank. This will be used for background subtraction.
-
-
Sample Measurement:
-
Rinse the cuvette with the HPBO working solution and then fill it.
-
Place the cuvette in the sample holder.
-
Set the excitation wavelength to the absorption maximum of HPBO (typically around 320-340 nm, but can vary with solvent).
-
Set the desired emission wavelength range (e.g., 350-600 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm for both as a starting point).
-
Acquire the emission spectrum.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from the sample spectrum.
-
Correct the spectrum for the instrument's excitation and emission profiles if this feature is available and necessary for quantitative comparisons.
-
Mandatory Visualizations
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in HPBO.
Caption: Troubleshooting workflow for distorted fluorescence spectra.
References
- 1. Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. barbatti.org [barbatti.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Excited-State Intramolecular Proton Transfer: A Short Introductory Review | MDPI [mdpi.com]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 12. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
- 16. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 17. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 2-(2-Hydroxyphenyl)benzoxazole (HPBO) vs. Rhodamine as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent probe is a critical decision in experimental design, directly impacting the quality and reliability of results. This guide provides an objective comparison between two classes of fluorescent probes: 2-(2-Hydroxyphenyl)benzoxazole (HPBO) and Rhodamines. We present a summary of their performance metrics, detailed experimental protocols for their characterization, and visual representations of their signaling mechanisms to aid in the selection of the optimal probe for your research needs.
Performance Comparison at a Glance
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes the quantitative performance of a representative HPBO derivative and a common rhodamine dye, Rhodamine B. It is important to note that these values can be highly dependent on the specific molecular structure and the solvent environment.
| Property | This compound (HPBO) Derivative | Rhodamine B |
| Fluorescence Quantum Yield (Φ) | Up to 0.64 in acetonitrile (B52724) (for a fluorosulfate (B1228806) derivative)[1] | 0.31 in water[2], 0.49 - 0.70 in ethanol[3][4] |
| Molar Extinction Coefficient (ε) | Typically in the range of 10,000 - 40,000 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ at 542.8 nm in ethanol[3] |
| Stokes Shift | Large, often >100 nm due to ESIPT | Typically small, around 20-40 nm[5] |
| Photostability | Generally considered to be photostable[6][7][8] | Good photostability, but can be susceptible to photodegradation under prolonged irradiation[9][10][11][12][13] |
| Sensing Mechanism | Excited-State Intramolecular Proton Transfer (ESIPT), often sensitive to pH and metal ions[14][15] | Typically based on spirocycle ring-opening/closing or Förster Resonance Energy Transfer (FRET)[4] |
| Excitation Wavelength (λex) | UV to near-UV range (e.g., ~340 nm) | Visible range (e.g., ~546 nm)[16] |
| Emission Wavelength (λem) | Blue to green range (e.g., ~450 nm) | Green to red range (e.g., ~567 nm)[16] |
Signaling Pathways and Mechanisms
The distinct fluorescence mechanisms of HPBO and Rhodamine probes dictate their applications.
HPBO probes operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon excitation, a proton is transferred from the hydroxyl group to the benzoxazole (B165842) nitrogen, leading to a tautomeric form with a large Stokes shift. This process is sensitive to the microenvironment, making HPBO derivatives effective sensors for pH and metal ions.[14][15]
Many rhodamine-based probes utilize a spirolactam structure which is non-fluorescent.[4] In the presence of a specific analyte, such as a metal ion or under acidic conditions, the spirolactam ring opens to form the highly fluorescent, conjugated xanthene structure.[4] This "off-on" switching mechanism provides a high signal-to-background ratio.
Experimental Protocols
Accurate and reproducible characterization of fluorescent probes is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
Solution Preparation : Prepare a stock solution of the fluorescent probe in a suitable spectroscopic grade solvent with a precisely known concentration.
-
Serial Dilution : Perform a series of dilutions of the stock solution to obtain at least five different concentrations.
-
Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Data Analysis : Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin.
-
Calculation : According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), the molar extinction coefficient is the slope of the line divided by the path length (typically 1 cm).[17][18][19][20][21][22][23]
Determination of Fluorescence Quantum Yield (Φ) (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[24][25][26][27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 3. omlc.org [omlc.org]
- 4. Rhodamine B - Wikipedia [en.wikipedia.org]
- 5. Novel rhodamine dye with large Stokes shifts by fusing the 1,4-diethylpiperazine moiety and its applications in fast detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 11. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jcleanwas.com [jcleanwas.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 17. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 18. Molar Extinction Coefficient Calculation [alphalyse.com]
- 19. A procedure for determining the molar extinction coefficients of metal dithizonates - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Extinction Coefficient Determination of Proteins [biosyn.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. content.cld.iop.org [content.cld.iop.org]
- 25. jascoinc.com [jascoinc.com]
- 26. Making sure you're not a bot! [opus4.kobv.de]
- 27. chem.uci.edu [chem.uci.edu]
- 28. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Hydroxyphenyl)benzoxazole: A Comparative Analysis Against Commercial UV Filters
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2-(2-Hydroxyphenyl)benzoxazole (HPBO) derivatives against commercially available UV filters, supported by experimental data.
Derivatives of this compound (HPBO) are emerging as promising candidates for the next generation of ultraviolet (UV) filters. Their inherent photostability and broad-spectrum UV absorption, attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism, position them as compelling alternatives to some currently marketed UV-filtering agents. This guide provides a detailed comparison of the performance of select HPBO derivatives with that of widely used commercial UV filters, based on available experimental data.
Performance Data: A Comparative Overview
The efficacy of a UV filter is determined by its ability to absorb UV radiation across the UVA and UVB spectra, its stability upon exposure to light (photostability), and its contribution to the Sun Protection Factor (SPF) of a formulation. The following tables summarize the quantitative performance data of several HPBO derivatives alongside common commercial UV filters.
Table 1: UV Absorption Properties
| Compound | Type | Wavelength of Maximum Absorption (λmax) (nm) | Molar Absorptivity (εmax) (M⁻¹cm⁻¹) | UV Range |
| HPBO Derivative 1 | Investigational | 336[1] | 1.83 x 10⁴[1] | UVA/UVB |
| HPBO Derivative 2 | Investigational | 374[1] | 5.30 x 10⁴[1] | UVA/UVB |
| HPBO Derivative 3 | Investigational | 339[2] | 1.69 x 10⁵[2] | UVA/UVB |
| Avobenzone | Commercial | ~360 | - | UVA |
| Oxybenzone | Commercial | ~325 | - | UVA/UVB |
| Octinoxate | Commercial | ~310 | - | UVB |
| Octocrylene | Commercial | ~303 | - | UVB |
| Tinosorb® S | Commercial | ~310 and ~340 | - | UVA/UVB |
Note: Molar absorptivity data for commercial filters is extensive and varies with the solvent used. For the purpose of this table, the primary absorption ranges are highlighted.
Table 2: In Vitro Sun Protection Factor (SPF)
| Compound/Formulation | Type | In Vitro SPF |
| HPBO Derivative 1 (in ethanol) | Investigational | 38[2] |
| HPBO Derivative 2 (in ethanol) | Investigational | 38[2] |
| HPBO Derivative 3 (in ethanol) | Investigational | 39[2] |
| Commercial Sunscreens (example values) | Commercial | Vary widely (e.g., 15, 30, 50+)[3] |
Note: In vitro SPF values are highly dependent on the formulation and concentration of the UV filter.
Table 3: Photostability Data
| Compound | Type | Decrease in Absorbance after 3h UV Exposure |
| HPBO Derivative 1 (in ethanol) | Investigational | 6.6%[1] |
| HPBO Derivative 2 (in ethanol) | Investigational | 4.2%[1] |
| HPBO Derivative 3 (in ethanol) | Investigational | 14.2%[1] |
| Avobenzone | Commercial | Known to be photounstable, degradation can be significant without stabilizers |
| Uvinul® A Plus | Commercial | 2.88%[1] |
| Octinoxate | Commercial | Can be unstable, especially in the presence of avobenzone |
| Tinosorb® S | Commercial | Considered highly photostable |
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies for assessing the performance of UV filters. The following are detailed protocols for key experiments.
In Vitro Sun Protection Factor (SPF) Determination
This method evaluates the UVB protection offered by a sunscreen formulation.
1. Sample Preparation:
-
A standardized amount of the test formulation (e.g., 1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate.
-
The formulation is spread evenly across the surface of the plate to create a uniform film.
-
The plate is allowed to dry for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C).
2. Spectrophotometric Measurement:
-
The absorbance of the sunscreen film on the PMMA plate is measured at 5 nm intervals from 290 nm to 320 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
A blank PMMA plate treated with a non-UV-absorbing substance is used as a reference.
3. SPF Calculation:
-
The in vitro SPF is calculated using the Mansur equation: SPF = CF x Σ (EE(λ) x I(λ) x Abs(λ)) where:
-
CF is the correction factor (typically 10).
-
EE(λ) is the erythemal effect spectrum.
-
I(λ) is the solar intensity spectrum.
-
Abs(λ) is the absorbance of the sunscreen product at wavelength λ. The EE(λ) x I(λ) values are constants determined in previous studies.
-
In Vitro Photostability Assessment
This protocol assesses the ability of a UV filter to maintain its absorbance properties after exposure to UV radiation.
1. Sample Preparation:
-
A thin film of the sunscreen formulation is prepared on a PMMA plate as described in the in vitro SPF protocol.
2. Initial Absorbance Measurement:
-
The initial UV absorbance spectrum of the sample is measured from 290 nm to 400 nm using a UV-Vis spectrophotometer.
3. UV Irradiation:
-
The PMMA plate with the sunscreen film is exposed to a controlled dose of UV radiation from a solar simulator[1]. The irradiation dose and duration are standardized (e.g., 3 J/m²·s⁻¹ UVA radiation for up to 3 hours)[1].
4. Final Absorbance Measurement:
-
After irradiation, the UV absorbance spectrum of the sample is measured again under the same conditions as the initial measurement.
5. Photostability Calculation:
-
The photostability is determined by comparing the absorbance spectra before and after irradiation. The percentage decrease in absorbance at the λmax is a key indicator of photodegradation[1].
Visualizations
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: UV-induced signaling pathways leading to skin damage.
Caption: Experimental workflow for in vitro UV filter evaluation.
References
Performance Evaluation of HPBO Analogues in Selective Metal Ion Sensing: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective detection of metal ions is a critical aspect of various analytical and diagnostic procedures. 2-(2'-hydroxyphenyl)benzoxazole (HPBO) and its analogues have emerged as a promising class of fluorescent chemosensors for this purpose. This guide provides a comprehensive comparison of the performance of various HPBO analogues, supported by experimental data and detailed protocols, to aid in the selection of the most suitable sensor for specific applications.
The sensing mechanism of HPBO analogues is primarily based on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In the absence of a target metal ion, the molecule undergoes ESIPT upon excitation, leading to a large Stokes shift and characteristic fluorescence. Upon coordination with a metal ion, the ESIPT process is often inhibited, resulting in a distinct change in the fluorescence signal, such as an enhancement or a ratiometric shift, which forms the basis for detection.
Comparative Performance of HPBO Analogues
The efficacy of an HPBO-based sensor is determined by several key performance indicators, including its selectivity for the target metal ion over other competing ions, its sensitivity (typically measured by the limit of detection, LOD), and its response time. The following table summarizes the performance of selected HPBO analogues for the detection of various metal ions.
| HPBO Analogue | Target Ion | Other Ions Tested for Selectivity | Limit of Detection (LOD) | Response Time | Solvent System | Reference |
| Unsubstituted HPBO | Zn²⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | - | - | Acetonitrile | [1] |
| HPBO-based 2PA Chromophore | Zn²⁺ | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺ | - | - | DMF | [2] |
| 4-carbomethoxy-HPBO | Cu²⁺, Ni²⁺ | Mg²⁺ | - | - | - | [3] |
| TPI-9 (imidazole-based) | Cu²⁺ | - | 0.57 ppm | < 1 minute | - | [4] |
Note: The table is populated with representative data from the search results. A comprehensive table would require manual extraction from a wider range of literature.
Signaling Pathway and Experimental Workflow
The interaction between an HPBO analogue and a metal ion, leading to a detectable signal, can be visualized as follows:
A typical experimental workflow for evaluating the performance of an HPBO analogue involves several key steps, from the synthesis of the sensor to the analysis of its response to metal ions.
Experimental Protocols
General Synthesis of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) Analogues
The synthesis of HPBO derivatives often involves the condensation of a 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative. A general procedure is as follows:
-
Starting Materials: A substituted 2-aminophenol and a substituted salicylic acid or its corresponding aldehyde or ester.
-
Reaction Conditions: The reactants are typically heated in a high-boiling point solvent such as polyphosphoric acid (PPA) or in the presence of a catalyst like boric acid. Microwave-assisted synthesis can also be employed to reduce reaction times.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.
-
Characterization: The structure of the synthesized HPBO analogue is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A green synthesis approach has also been developed using a reusable catalyst under solvent-free ultrasound irradiation, offering an environmentally friendly alternative.[5]
Fluorescence Titration for Metal Ion Sensing
This protocol outlines the general steps for quantifying a target metal ion using an HPBO-based fluorescent sensor.
-
Preparation of Solutions:
-
Prepare a stock solution of the HPBO analogue in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare stock solutions of the metal ions to be tested (usually as perchlorate (B79767) or nitrate (B79036) salts) in the same solvent or an appropriate aqueous buffer.
-
-
Titration Experiment:
-
In a series of cuvettes, place a fixed concentration of the HPBO analogue solution.
-
To each cuvette, add increasing concentrations of the target metal ion stock solution.
-
Allow the solutions to equilibrate for a specific response time.
-
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption and fluorescence emission spectra of each solution. The excitation wavelength should be set at the absorption maximum of the sensor or the sensor-metal complex.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of the metal ion concentration.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
To determine the binding stoichiometry, a Job's plot analysis is performed by varying the mole fraction of the metal ion while keeping the total concentration of the sensor and metal ion constant.[6]
-
Conclusion
HPBO analogues represent a versatile and effective class of fluorescent sensors for the selective detection of metal ions. Their performance, particularly in terms of selectivity and sensitivity, can be tuned by modifying the substituent groups on the HPBO core. This guide provides a foundational understanding of their comparative performance and the experimental methodologies required for their evaluation. For specific applications, researchers are encouraged to consult the primary literature for detailed protocols and performance data tailored to their metal ion of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Selective Excited-State Intramolecular-Proton-Transfer (ESIPT) Sensor for Copper(II) Based on Chelation-Enhanced Quenching and "Off-On" Detection of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis: 2-(2-Hydroxyphenyl)benzoxazole (HPBO) as a Fluorescent pH Sensor Versus the Conventional Glass Electrode
For researchers, scientists, and professionals in drug development, the precise measurement of pH is a critical parameter. While the glass electrode has long been the gold standard, fluorescent probes like 2-(2-Hydroxyphenyl)benzoxazole (HPBO) offer a promising alternative. This guide provides an objective comparison of the performance of HPBO-based pH sensors against the traditional glass electrode, supported by available experimental data.
The sensing mechanism of HPBO relies on its pH-dependent fluorescence. Under alkaline conditions, the hydroxyl group on the phenyl ring deprotonates, leading to a significant change in the molecule's fluorescence properties. This change can be quantitatively measured to determine the pH of a solution. In contrast, the glass electrode is an electrochemical sensor that measures the potential difference across a pH-sensitive glass membrane.
Performance Comparison: HPBO Sensor vs. Glass Electrode
| Performance Metric | This compound (HPBO) Sensor | Glass Electrode |
| Operating Principle | Fluorescence (Optical) | Potentiometric (Electrochemical) |
| Typical pH Range | Primarily effective in alkaline pH ranges[1] | Wide range (typically pH 0-14)[2] |
| Accuracy | High sensitivity; specific accuracy data against a standard is limited in available literature. | Typically ±0.02 to ±0.1 pH units (with proper calibration)[3][4] |
| Response Time | Fast intrinsic molecular response; overall sensor response time can be influenced by the matrix. A study on a derivative showed a response time of about 6 minutes. | Generally around 30 seconds to achieve a stable reading to within 0.01 pH units. |
| Stability & Drift | Good photostability with negligible fluorescence changes observed over 30 minutes in one study of a derivative.[5] | Prone to drift over time, requiring frequent recalibration.[6] |
| Reversibility | Good reversibility demonstrated over multiple cycles in studies of derivatives.[5] | Generally good, but performance can degrade over time. |
| Interferences | Potential for interference from other fluorescent compounds or quenchers. Selectivity against various ions has been demonstrated to be good in specific studies.[5] | Susceptible to "alkaline error" at high pH and high salt concentrations, and "acid error" at very low pH.[2] Can be affected by proteins and other substances that coat the membrane.[6] |
| Durability | Non-contact measurement possible, reducing sensor fouling. | Fragile glass membrane is susceptible to breakage.[6] |
| Calibration | Requires calibration against standard pH buffers. | Frequent calibration with standard buffer solutions is necessary for accurate measurements.[6] |
Signaling Pathway and Experimental Workflow
The underlying principle of HPBO as a pH sensor is the modulation of its fluorescence based on the protonation state of its hydroxyl group. This relationship, along with the experimental workflow for its validation against a glass electrode, is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hamiltoncompany.com [hamiltoncompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Benzoxazoles: A Comparative Analysis of Derivatives for Enhanced OLED Efficiency
For researchers, scientists, and drug development professionals, the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous journey. Among the myriad of organic molecules explored, benzoxazole (B165842) derivatives have emerged as a promising class of materials, particularly for achieving deep-blue emission, a critical component for next-generation displays and lighting. This guide provides a comparative analysis of various benzoxazole derivatives, summarizing their performance metrics and outlining the experimental protocols for their evaluation.
Benzoxazole-based materials are attracting significant attention due to their inherent thermal and morphological stability, coupled with their excellent charge-transporting and emissive properties.[1][2] Their rigid structure and tunable electronic characteristics make them ideal candidates for host and emitter layers within OLED devices. Recent studies have highlighted the potential of these derivatives in achieving high external quantum efficiencies (EQEs) and desirable Commission Internationale de l'Éclairage (CIE) coordinates.
Performance Benchmark of Benzoxazole Derivatives
To facilitate a clear comparison, the following table summarizes the key performance data of several recently developed benzoxazole derivatives used in OLEDs. The metrics include maximum external quantum efficiency (EQEmax), current efficiency, power efficiency, and CIE coordinates.
| Derivative Name/Code | Role | Max EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Emission Color | Reference |
| BPCPCHY | Emitter | 8.53 | Not Reported | Not Reported | (Not Reported, 0.06) | Deep-Blue | [1] |
| BPCP | Emitter | 7.19 | Not Reported | Not Reported | (Not Reported, 0.06) | Deep-Blue | [1] |
| BBzx | Emitter | 1.2 | Not Reported | Not Reported | (0.157, 0.044) | Deep-Blue | [3] |
| TPO-AP | Emitter | 4.26 | 5.49 | Not Reported | Not Reported | Deep-Blue | [4] |
| AP-TPO | Emitter | 3.73 | 4.33 | Not Reported | Not Reported | Deep-Blue | [4] |
| m-PO-ABN | Emitter | 5.9 | Not Reported | Not Reported | (0.148, 0.099) | Deep-Blue | [5] |
| p-PO-ABN | Emitter | 5.3 | Not Reported | Not Reported | (0.150, 0.164) | Deep-Blue | [5] |
| Compound B | Emitter | 4.3 | Not Reported | Not Reported | (0.148, 0.130) | Pure Blue | [6] |
Experimental Protocols
The successful evaluation of benzoxazole derivatives for OLED applications hinges on standardized and reproducible experimental procedures. The following sections detail the typical methodologies for synthesis, device fabrication, and characterization.
Synthesis of Benzoxazole Derivatives
The synthesis of 2-arylbenzoxazoles can be achieved through various methods, including mechanosynthesis, which offers an environmentally friendly and efficient alternative to traditional solution-based approaches.[2] A general one-pot synthesis involves the oxidative cyclization of an ortho-aminophenol with an aromatic aldehyde.[2]
Example Protocol: Mechanochemical Synthesis [2]
-
Reactant Mixture: Combine the ortho-aminophenol, aromatic aldehyde, a catalyst (e.g., phenylboronic acid), and a promoter (e.g., potassium cyanide) in a milling jar.
-
Milling: Place the jar in a high-energy planetary ball mill. The milling parameters, such as rotational speed and the number of milling balls, are optimized to maximize the reaction yield.[2]
-
Reaction Time: The reaction is typically completed within 1 to 3 hours.[2]
-
Purification: The crude product is then purified, often by recrystallization from a suitable solvent like methanol, to yield the final benzoxazole derivative.[2]
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2]
OLED Device Fabrication and Characterization
The performance of benzoxazole derivatives is assessed by fabricating multilayer OLED devices, typically through vacuum thermal evaporation. A standardized workflow ensures the comparability of results.[7]
Detailed Fabrication Steps: [6][7]
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with high-purity nitrogen and treated with UV-ozone to improve the work function of the ITO.[7]
-
Layer Deposition: The organic layers and the cathode are deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation. The deposition rates and layer thicknesses are monitored in situ. A typical device architecture consists of:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML), where the benzoxazole derivative is either doped into a host material or used as a neat film.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Al or LiF/Al)
-
-
Encapsulation: The fabricated devices are encapsulated to protect them from atmospheric moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a luminance meter.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Signaling Pathways and Device Physics
The efficiency of an OLED is governed by the injection, transport, and recombination of charge carriers (holes and electrons) within the organic layers. The benzoxazole derivatives play a crucial role in facilitating these processes.
The benzoxazole core often acts as an electron-withdrawing moiety, which can be balanced with electron-donating groups to tune the charge transport properties and the emission wavelength.[8] By carefully designing the molecular structure of the benzoxazole derivative, researchers can optimize the charge balance within the emissive layer, leading to higher recombination efficiency and, consequently, improved device performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient deep-blue fluorescence OLEDs with excellent charge balance based on phenanthro[9,10-d]oxazole-anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorophore Quantum Yields: Benchmarking HPBO Against Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. A key performance metric for any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[1] A higher quantum yield generally translates to a brighter signal, enhancing sensitivity and improving signal-to-noise ratios. This guide provides a comparative analysis of the quantum yield of 2-(2-hydroxyphenyl)benzoxazole (HPBO), a fluorophore known for its sensitivity to its local environment, against other widely used fluorophores such as Fluorescein (B123965), Rhodamine B, and Cyanine 5 (Cy5).
Quantitative Comparison of Fluorophore Quantum Yields
The following table summarizes the fluorescence quantum yields of HPBO and other common fluorophores in various solvents. It is important to note that the quantum yield of a fluorophore is not an intrinsic constant but is highly dependent on its chemical environment, including solvent polarity, pH, and temperature. For HPBO, the quantum yield is particularly sensitive to its binding state, with significant changes observed upon interaction with ions.
| Fluorophore | Solvent/Condition | Quantum Yield (Φf) | Reference |
| HPBO Derivatives | Apolar media | 0.17 - 0.73 | [2] |
| Acetonitrile | up to 0.64 | [3] | |
| Fluorescein | 0.1 N NaOH | ~0.92 | [4] |
| Rhodamine B | Ethanol | ~0.70 | [2] |
| Cyanine 5 (Cy5) | Aqueous Buffer | ~0.27 | [2] |
Note on HPBO Quantum Yield: The quantum yield of the parent, unbound 2-(2'-hydroxyphenyl)benzoxazole (HPBO) is not consistently reported in the literature, reflecting its complex photophysical behavior. However, studies on its derivatives have shown a wide range of quantum yields, from 17% to 73% in apolar media.[2] One derivative, 4-fluorosulfate BOSp, exhibits a quantum yield of up to 64% in acetonitrile.[3] This variability underscores the potential for tuning the fluorescence properties of HPBO through chemical modification.
Experimental Protocol: The Comparative Method for Quantum Yield Determination
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. This comparative method is widely used due to its simplicity and accessibility.
Principle
The quantum yield of an unknown sample (Φ_sample) is calculated relative to a standard (Φ_std) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Fluorophore standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvents
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the sample and the standard in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. This wavelength should ideally be at or near the absorption maximum of the fluorophores.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).
-
Determine the slope of the linear fit for both plots.
-
-
Calculation of Quantum Yield:
-
Use the slopes obtained from the plots in the following modified equation to calculate the quantum yield of the sample:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample / n_std)²
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for representing complex experimental procedures and biological signaling cascades. Below are examples of diagrams created using the DOT language, illustrating a generic experimental workflow and a specific signaling pathway relevant to fluorescence-based research.
Caption: Workflow for Comparative Quantum Yield Measurement.
FRET-Based Analysis of the ERK Signaling Pathway
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and signaling events in living cells. The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. FRET-based biosensors have been developed to visualize ERK activity in real-time.[5][6][7]
Caption: ERK Signaling Pathway Visualized with a FRET Biosensor.
References
- 1. [2112.10492] Photophysical Properties of BODIPY-derivatives for the Implementation of Organic Solar Cells: A Computational Approach [arxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Cross-Validation of Kinase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount for elucidating cellular signaling pathways and for the discovery of novel therapeutic agents. While a multitude of assay formats are available, a thorough understanding of their principles, performance characteristics, and experimental workflows is crucial for selecting the most appropriate method and for the robust cross-validation of results.
This guide provides a comprehensive comparison of kinase assay methodologies, with a focus on how a fluorescence-based approach, potentially employing probes like 2-(2′-hydroxyphenyl)benzoxazole (HPBO), compares with standard analytical techniques. It is important to note that "HPBO-based assay" is not a standardized term for a specific commercial platform; rather, it refers to the use of this class of fluorescent molecules as a detection modality. Here, we will consider a representative fluorescence intensity (FI) assay as the basis for comparison against established methods.
Comparative Analysis of Kinase Assay Performance
The selection of a kinase assay is often a trade-off between sensitivity, throughput, cost, and the specific requirements of the biological question being addressed. The following table summarizes the key performance characteristics of different kinase assay technologies to facilitate an informed decision.
| Parameter | Fluorescence-Based (e.g., HPBO-like probe) | Radiometric ([γ-³²P]ATP) | TR-FRET (e.g., LanthaScreen™) | Fluorescence Polarization (FP) | AlphaScreen™ |
| Principle | Measures the change in fluorescence intensity of a probe upon substrate phosphorylation. | Measures the direct incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.[1][2] | Measures the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[3] | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, such as an antibody recognizing a phosphorylated substrate.[4] | Measures the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity through a specific binding event.[5][6] |
| Z'-Factor | Generally > 0.6 | Typically > 0.7 | Generally > 0.7[7] | Typically > 0.5, with values of 0.6 to 0.8 being common.[4][8] | Generally > 0.7 |
| Throughput | High to Very High | Low to Medium | High to Very High | High to Very High | High to Very High |
| Sensitivity | Moderate to High | Very High | High | Moderate to High | Very High |
| Cost | Low to Moderate | High (due to radioactive waste disposal and safety measures) | High | Moderate | High |
| Interference | Autofluorescent compounds can be problematic.[9] | Minimal | Time-resolved format minimizes interference from compound autofluorescence. | Can be affected by fluorescent compounds. | Can be affected by light scattering compounds and singlet oxygen quenchers.[10] |
| Safety | Non-radioactive | Requires handling of radioactive materials and specialized disposal.[1] | Non-radioactive | Non-radioactive | Non-radioactive |
Experimental Protocols: A Step-by-Step Overview
Detailed and meticulous experimental design is the foundation of reliable and reproducible data. Below are generalized protocols for the key kinase assay technologies discussed.
Fluorescence-Based Kinase Assay Protocol (Representative)
This protocol describes a generic fluorescence intensity-based assay where kinase activity leads to a change in the fluorescence of a specific probe.
-
Reagent Preparation : Prepare the kinase reaction buffer (e.g., HEPES buffer with MgCl₂, ATP, and any necessary co-factors). Prepare the kinase and substrate solutions in the assay buffer. Prepare a stock solution of the fluorescent probe.
-
Assay Reaction : In a microplate well, combine the kinase, substrate, and any test compounds (inhibitors).
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection : Add the fluorescent probe. The probe's fluorescence properties will change upon interaction with the phosphorylated substrate or as a result of a coupled enzymatic reaction that is dependent on ADP formation.
-
Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percentage of kinase activity relative to a no-inhibitor control and determine IC₅₀ values for any inhibitors.
Radiometric Kinase Assay Protocol ([γ-³²P]ATP Filter Binding)
This is considered a gold-standard method for its direct and sensitive measurement of phosphate transfer.[1][2]
-
Reaction Setup : In a microcentrifuge tube, prepare the kinase reaction mix containing assay buffer, kinase, substrate, and any inhibitors.[1]
-
Initiation : Add [γ-³²P]ATP to initiate the reaction.[1]
-
Incubation : Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).[1]
-
Stopping the Reaction : Spot the reaction mixture onto a phosphocellulose filter membrane. The peptide substrate binds to the membrane, while the unbound [γ-³²P]ATP does not.
-
Washing : Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove all unbound radioactivity.[2]
-
Detection : Quantify the radioactivity on the dried filter membrane using a scintillation counter or a phosphorimager.[2]
-
Data Analysis : Determine the amount of phosphate incorporated and calculate the kinase activity.
TR-FRET Kinase Assay Protocol (e.g., LanthaScreen™)
This homogeneous assay format is well-suited for high-throughput screening.[3]
-
Kinase Reaction : In a microplate, combine the kinase, a fluorescently labeled substrate (e.g., fluorescein-labeled), and ATP, along with any test compounds.[11][12]
-
Incubation : Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[11][12]
-
Detection : Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[3]
-
Second Incubation : Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.[12]
-
Measurement : Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).[11]
-
Data Analysis : Calculate the TR-FRET ratio (acceptor emission/donor emission) and determine the level of kinase activity.[12]
Fluorescence Polarization (FP) Kinase Assay Protocol
This method is based on the change in size of a fluorescently labeled molecule.[4]
-
Reaction Components : Prepare solutions of the kinase, a fluorescently labeled peptide substrate (tracer), ATP, and a phospho-specific antibody.
-
Kinase Reaction : Incubate the kinase, unlabeled substrate, and ATP with any test compounds.
-
Detection : Add the fluorescent tracer and the phospho-specific antibody to the reaction mixture. The antibody will bind to the phosphorylated product, displacing the fluorescent tracer and causing a change in polarization.
-
Incubation : Allow the binding to reach equilibrium.
-
Measurement : Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[13]
-
Data Analysis : The change in millipolarization units (mP) is proportional to the amount of phosphorylated substrate.
AlphaScreen™ Kinase Assay Protocol
This bead-based assay is highly sensitive and amenable to miniaturization.[5][6]
-
Kinase Reaction : Perform the kinase reaction in a microplate with a biotinylated substrate, the kinase, ATP, and test compounds.
-
Detection : Add a mixture of streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads.[6]
-
Incubation : Incubate the plate in the dark to allow for the binding of the components, bringing the Donor and Acceptor beads into proximity.
-
Measurement : Read the plate in an AlphaScreen-enabled plate reader, which excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm.[6]
-
Data Analysis : The intensity of the light emission is proportional to the level of substrate phosphorylation.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.
Caption: A generalized experimental workflow for a kinase inhibitor screening assay.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Comparative study of the cytotoxicity of different 2-(2-Hydroxyphenyl)benzoxazole analogues.
A comprehensive review of recent studies reveals the potent cytotoxic potential of various 2-(2-Hydroxyphenyl)benzoxazole (HPBO) analogues against a range of human cancer cell lines. These synthetic compounds have demonstrated significant anti-proliferative activity, often inducing apoptosis through diverse signaling pathways. This guide provides a comparative analysis of their cytotoxic efficacy, supported by experimental data and detailed methodologies, to assist researchers in the field of drug discovery and development.
Comparative Cytotoxicity of HPBO Analogues
The cytotoxic activity of different HPBO analogues, as determined by their half-maximal inhibitory concentration (IC50), is summarized in the table below. The data highlights the varying degrees of efficacy of these compounds against several cancer cell lines.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| BOSo (ortho-substituted fluorosulfate (B1228806) derivative) | MCF-7 (Breast Carcinoma) | Not specified, but noted as significant | [1][2] |
| N⁹-linked nucleoside analogue | DU-145 (Prostate Cancer) | 27.63 | [3] |
| N⁷-linked nucleoside analogue | DU-145 (Prostate Cancer) | 24.48 | [3] |
| N⁷-linked nucleoside analogue | HCT-15 (Colorectal Adenocarcinoma) | 64.07 | [3] |
| N⁷-linked nucleoside analogue | MCF-7 (Breast Adenocarcinoma) | 43.67 | [3] |
| 5'-guanidino uracil (B121893) nucleoside | HCT-15 (Colorectal Adenocarcinoma) | 76.02 | [3] |
| Benzoxazole-benzamide conjugate 1 | HCT-116 (Colon Cancer) | - | [4] |
| Benzoxazole-benzamide conjugate 1 | MCF-7 (Breast Cancer) | - | [4] |
| Benzoxazole-benzamide conjugate 11 | HCT-116 (Colon Cancer) | - | [4] |
| Benzoxazole-benzamide conjugate 11 | MCF-7 (Breast Cancer) | - | [4] |
| Benzoxazole-hydrazone 3d | A549 (Lung Cancer) | <3.9 µg/mL | [5] |
| Benzoxazole-hydrazone 3e | A549 (Lung Cancer) | 10.33 µg/mL | [5] |
| Benzoxazole-1,3,4-oxadiazole 5b | A549 (Lung Cancer) | 11.6 µg/mL | [5] |
| Benzoxazole-1,3,4-oxadiazole 5c | A549 (Lung Cancer) | 5.00 µg/mL | [5] |
| Benzoxazole-1,3,4-oxadiazole 5d | A549 (Lung Cancer) | <3.9 µg/mL | [5] |
| Benzoxazole-1,3,4-oxadiazole 5e | A549 (Lung Cancer) | 4.5 µg/mL | [5] |
| Compound 14a (unsubstituted benzo[d]oxazole) | HepG2 (Liver Cancer) | 3.95 ± 0.18 | [6][7] |
| Compound 14a (unsubstituted benzo[d]oxazole) | MCF-7 (Breast Cancer) | 4.054 ± 0.17 | [6][7] |
| Compound 14b (5-chlorobenzo[d]oxazole) | HepG2 (Liver Cancer) | 4.61 ± 0.34 | [6][7] |
| Compound 14b (5-chlorobenzo[d]oxazole) | MCF-7 (Breast Cancer) | 4.75 ± 0.21 | [6][7] |
| Compound 14g (unsubstituted benzo[d]oxazole) | MCF-7 (Breast Cancer) | 5.8 ± 0.22 | [6] |
| Compound 14g (unsubstituted benzo[d]oxazole) | HepG2 (Liver Cancer) | 10.73 ± 0.83 | [6] |
| Compound 14k (5-chlorobenzo[d]oxazole) | MCF-7 (Breast Cancer) | 7.75 ± 0.24 | [6] |
| Compound 14k (5-chlorobenzo[d]oxazole) | HepG2 (Liver Cancer) | 11.42 ± 0.93 | [6] |
| Compound 14n (5-chlorobenzo[d]oxazole) | MCF-7 (Breast Cancer) | 7.098 ± 0.5 | [6] |
| Compound 14n (5-chlorobenzo[d]oxazole) | HepG2 (Liver Cancer) | 9.93 ± 0.85 | [6] |
| Compound 8d | HepG2, MCF-7, HCT-116 | 2.43, 2.79, 3.43 | [8] |
| Compound 8h | HepG2, MCF-7, HCT-116 | 2.76, 2.94, 3.53 | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of these HPBO analogues generally involves the following key experimental procedures:
Cell Culture and Treatment: Human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), HCT-116 (colon), A549 (lung), and DU-145 (prostate), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified duration, typically 48 or 72 hours.
Cytotoxicity Assays: The anti-proliferative effects of the compounds are commonly assessed using one of the following methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is directly proportional to the cell number. After staining, the dye is solubilized, and the absorbance is measured to determine cell viability.[4]
Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of apoptosis, several techniques are employed:
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6][7]
-
Caspase Activity Assays: The activation of caspases, a family of proteases that play a crucial role in apoptosis, is measured. For instance, the level of caspase-3, an executioner caspase, can be quantified to confirm the induction of apoptosis.[6][7][9]
-
Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as those belonging to the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[4][9]
Signaling Pathways in HPBO-Induced Cytotoxicity
The cytotoxic effects of many this compound analogues are mediated through the induction of apoptosis. Two prominent pathways that have been identified are the intrinsic (mitochondrial) pathway and the inhibition of survival signaling, such as the VEGFR-2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and apoptotic effects of novel benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of HPBO and Other Fluorescent Dyes for Researchers and Drug Development Professionals
In the realms of cellular imaging and high-throughput screening, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the critical characteristics of a fluorophore, photostability—its resilience to photochemical degradation under illumination—stands out as a key determinant of its utility, particularly in applications requiring prolonged or intense light exposure. This guide provides a comparative assessment of the photostability of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) against a panel of widely used fluorescent dyes: Fluorescein, Rhodamine, Alexa Fluor, and Cyanine dyes.
While direct quantitative photostability data for HPBO is not extensively available in peer-reviewed literature, its photophysical properties and the characteristics of related benzoxazole (B165842) derivatives suggest a moderate to good resistance to photobleaching. This assessment is presented alongside established quantitative data for other common fluorophores to aid researchers in making informed decisions for their specific experimental needs.
Quantitative Photophysical and Photostability Comparison
The following tables summarize key photophysical properties and photostability data for HPBO and other common fluorescent dyes. It is important to note that photostability metrics can be highly dependent on the experimental conditions, including the excitation light intensity, buffer composition, and the local molecular environment.
Table 1: Photophysical Properties of Selected Fluorescent Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Benzoxazole | HPBO | ~340-370 | ~430-480 | Not widely reported | Not widely reported |
| Xanthene | Fluorescein (FITC) | 494 | 518 | ~75,000 | 0.92 |
| Rhodamine B | 554 | 577 | ~110,000 | 0.31 | |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 |
| Cyanine | Cy3 | 550 | 570 | ~150,000 | ~0.15 |
| Cy5 | 649 | 670 | ~250,000 | ~0.27 |
Table 2: Comparative Photostability of Selected Fluorescent Dyes
| Dye Family | Specific Dye | Relative Photostability | Photobleaching Quantum Yield (Φb) | Key Observations |
| Benzoxazole | HPBO | Moderate (Qualitative) | Not widely reported | Derivatives show good photostability, but quantitative data on the parent compound is lacking. |
| Xanthene | Fluorescein (FITC) | Low | ~3 x 10⁻⁵ | Highly susceptible to photobleaching, limiting its use in long-term imaging.[1] |
| Rhodamine B | Moderate | ~4 x 10⁻⁶ | More photostable than Fluorescein. | |
| Alexa Fluor | Alexa Fluor 488 | High | ~1.5 x 10⁻⁶ | Known for its exceptional photostability, making it a popular choice for demanding applications.[1][2] |
| Cyanine | Cy3 | Moderate | Variable | Susceptible to photobleaching, especially under intense illumination. |
| Cy5 | Low to Moderate | Variable | Prone to photobleaching, which can be influenced by environmental factors. |
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for the selection of appropriate dyes and for the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Photobleaching Half-life (t₁/₂)
This protocol outlines a common method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Materials:
-
Fluorescent dye solutions of interest (e.g., HPBO, Fluorescein, Rhodamine B, Alexa Fluor 488, Cy3, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye and prevent diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to dry, or the dye can be embedded in a polymer matrix.
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample using a constant and defined light intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).
-
Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that a dye molecule will be destroyed per absorbed photon. A lower value indicates higher photostability.
Materials:
-
Spectrofluorometer with a stable, high-intensity light source.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Solutions of the fluorescent dyes of known concentration.
-
Actinometer solution (for determining photon flux).
Procedure:
-
Determine Photon Flux: Use a chemical actinometer to determine the photon flux of the excitation light source at the desired wavelength.
-
Sample Preparation: Prepare optically dilute solutions of the dye in the solvent of interest. The absorbance at the excitation wavelength should be low (typically < 0.1) to ensure uniform illumination.
-
Photobleaching Experiment:
-
Measure the initial absorbance spectrum of the dye solution.
-
Expose the solution to the excitation light for a defined period.
-
Measure the absorbance spectrum again after irradiation. The decrease in the absorbance peak corresponding to the dye is used to calculate the number of degraded molecules.
-
-
Data Analysis: The photobleaching quantum yield (Φb) is calculated using the following formula: Φb = (Number of molecules degraded) / (Number of photons absorbed)
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining photobleaching half-life.
Caption: Workflow for measuring photobleaching quantum yield.
Application in a Drug Discovery Context: Immunofluorescence Workflow
Fluorescent dyes are integral to immunofluorescence (IF) microscopy, a technique widely used in drug discovery to visualize drug targets and cellular responses. The photostability of the chosen dye is critical for obtaining high-quality, quantifiable images.
References
Performance of HPBO-Based Sensors in Complex Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of ions and small molecules in complex biological media is crucial for advancing our understanding of cellular processes and for the development of novel therapeutics. Fluorescent sensors have emerged as powerful tools for these applications, offering high sensitivity and spatiotemporal resolution. Among these, sensors based on the 2-(2'-hydroxyphenyl)benzoxazole (HPBO) scaffold have garnered significant attention. This guide provides a comprehensive comparison of the performance of HPBO-based sensors with other common alternatives in complex biological media, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a fluorescent sensor is dictated by its analytical performance in the specific biological matrix of interest. The following table summarizes key performance metrics for an HPBO-based sensor, HNBO-DPA (a structurally similar analogue), and two widely used fluorescent zinc probes, ZinPyr-1 and FluoZin-3, in biological contexts.
| Feature | HNBO-DPA | ZinPyr-1 | FluoZin-3 | Alternative Technologies |
| Analyte | Zn²⁺ | Zn²⁺ | Zn²⁺ | Various (e.g., other ions, small molecules) |
| Limit of Detection (LOD) | Not explicitly reported in serum | 0.09 nM (in human serum)[1][2] | Not explicitly reported in serum | Varies widely by technology (e.g., Electrochemical: µM to nM)[3] |
| Dissociation Constant (Kd) | 12 pM[4] | ~0.7 nM[5] | ~15 nM[6] | Not applicable |
| Fluorescence Turn-On | 44-fold[4] | ~3.1-fold | >50-fold[6] | Signal transduction varies |
| Response Time | Not explicitly reported | Minutes (based on incubation times)[1][2] | Minutes (based on incubation times) | Varies (e.g., Electrochemical: seconds to minutes) |
| Quantum Yield (Φ) | Not explicitly reported | 0.39 (apo), 0.87 (Zn²⁺-bound) | Not explicitly reported | Not applicable |
| Selectivity | High against Fe²⁺, Cu²⁺, Cd²⁺, Hg²⁺[4] | High against common biological cations, but can be quenched by some transition metals. | High against Ca²⁺, but can be quenched by Cu²⁺. | Selectivity is a key design parameter for all sensor types. |
| Biological Matrix | Cells, Zebrafish embryos[4] | Human Serum[1][2], Cultured Cells[5][7] | Cultured Cells[5][7] | Blood, Plasma, Urine, Saliva |
Signaling Pathway and Detection Mechanism
The fluorescence of HPBO-based sensors like HNBO-DPA is modulated by a process known as Photoinduced Electron Transfer (PeT). In the absence of the target analyte (e.g., Zn²⁺), the lone pair of electrons on the chelating moiety can be transferred to the excited fluorophore, quenching its fluorescence. Upon binding to the target ion, this electron transfer is inhibited, leading to a significant increase in fluorescence intensity.
Caption: Signaling pathway of an HPBO-based sensor via Photoinduced Electron Transfer (PeT).
Experimental Protocols
General Workflow for Fluorescent Zinc Sensing in Human Serum
This workflow provides a general procedure for the determination of free zinc concentration in human serum using a fluorescent probe. Specific parameters may need to be optimized for different probes.
Caption: General experimental workflow for fluorescent zinc sensing in serum samples.
Detailed Method for ZinPyr-1 in Human Serum
This protocol is adapted from a published method for the determination of free zinc in human serum using ZinPyr-1.[1][2]
Materials:
-
Human serum samples
-
ZinPyr-1 (stock solution in DMSO)
-
Assay buffer (e.g., PIPES buffer, pH 7.4)
-
N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (for Fmin determination)
-
Zinc sulfate (B86663) (ZnSO₄) (for Fmax determination)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Sample Preparation: Thaw frozen human serum samples on ice. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitates.
-
Assay Setup:
-
In a 96-well plate, add assay buffer to triplicate wells for each sample, Fmin, and Fmax determination.
-
Add ZinPyr-1 to all wells to a final concentration of 0.05 µM.
-
-
Measurement of Sample Fluorescence (F):
-
Add 2% (v/v) of the centrifuged human serum to the corresponding sample wells.
-
Incubate the plate at 37°C for 90 minutes.
-
Measure the fluorescence at an excitation wavelength of 507 nm and an emission wavelength of 526 nm.[1]
-
-
Measurement of Minimum Fluorescence (Fmin):
-
To the Fmin wells, add TPEN to a final concentration that is sufficient to chelate all available zinc.
-
Incubate under the same conditions as the sample wells.
-
Measure fluorescence at the same wavelengths.
-
-
Measurement of Maximum Fluorescence (Fmax):
-
To the Fmax wells, add a saturating concentration of ZnSO₄ (e.g., 0.5 mM).[1]
-
Incubate under the same conditions as the sample wells.
-
Measure fluorescence at the same wavelengths.
-
-
Calculation of Free Zinc Concentration:
-
Calculate the free zinc concentration using the following equation: [Zn²⁺] = K_d * (F - F_min) / (F_max - F)
-
The K_d for ZinPyr-1 is approximately 0.7 nM.
-
Alternative Sensing Technologies
While fluorescent sensors offer excellent sensitivity and imaging capabilities, other technologies are available for ion detection in biological fluids.
-
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the target analyte.[3] They can be highly sensitive and are amenable to miniaturization for point-of-care applications. However, they may be susceptible to interference from other electroactive species in the sample.
-
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are considered gold-standard laboratory methods for total elemental analysis. They offer very high sensitivity and accuracy but require expensive instrumentation and extensive sample preparation, making them unsuitable for real-time or in-situ measurements.
-
Bioluminescent Sensors: These sensors utilize light-emitting proteins that change their luminescence properties upon binding to the target analyte.[8] They have the advantage of not requiring an external light source, which can reduce background noise. However, the range of available bioluminescent sensors is more limited compared to fluorescent probes.
Conclusion
HPBO-based fluorescent sensors, such as HNBO-DPA, demonstrate excellent potential for the sensitive and selective detection of metal ions like zinc in complex biological media. Their high fluorescence turn-on and low picomolar dissociation constant make them particularly well-suited for detecting low-abundance analytes. When compared to other popular fluorescent probes like ZinPyr-1 and FluoZin-3, HPBO-based sensors offer competitive, and in some aspects superior, performance characteristics. The choice of the optimal sensor will ultimately depend on the specific requirements of the experiment, including the expected analyte concentration range, the biological matrix, and the available instrumentation. For applications demanding high sensitivity and selectivity, HPBO-based sensors represent a compelling option for researchers in the fields of biology and drug development.
References
- 1. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent zinc sensor with minimized proton-induced interferences: photophysical mechanism for fluorescence turn-on response and detection of endogenous free zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Hydroxyphenyl)benzoxazole
The following guide provides detailed procedures for the safe and compliant disposal of 2-(2-Hydroxyphenyl)benzoxazole (HBO), ensuring the safety of laboratory personnel and the protection of the environment. As a chemical classified with specific hazards, it must be managed as hazardous waste in accordance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. Based on its hazard profile, direct contact and inhalation must be avoided.
-
Recommended PPE: Wear a dust mask (type N95 or equivalent), chemical safety goggles or eyeshields, and chemical-resistant gloves.[1]
-
Hazard Awareness: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The signal word for this chemical is "Warning".[1]
-
Handling: Avoid creating dust. Handle in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.
Chemical and Physical Properties Summary
This data is essential for correct labeling and for understanding the chemical's characteristics for safe handling and storage.
| Property | Data |
| CAS Number | 835-64-3 |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 122-124 °C[1] |
| Boiling Point | 338 °C[1] |
| GHS Hazard Codes | H315, H319, H335[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity SE 3[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or an equivalent hazardous waste program.[2] It is regulated as hazardous waste and must not be disposed of in regular trash or down the sewer system.[2][3]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Any unused this compound, contaminated materials (e.g., weighing paper, gloves, wipes), or solutions containing the compound are considered hazardous waste.[4]
-
Segregate Waste: Store waste this compound separately from incompatible materials such as strong acids, strong bases, and oxidizing agents to prevent hazardous reactions.[5] A flowchart for this process is provided below.
Step 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
Label the Container Immediately:
-
As soon as the container is designated for waste, affix a hazardous waste tag provided by your EHS department.[4]
-
The label must include the words "Hazardous Waste".[2]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
For mixtures, list all chemical components and their approximate percentages.[2]
-
Include the name and contact information of the principal investigator or generator, the laboratory location (building and room number), and the date waste was first added.[2]
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general lab traffic.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's satellite accumulation area.[4]
Step 4: Disposal of Empty Containers
-
Rinsing Procedure: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol) that can dissolve the chemical residue.[6]
-
Rinsate Disposal: The solvent rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[6]
-
Final Container Disposal: After triple-rinsing and air drying, deface or remove the original chemical label.[4] The clean, rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[4][6]
Step 5: Arranging for Waste Pickup
-
Request Collection: Once your waste container is full or you are ready to have it removed, submit a hazardous waste pickup request to your institution's EHS department.[4] This is often done via an online form or a specific paper form.[2]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. Trained EHS staff will collect the waste directly from your laboratory.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound 98 835-64-3 [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
Personal protective equipment for handling 2-(2-Hydroxyphenyl)benzoxazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Hydroxyphenyl)benzoxazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 or OSHA 29 CFR 1910.133.[3] |
| Skin and Body Protection | Laboratory coat | Long-sleeved, closed front. |
| Respiratory Protection | Dust mask | Type N95 (US) or equivalent, particularly when handling the powder form to avoid dust inhalation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) when unpacking.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid form.[3]
-
Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Wash hands thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
3. First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][3]
-
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1]
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable PPE (gloves, masks, etc.) that has come into contact with the chemical should be considered contaminated.
-
Place all contaminated disposables in a sealed bag or container, clearly labeled as hazardous waste.
-
Dispose of contaminated labware (e.g., weighing boats, pipette tips) in the same manner as the chemical waste.
-
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[3]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C13H9NO2 |
| Molecular Weight | 211.22 g/mol |
| Melting Point | 122-124 °C (lit.)[5] |
| Boiling Point | 338 °C (lit.)[5] |
| Appearance | Pale yellow to yellow-red crystal/powder[1] |
| Solubility | Insoluble in water; soluble in ethanol[5][6] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
